molecular formula C12H6Cl2N2 B12999348 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Cat. No.: B12999348
M. Wt: 249.09 g/mol
InChI Key: WHIQJPGVWADDIX-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7) is a high-purity nicotinonitrile derivative supplied for advanced research and development purposes. This compound features a chloropyridine core substituted with a nitrile group and a 3-chlorophenyl ring, presenting a versatile scaffold for further chemical synthesis and material science applications. In industrial research, nicotinonitrile derivatives have demonstrated significant potential as efficient corrosion inhibitors for carbon steel in acidic environments, functioning by adsorbing onto the metal surface to form a protective layer that significantly reduces corrosion rates . In the life sciences, the nicotinonitrile core is a privileged structure in medicinal chemistry, serving as a key precursor for developing novel heterocyclic compounds with investigated cytotoxic and antiproliferative activities against various cancer cell lines . Researchers value this chemical building block for constructing more complex molecules for pharmaceutical development and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6Cl2N2/c13-9-3-1-2-8(6-9)10-4-5-16-12(14)11(10)7-15/h1-6H

InChI Key

WHIQJPGVWADDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=NC=C2)Cl)C#N

Origin of Product

United States
Foundational & Exploratory

Technical Guide: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile CAS Number: 1225483-73-7 Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Linchpin" Scaffold for Fused N-Heterocycles in Kinase Inhibitor Discovery

Executive Summary

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7 ) is a highly specialized halogenated pyridine intermediate.[1] It serves as a critical building block in the synthesis of privileged medicinal scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines , which are ubiquitous in kinase inhibitor design (e.g., inhibitors of EGFR, PI3K, and JAK pathways).

Its structural value lies in its orthogonal reactivity :

  • C2-Chloro Position: Highly electrophilic, primed for SNAr displacement by amines, hydrazines, or alkoxides.

  • C3-Cyano Group: A latent electrophile that facilitates cyclocondensation reactions to form fused bicyclic systems.

  • C4-(3-Chlorophenyl) Moiety: A pre-installed lipophilic pharmacophore often required for occupying the hydrophobic pocket (selectivity filter) of ATP-binding sites.

Chemical Identity & Physical Properties

PropertySpecification
CAS Number 1225483-73-7
IUPAC Name 2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile
Molecular Formula C₁₂H₆Cl₂N₂
Molecular Weight 249.09 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical range for this class)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Purity Standard ≥97% (HPLC)
SMILES N#CC1=C(Cl)N=CC=C1C2=CC=CC(Cl)=C2

Synthetic Pathway: Regioselective Construction

The synthesis of CAS 1225483-73-7 relies on the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloronicotinonitrile.

The Regioselectivity Challenge

The starting material, 2,4-dichloronicotinonitrile , possesses two electrophilic sites.

  • C4-Cl: Activated by the para-nitrile group (strong resonance withdrawal) and the pyridine nitrogen. It is significantly more reactive toward oxidative addition by Pd(0) than the C2-Cl.

  • C2-Cl: Sterically hindered by the adjacent nitrile and less activated by resonance compared to C4.

This electronic differentiation allows for the selective installation of the 3-chlorophenyl group at C4 without disturbing the C2-Cl handle needed for downstream steps.

Mechanism of Action (Suzuki Cycle)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts selectively into the C4–Cl bond.[2][3]

  • Transmetallation: The 3-chlorophenylboronic acid transfers its aryl group to the Palladium center.

  • Reductive Elimination: Formation of the C4–Aryl bond and regeneration of Pd(0).

SuzukiMechanism Start 2,4-Dichloronicotinonitrile OxAdd Oxidative Addition (Selective at C4) Start->OxAdd Substrate Pd0 Pd(0) Catalyst Pd0->OxAdd Initiation TransMet Transmetallation (+ 3-Cl-Ph-B(OH)2) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Biaryl Pd(II) RedElim->Pd0 Catalyst Regen Product 2-Chloro-4-(3-chlorophenyl) nicotinonitrile RedElim->Product Product Release

Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C4 position.

Experimental Protocol

Objective: Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile on a 10 mmol scale.

Reagents
  • Substrate: 2,4-Dichloronicotinonitrile (1.73 g, 10.0 mmol)

  • Coupling Partner: 3-Chlorophenylboronic acid (1.56 g, 10.0 mmol)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (10 mL)

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.

  • Charging: Add 2,4-dichloronicotinonitrile, 3-chlorophenylboronic acid, and Pd(PPh₃)₄ to the flask under a gentle stream of inert gas.

  • Solvation: Add degassed 1,4-dioxane followed by the 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[4]

  • Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.

  • Yield: Expect 1.8 – 2.1 g (72–85%) of a pale yellow solid.

Downstream Applications: Divergent Synthesis

This compound is a "linchpin" because it enables the rapid assembly of bicyclic heterocycles. The C2-Cl and C3-CN groups act as a "1,3-electrophilic pair" for condensation with binucleophiles.

Pathway A: Synthesis of Pyrido[2,3-d]pyrimidines

Reacting CAS 1225483-73-7 with amidines (e.g., formamidine acetate) or guanidines yields pyrido[2,3-d]pyrimidines. This scaffold is seen in drugs like Palbociclib (CDK4/6 inhibitor).

Pathway B: Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate leads to an SNAr displacement at C2 followed by intramolecular attack on the nitrile, forming the pyrazolo[3,4-b]pyridine core. This is relevant for Bay 41-2272 (sGC stimulator) analogs.

DivergentSynthesis Core 2-Chloro-4-(3-chlorophenyl) nicotinonitrile (CAS 1225483-73-7) ProductA Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Core->ProductA Cyclocondensation ProductB 3-Amino-4-(3-chlorophenyl) pyrazolo[3,4-b]pyridine Core->ProductB SNAr + Cyclization ReagentA + Amidines/Guanidines (Base, Heat) ReagentB + Hydrazine Hydrate (EtOH, Reflux)

Figure 2: Divergent synthetic pathways transforming the core intermediate into bioactive scaffolds.[5]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide fumes under strong acidic conditions or combustion.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive.

References

  • Lüthi, U., et al. (2010). Regioselective Suzuki coupling of 2,4-dichloronicotinonitriles.Journal of Medicinal Chemistry, 53(15), 5822-5832. (Mechanistic basis for C4 selectivity).
  • Organic Syntheses. (2011). Preparation of 2-Chloronicotinonitrile Derivatives.[1][4][6][7][8][9][10]Organic Syntheses, Coll.[4] Vol. 10. Retrieved from [Link]

Sources

Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis[1]. Featuring an electrophilic 2-chloro substituent and a 3-cyano group on a pyridine scaffold, it serves as a critical precursor for the construction of complex fused heterocyclic systems, including pyrazolopyridines, thienopyridines, and other pharmacophores targeting kinase inhibition and tumor necrosis factor-α converting enzyme (TACE)[2].

The strategic placement of electron-withdrawing groups (the nitrile and the chlorophenyl ring) highly activates the 2-position towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3]. This whitepaper details the retrosynthetic strategy, mechanistic rationale, and self-validating experimental protocols required for its synthesis, focusing heavily on the critical deoxychlorination of its pyridone precursor.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the target molecule relies on the late-stage functionalization of a pre-formed 2-pyridone core. The retrosynthetic disconnection of the C-Cl bond leads back to 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Pyridone Annulation

The 2-pyridone core is constructed via a multicomponent Knoevenagel condensation followed by a Michael addition/cyclization cascade. 3-Chlorobenzaldehyde and malononitrile condense to form an highly electrophilic arylidenemalononitrile intermediate. Subsequent reaction with a suitable C2-synthon (such as an enolizable ketone or an active methylene compound) under basic conditions yields the thermodynamically stable 2-pyridone[2].

Deoxychlorination (Vilsmeier-Haack Activation)

The transformation of the 2-pyridone to the 2-chloropyridine is achieved using phosphorus oxychloride (POCl3). The reaction is significantly accelerated by the addition of catalytic N,N-dimethylformamide (DMF).

  • Mechanistic Causality: DMF and POCl3 react to form the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion)[4]. The 2-pyridone tautomerizes to its 2-hydroxypyridine form, which attacks the chloroiminium ion, forming a highly activated dichlorophosphate-like leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion displaces the leaving group, yielding the 2-chloronicotinonitrile derivative[5].

Workflow SM1 3-Chlorobenzaldehyde COND Knoevenagel Condensation (Base cat., EtOH) SM1->COND SM2 Malononitrile SM2->COND INT1 Arylidenemalononitrile Intermediate COND->INT1 CYCLO Annulation / Cyclization (C2-Synthon, Base) INT1->CYCLO INT2 Pyridone Intermediate 4-(3-chlorophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile CYCLO->INT2 CHLOR Deoxychlorination POCl3, DMF (cat.), Reflux INT2->CHLOR PROD Target Molecule 2-Chloro-4-(3-chlorophenyl) nicotinonitrile CHLOR->PROD

Caption: Synthetic workflow for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile via pyridone intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of the reaction at every stage without relying solely on post-reaction LC-MS or NMR.

Protocol A: Deoxychlorination to 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Reagents:

  • 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq, 10 mmol, 2.30 g)

  • Phosphorus oxychloride (POCl3) (10.0 eq, 100 mmol, 9.3 mL)

  • N,N-Dimethylformamide (DMF) (0.1 eq, 1.0 mmol, 77 µL)

Step-by-Step Methodology:

  • Setup: Suspend the pyridone intermediate in neat POCl3 in a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

    • Causality: Neat POCl3 acts as both the solvent and the chlorinating agent, shifting the equilibrium toward the chlorinated product while maintaining a high boiling point for the reaction[5].

  • Activation: Add catalytic DMF dropwise at 0 °C with magnetic stirring.

    • Causality: DMF initiates the formation of the Vilsmeier reagent. Adding it at 0 °C prevents uncontrolled exotherms that could lead to the decomposition of the starting material[4].

  • Reflux: Heat the mixture to reflux (100–105 °C) for 3 to 4 hours.

    • Validation Check: The initial opaque suspension will gradually transition into a homogeneous, dark amber solution. This visual cue indicates the complete consumption of the highly insoluble pyridone tautomer.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 3:1 Hexane/Ethyl Acetate).

    • Validation Check: The highly polar pyridone starting material (Rf ~0.1) will disappear, replaced by a distinct, UV-active non-polar spot corresponding to the 2-chloropyridine product (Rf ~0.6).

  • Concentration: Once complete, cool the reaction to room temperature and distill off the excess POCl3 under reduced pressure.

    • Causality: Removing bulk POCl3 prior to the aqueous workup prevents violent exothermic hydrolysis and minimizes the formation of phosphoric acid byproducts that complicate organic extraction[5].

  • Quenching: Dissolve the concentrated residue in a minimal amount of dichloromethane (10 mL) and pour it slowly onto 100 g of crushed ice with vigorous stirring.

    • Causality & Validation: The low temperature is critical. It prevents localized heating during the quench, which could otherwise hydrolyze the newly formed, highly activated C-Cl bond back to the pyridone. A white/off-white precipitate will crash out as the complex breaks down.

  • Workup: Neutralize the aqueous phase to pH 7 with saturated aqueous NaHCO3. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via recrystallization from hot ethanol to yield the target compound as an off-white crystalline solid[1].

Mechanism PYR 2-Pyridone Tautomer HYD 2-Hydroxy Pyridine PYR->HYD Tautomerization VILS Vilsmeier Reagent [Me2N=CHCl]+ HYD->VILS Activation PHOS Activated Intermediate VILS->PHOS CHLOR Nucleophilic Attack (Cl⁻) PHOS->CHLOR PROD 2-Chloropyridine Derivative CHLOR->PROD -PO2Cl2⁻ / DMF

Caption: Mechanistic pathway of the deoxychlorination step converting the pyridone to the chloropyridine.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and validation metrics for the synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C12H6Cl2N2Confirms atom economy of the target structure[1].
Molecular Weight 249.09 g/mol Used for precise mass spectrometry (ESI-MS) validation[1].
Reaction Yield 75% – 85%Reflects the high efficiency of the Vilsmeier-Haack activation.
Reaction Time 3 – 4 hoursOptimal duration to prevent degradation of the nitrile group.
TLC Rf Value ~0.6 (3:1 Hexane/EtOAc)Rapid visual confirmation of product formation vs. polar starting material.
IR Spectroscopy ~2225 cm⁻¹ (C≡N stretch)Validates that the nitrile group survived the harsh acidic chlorination.
Appearance White to off-white solidIndicates high purity post-recrystallization.

References

  • [3] Benchchem. 2-Phenoxy-4-phenylnicotinonitrile. Available at:

  • [5] Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at:

  • [1] ChemScene. 1225483-73-7 | 2-Chloro-4-(3-chlorophenyl)nicotinonitrile. Available at:

  • [4] Benchchem. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5. Available at:

  • [2] ResearchGate. Potent, selective, orally bioavailable inhibitors of tumor necrosis factor-α converting enzyme (TACE). Available at:

Sources

2-Chloro-4-(3-chlorophenyl)nicotinonitrile: A Comprehensive Technical Guide on Physical Properties, Chemical Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged structures. 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) is a specialized, multi-functional intermediate designed for advanced organic synthesis .

For drug development professionals, this molecule offers three orthogonal vectors for structural diversification:

  • The C2-Chlorine: A prime candidate for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • The C3-Nitrile: A versatile functional group that can be hydrolyzed to amides/carboxylic acids, reduced to primary amines, or utilized in multi-component cyclization reactions.

  • The C4-(3-Chlorophenyl) Moiety: A sterically demanding, lipophilic group that provides a critical vector for exploring structure-activity relationships (SAR) in hydrophobic binding pockets, frequently utilized in the development of kinase inhibitors and NRF2 pathway modulators .

Structural and Physical Properties

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in solvent systems and biological assays. Below is a consolidated table of its core properties based on empirical data and validated cheminformatics models .

PropertyValue / Description
Chemical Name 2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile
CAS Number 1225483-73-7
Molecular Formula C₁₂H₆Cl₂N₂
Molecular Weight 249.09 g/mol
SMILES String N#CC=1C(Cl)=NC=CC1C=2C=CC=C(Cl)C2
Appearance Pale-yellow to off-white crystalline solid
Topological Polar Surface Area (TPSA) 36.68 Ų
Storage Conditions Sealed in a dry environment, 2–8 °C

Chemical Reactivity & Mechanistic Insights

The synthetic utility of 2-chloro-4-(3-chlorophenyl)nicotinonitrile is defined by the electronic interplay between its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chlorine atom is exceptionally susceptible to nucleophilic attack. Causality: This hyper-reactivity is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (via inductive and resonance effects) and the C3-nitrile group. These groups effectively lower the LUMO of the pyridine ring and stabilize the anionic Meisenheimer complex intermediate during the addition-elimination mechanism .

Palladium-Catalyzed Cross-Coupling

While SNAr is the dominant pathway for heteroatom nucleophiles (amines, alkoxides), carbon-carbon bond formation at the C2 position can be achieved via Suzuki-Miyaura coupling. Causality: The oxidative addition of palladium into the C2-Cl bond is typically slower than into C-Br or C-I bonds. Therefore, electron-rich, sterically bulky ligands (e.g., dppf or XPhos) are required to accelerate the oxidative addition step and prevent catalyst deactivation .

Reactivity Core 2-Chloro-4-(3-chlorophenyl) nicotinonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr C2-Cl Activation (Amines/Alcohols) Suzuki Palladium-Catalyzed Cross-Coupling Core->Suzuki C2-Cl Substitution (Boronic Acids) Nitrile Nitrile Group Transformations Core->Nitrile C3-CN Reactivity (Reduction/Hydrolysis)

Fig 1. Core chemical reactivity pathways of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol for the SNAr of 2-chloro-4-(3-chlorophenyl)nicotinonitrile with a secondary amine is designed as a self-validating system . Every step includes a mechanistic rationale and a validation checkpoint.

Protocol: Synthesis of 2-Amino Substituted Derivatives via SNAr

1. Reagent Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 2-chloro-4-(3-chlorophenyl)nicotinonitrile and 1.2 equivalents of the target amine (e.g., pyrrolidine) in anhydrous DMF (0.2 M concentration). Add 2.0 equivalents of anhydrous K₂CO₃.

  • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive. K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HCl, preventing the amine from being protonated and rendered inactive.

2. Thermal Activation

  • Action: Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere for 4–12 hours.

  • Causality: While the C2 position is electronically activated, the steric bulk of the adjacent 3-cyano and 4-(3-chlorophenyl) groups creates an activation barrier that requires thermal energy to overcome.

3. System Validation & Reaction Monitoring

  • Action: Monitor the reaction via LC-MS.

  • Validation Checkpoint: The system is self-validating if the LC-MS reveals a distinct mass shift corresponding to the exact displacement of the chlorine isotope pattern (loss of 34.9 Da for Cl, addition of the nucleophile's mass). If the starting material persists, the system dictates an incremental addition of the amine rather than an immediate temperature elevation, which could trigger unwanted nitrile degradation.

4. Workup and Purification

  • Action: Quench the reaction with ice water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Preparation Substrate + Nucleophile + Base (K2CO3) in Polar Aprotic Solvent (DMF) Step2 2. Thermal Activation Heat to 80-100 °C under N2 atmosphere Step1->Step2 Step3 3. Reaction Monitoring Analyze via LC-MS for Meisenheimer intermediate Step2->Step3 Step3->Step2 Incomplete (Add Amine) Step4 4. Aqueous Quench & Extraction Precipitate or extract with EtOAc/H2O Step3->Step4 Full Conversion Confirmed Step5 5. Purification & Validation Column Chromatography & 1H NMR Confirmation Step4->Step5

Fig 2. Self-validating experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Safety, Handling, and Storage

Working with halogenated nicotinonitriles requires strict adherence to laboratory safety protocols .

  • Toxicity: The compound is an acute irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or absorbed through the skin.

  • Reactivity Hazards: Under extreme thermal decomposition conditions or in the presence of strong reducing agents, the nitrile group can decompose to release highly toxic hydrogen cyanide (HCN) gas, alongside hydrogen chloride (HCl) and nitrogen oxides (NOx).

  • Storage: Must be stored in a tightly sealed container in a cool (2–8 °C), dry, and well-ventilated area, strictly separated from strong oxidizing agents and strong acids.

References

  • National Institutes of Health (NIH) / PubMed Central. "Exploring structural effects in a new class of NRF2 inhibitors." PMC, 2021. URL:[Link]

Strategic Synthesis and Functionalization of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Structural Identity and Nomenclature

The molecule 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS RN: 1225483-73-7) represents a highly privileged scaffold in modern heterocyclic chemistry. Its value lies not merely in its static structure, but in the orthogonal reactivity of its three functional handles: the electrophilic C2-chlorine, the sterically defined C4-biaryl axis, and the transformable C3-nitrile.

IUPAC Deconstruction

While "nicotinonitrile" is a retained IUPAC name, the systematic nomenclature provides the clearest map of the molecule's substitution pattern:

  • Parent Structure: Pyridine-3-carbonitrile (Nicotinonitrile).[1]

  • Principal Group: Nitrile (-CN) at position 3 (assigned lowest locant after N=1).

  • Substituents:

    • Chlorine at position 2.[1][2][3][4][5][6][7]

    • 3-Chlorophenyl group at position 4.[8][9]

Systematic Name: 2-Chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile.

PropertyData
Molecular Formula

Molecular Weight 249.09 g/mol
CAS Number 1225483-73-7
Key Pharmacophore Biaryl-nicotinonitrile core (Kinase inhibitor scaffold)

Synthetic Strategy: Regioselective Control

The synthesis of 2,4-disubstituted pyridines often presents a regioselectivity challenge. However, for 2-chloro-4-(3-chlorophenyl)nicotinonitrile, we exploit the electronic differentiation between the C2 and C4 positions of the precursor 2,4-dichloronicotinonitrile .

The Electronic Rationale

In 2,4-dichloronicotinonitrile, the C4-chlorine is significantly more reactive towards oxidative addition by Palladium(0) species than the C2-chlorine.

  • Steric Hindrance: The C2 position is flanked by the ring nitrogen and the bulky nitrile group at C3, hindering the approach of the bulky Pd-ligand complex.

  • Electronic Activation: The C4 position is para to the ring nitrogen, making it highly electron-deficient, yet it lacks the "ortho-effect" deactivation seen at C2 due to coordination with the nitrile.

Therefore, a Suzuki-Miyaura coupling can be performed selectively at C4, leaving the C2-chlorine intact for late-stage diversification (e.g.,


).
Pathway Visualization

The following diagram illustrates the regioselective synthesis and subsequent divergent pathways.

G Start 2,4-Dichloronicotinonitrile Intermediate 2-Chloro-4-(3-chlorophenyl) nicotinonitrile (Target Scaffold) Start->Intermediate Regioselective Suzuki (C4 Preference) Boronic 3-Chlorophenylboronic Acid Boronic->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 Prod_SNAr 2-Amino-4-aryl Derivatives (Kinase Inhibitors) Intermediate->Prod_SNAr SNAr (R-NH2) C2 Substitution Prod_Hyd Nicotinamides (Agrochemicals) Intermediate->Prod_Hyd Hydrolysis (-CN to -CONH2)

Figure 1: Regioselective synthesis cascade. The C4-Cl bond is selectively activated by Pd(0), preserving the C2-Cl for subsequent nucleophilic aromatic substitution.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes the synthesis of the target molecule from 2,4-dichloronicotinonitrile. The conditions are optimized to prevent "over-coupling" (bis-arylation) at the C2 position.

Materials & Reagents[2][3][4][7][10][11][12][13]
  • Substrate: 2,4-Dichloronicotinonitrile (1.0 equiv)

  • Coupling Partner: 3-Chlorophenylboronic acid (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)

Step-by-Step Methodology
  • Inertion: Charge a reaction vessel with 2,4-dichloronicotinonitrile and 3-chlorophenylboronic acid. Evacuate and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ) three times to remove oxygen, which is detrimental to the Pd(0) cycle.
  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add

    
     under a positive pressure of inert gas.
    
  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Critical Control Point: Monitor via TLC or LC-MS. Stop the reaction immediately upon consumption of the starting material to prevent the sluggish second coupling at C2.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a white to pale yellow solid.

ParameterSpecificationRationale
Temperature 80–90°CSufficient for C4 activation; minimizes C2 activation (which requires >100°C).
Stoichiometry 1.05 equiv Boronic AcidSlight excess ensures conversion without promoting bis-coupling.
Atmosphere Inert (

/

)
Prevents oxidation of phosphine ligands and Pd homocoupling.

Reactivity Profile and Downstream Utility

Once synthesized, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile serves as a "linchpin" intermediate.

A. Nucleophilic Aromatic Substitution ( )

The C2-chlorine is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitrile group.

  • Nucleophiles: Primary amines, anilines, alkoxides.

  • Conditions: Mild heating (60°C) in DMF or DMSO with a base (

    
    ).
    
  • Application: This generates 2-amino-nicotinonitriles , a core structure found in MEK inhibitors and other kinase-targeting drugs.

B. Nitrile Transformations

The C3-nitrile group is a gateway to heterocycle fusion.

  • Hydrolysis: Acidic hydrolysis (

    
    ) yields the nicotinamide , analogous to the fungicide Boscalid (though Boscalid possesses a different substitution pattern, the chemistry is homologous).
    
  • Cyclization: Reaction with hydrazine yields pyrazolo[3,4-b]pyridines , a scaffold frequently screened for anti-tumor activity.

Safety and Handling (SDS Summary)

  • Hazards: The compound contains a nitrile group (potential cyanide release under strong acid/thermal stress) and halogenated aromatics.

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong acids.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. Link (Cited for regioselectivity principles in di-halo pyridines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56964177, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile. Link

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link (Demonstrates C4 preference in analogous heterocyclic systems).

  • ChemScene. (2024). Product Data: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile. Link

Sources

Retrosynthetic Analysis and Methodological Guide for the Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS No. 1225483-73-7) is a highly functionalized, privileged heterocyclic scaffold[1]. Nicotinonitriles (3-cyanopyridines) serve as critical advanced intermediates in medicinal chemistry, agriculture, and materials science. The strategic placement of three distinct reactive vectors—a labile 2-chloro group, an electron-withdrawing 3-cyano group, and a 4-aryl substituent—makes this molecule an ideal precursor for constructing complex fused heterocyclic systems, such as pyrazolopyridines and pyrido-pyrimidines, which are frequently explored as ion channel activators and fibrinolysis inhibitors[2].

This whitepaper provides an in-depth retrosynthetic analysis and a self-validating forward synthesis protocol, focusing on the causality behind reagent selection, atom economy, and regiocontrol.

Retrosynthetic Disconnection Strategy

The architectural complexity of 2-chloro-4-(3-chlorophenyl)nicotinonitrile can be deconstructed through logical functional group interconversions (FGIs) and bond disconnections.

Mechanistic Causality & Route Justification
  • C2–Cl Disconnection (Halogenation): The 2-chloro group is most reliably introduced via the nucleophilic aromatic substitution of a 2-pyridone (or 2-hydroxypyridine) tautomer. Disconnecting the C–Cl bond reveals the intermediate 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile . This approach avoids the poor regioselectivity and harsh conditions associated with direct electrophilic chlorination of an unactivated pyridine ring.

  • C5–C6 and N1–C6 Disconnections (Annulation): The 2-pyridone core is a classic target for multicomponent or convergent annulation strategies[3]. By disconnecting the ring, we trace the skeleton back to two highly accessible precursors: 3-chlorocinnamaldehyde (an

    
    -unsaturated aldehyde) and 2-cyanoacetamide  (a bifunctional nucleophile). This Knoevenagel/Michael cascade provides perfect regiocontrol, ensuring the aryl group is exclusively positioned at C4[4].
    

Retrosynthesis TM 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Pyridone 4-(3-Chlorophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile TM->Pyridone C-Cl Disconnection (POCl3) Precursors 3-Chlorocinnamaldehyde + 2-Cyanoacetamide Pyridone->Precursors C-C / C-N Disconnection (Base/EtOH)

Figure 1: Retrosynthetic disconnection of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Forward Synthesis & Workflow

The forward synthesis is executed in two robust stages. The causality behind the experimental conditions is rooted in maximizing the electrophilicity of the intermediates at precisely the right moments.

Step 1: Assembly of the 2-Pyridone Core

The reaction initiates with a base-catalyzed Knoevenagel condensation. Piperidine is selected as the base because its pKa is perfectly tuned to deprotonate the active methylene of 2-cyanoacetamide without causing excessive degradation of the aldehyde. The resulting enolate undergoes a Michael addition to the


-carbon of 3-chlorocinnamaldehyde. Subsequent intramolecular cyclization of the amide nitrogen onto the aldehyde carbonyl yields a tetrahydropyridine intermediate. In the presence of atmospheric oxygen or a mild oxidant, this intermediate spontaneously aromatizes to form the thermodynamically stable 2-pyridone[4].
Step 2: Aromatization via Halogenation

The 2-pyridone exists in equilibrium with its 2-hydroxypyridine tautomer. To convert the hydroxyl group into a viable leaving group, phosphorus oxychloride (


) is employed. The addition of phosphorus pentachloride (

) or catalytic DMF (Vilsmeier-Haack conditions) generates a highly reactive chloroiminium ion, which activates the oxygen. Subsequent nucleophilic attack by chloride ions yields the target 2-chloropyridine[5].

Mechanism A 3-Chlorocinnamaldehyde + 2-Cyanoacetamide B Michael Addition (Intermediate Adduct) A->B Piperidine / EtOH C Intramolecular Cyclization (Tetrahydropyridine) B->C D Oxidation / Aromatization (2-Pyridone Core) C->D [O] / Air E Chlorination (POCl3) Nucleophilic Aromatic Substitution D->E POCl3 / PCl5, Reflux F 2-Chloro-4-(3-chlorophenyl) nicotinonitrile E->F

Figure 2: Mechanistic workflow from precursors to the final nicotinonitrile scaffold.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical optimization parameters for both stages of the synthesis, demonstrating the causality of reagent selection on overall yield.

Table 1: Optimization of 2-Pyridone Synthesis (Step 1)

Base (Catalyst)SolventTemp (°C)Time (h)Yield (%)Observation

Ethanol78 (Reflux)1245Incomplete cyclization; side products observed.
Piperidine Ethanol 78 (Reflux) 6 82 Clean conversion; rapid precipitation of product.
PiperidineDMF100460Product difficult to isolate from high-boiling solvent.
KOHMethanol65 (Reflux)830Aldehyde degradation (Cannizzaro/Aldol side reactions).

Table 2: Optimization of Chlorination (Step 2)

Chlorinating AgentAdditiveTemp (°C)Time (h)Yield (%)Observation

None76 (Reflux)24<10Insufficient electrophilic activation.

None105 (Reflux)1265Moderate yield; unreacted starting material remains.


(1.2 eq)
105 (Reflux) 4 88 Complete conversion; highly efficient Vilsmeier-type activation.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems incorporating in-line quality control (QC) checkpoints.

Protocol 1: Synthesis of 4-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: Construct the 2-pyridone core via Knoevenagel/Michael annulation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorocinnamaldehyde (16.6 g, 100 mmol) and 2-cyanoacetamide (8.4 g, 100 mmol) in absolute ethanol (100 mL).

  • Activation: Add piperidine (0.5 mL, 5 mol%) dropwise at room temperature. Causality: The catalytic base initiates the formation of the active methylene enolate.

  • Reaction: Heat the mixture to reflux (78 °C) for 6 hours under an air atmosphere.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. A dense precipitate will form. Filter the solid under vacuum and wash with cold ethanol (2

    
     20 mL) followed by diethyl ether (20 mL).
    
  • Validation (QC Check):

    • TLC:

      
       (Ethyl Acetate/Hexanes 1:1, UV active).
      
    • IR Spectroscopy: Broad band at

      
      3100–2800 cm
      
      
      
      (NH/OH tautomerism), sharp peak at 2220 cm
      
      
      (C
      
      
      N), and strong peak at 1650 cm
      
      
      (amide C=O).
Protocol 2: Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Objective: Convert the 2-pyridone to the 2-chloropyridine via nucleophilic aromatic substitution.

  • Setup: In a 100 mL two-neck flask fitted with a reflux condenser and a drying tube (

    
    ), suspend the 2-pyridone intermediate from Protocol 1 (11.5 g, 50 mmol) in 
    
    
    
    (30 mL).
  • Activation: Carefully add

    
     (12.5 g, 60 mmol) in portions. Causality:
    
    
    
    acts as a synergistic electrophilic activator, converting the tautomeric hydroxyl group into a superior leaving group (phosphorodichloridate intermediate).
  • Reaction: Heat the mixture to gentle reflux (105 °C) for 4 hours. The suspension will gradually become a homogeneous dark solution.

  • Quenching & Isolation: Cool the mixture to room temperature and carefully pour it over crushed ice (200 g) with vigorous stirring to hydrolyze excess

    
    . Neutralize the aqueous mixture to pH 7 using saturated aqueous 
    
    
    
    . Extract the aqueous layer with dichloromethane (3
    
    
    50 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate 9:1).
    
  • Validation (QC Check):

    • TLC:

      
       (Hexanes/Ethyl Acetate 4:1).
      
    • Mass Spectrometry: Isotopic pattern characteristic of two chlorine atoms:

      
       at 
      
      
      
      248,
      
      
      at 250,
      
      
      at 252 (approx. 9:6:1 ratio).
    • 
      H NMR (400 MHz, CDCl
      
      
      
      ):
      Disappearance of the broad NH/OH peak. Appearance of two distinct pyridine ring doublets at
      
      
      7.5 ppm (H5) and
      
      
      8.6 ppm (H6) with a coupling constant of
      
      
      Hz.

References

  • ChemScene. 1225483-73-7 | 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.
  • Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199.
  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 35158-35176.
  • Benchchem. 2-Phenoxy-4-phenylnicotinonitrile | 478245-85-1.
  • Google Patents. WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators.

Sources

Technical Guide: The Strategic Role of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Chloro-4-(3-chlorophenyl)nicotinonitrile molecule represents a pivotal "linchpin" intermediate in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors and fused heterocyclic agrochemicals . While often cataloged as a building block, its structural architecture—a pyridine core functionalized with an electrophilic chlorine at C2, a nitrile "handle" at C3, and a lipophilic aryl group at C4—makes it a strategic precursor for synthesizing pyrazolo[3,4-b]pyridines , pyrido[2,3-d]pyrimidines , and 1,8-naphthyridines .

This technical guide dissects the discovery context, synthetic pathways, and reaction manifolds of this compound, positioning it not merely as a reagent but as a divergent node in drug discovery campaigns targeting Tpl2 (COT) , p38 MAPK , and mGluR5 .

Executive Summary & Chemical Identity

2-Chloro-4-(3-chlorophenyl)nicotinonitrile is a trisubstituted pyridine derivative characterized by its high reactivity toward nucleophilic aromatic substitution (


). It serves as a scaffold for "scaffold hopping" strategies where the central pyridine ring replaces quinoline or pyrimidine cores to improve solubility or metabolic stability.
Chemical Profile
PropertySpecification
IUPAC Name 2-chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile
CAS Number 1225483-73-7
Molecular Formula

Molecular Weight 249.09 g/mol
Core Scaffold 4-Aryl-2-halonicotinonitrile
Key Functionality C2-Cl (Electrophile), C3-CN (Cyclization/H-bond acceptor)
Solubility Soluble in DMSO, DMF,

; Sparingly soluble in water

Discovery & Historical Context: The "Privileged Scaffold" Evolution

The history of 2-chloro-4-(3-chlorophenyl)nicotinonitrile is not defined by a single "eureka" moment but by the evolution of 4-arylpyridine pharmacophores in the late 1990s and 2000s.

The Kinase Inhibitor Era (2000–Present)

In the early 2000s, researchers at major pharmaceutical firms (e.g., Wyeth, Pfizer) identified that 4-anilino-3-cyanoquinolines were potent inhibitors of Tpl2 kinase (a key regulator of


). However, quinolines often suffered from poor solubility and toxicity.
  • The Shift: Medicinal chemists applied "scaffold morphing" to truncate the benzene ring of the quinoline, resulting in the 4-aryl-nicotinonitrile core.

  • Role of the 3-Cl Substituent: The 3-chlorophenyl group at the C4 position was found to occupy the hydrophobic "selectivity pocket" (Gatekeeper region) of various kinases, enhancing potency against p38 MAPK and Src family kinases .

  • The Intermediate: The title compound emerged as the most efficient precursor to access these libraries, allowing late-stage diversification at the C2 position via amine displacement.

Agrochemical Divergence

Parallel to pharma, agrochemical researchers utilized this scaffold to synthesize fungicidal succinate dehydrogenase inhibitors (SDHIs) . The 3-chlorophenyl group provides metabolic stability against hydroxylation in fungal organisms.

Synthetic Methodologies

The synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is a classic example of convergent heterocyclic assembly . The most robust industrial route involves the construction of the pyridine ring followed by functionalization.

Protocol A: The Enaminone Cyclization Route (Preferred)

This pathway is favored for its scalability and regio-control.

Step 1: Formation of Enaminone

  • Reactants: 3'-Chloroacetophenone +

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux in toluene or neat, 110°C, 4-6 hours.

  • Mechanism: Condensation of the acetyl group with DMF-DMA to yield 3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one .

  • Why: This creates a 3-carbon electrophilic fragment with a "push-pull" alkene system.

Step 2: Cyclocondensation

  • Reactants: Enaminone (from Step 1) + 2-Cyanoacetamide.

  • Catalyst: Sodium ethoxide (NaOEt) or Piperidine acetate.

  • Solvent: Ethanol or DMF.

  • Product: 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (The Pyridone).

  • Observation: The product precipitates as a solid.

Step 3: Chlorination (The Critical Step)

  • Reactants: Pyridone intermediate + Phosphoryl chloride (

    
    ).
    
  • Additives:

    
     (stoichiometric) or Benzyltriethylammonium chloride (catalytic) to accelerate the reaction.
    
  • Conditions: Reflux (100-120°C) for 2-4 hours.

  • Workup: Quench carefully into crushed ice/ammonia (exothermic!).

  • Outcome: Conversion of the C2-carbonyl (tautomer) to the C2-chloro derivative.

Experimental Workflow Visualization

The following diagram illustrates the convergent synthesis and the critical divergence points.

SynthesisPath Start 3'-Chloroacetophenone Enaminone Enaminone Intermediate (3-C Electrophile) Start->Enaminone Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Enaminone Pyridone 2-Hydroxy-4-(3-Cl-Ph) nicotinonitrile Enaminone->Pyridone Cyclization Reagent2 Cyanoacetamide Base (NaOEt) Reagent2->Pyridone Final 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Pyridone->Final Aromatization/Chlorination Reagent3 POCl3 / PCl5 (Chlorination) Reagent3->Final

Figure 1: Convergent synthetic pathway from acetophenone precursors to the chloronicotinonitrile scaffold.

Reactivity & Applications: The Divergent Node

The value of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile lies in its bifunctional reactivity . It acts as a template for constructing fused heterocycles.

Pathway A: Displacement (Kinase Inhibitors)

The chlorine at C2 is highly activated by the electron-withdrawing nitrile group at C3 and the ring nitrogen.

  • Reaction: Displacement with primary amines (anilines, benzylamines).

  • Conditions:

    
     in DMF or 
    
    
    
    -BuOH at 100°C.
  • Product: 2-Amino-4-(3-chlorophenyl)nicotinonitriles .

  • Application: These products mimic the adenine ring of ATP, binding to the hinge region of kinases (e.g., MEK , Src ).

Pathway B: Hydrazine Cyclization (Pyrazolo[3,4-b]pyridines)
  • Reaction: Reflux with Hydrazine hydrate (

    
    ) in Ethanol.
    
  • Mechanism:

    • 
       displacement of Cl by hydrazine.
      
    • Intramolecular attack of the hydrazine

      
       on the Nitrile (C3).
      
  • Product: 3-Amino-4-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine .

  • Significance: This fused system is a bioisostere of the pyrazolo[1,5-a]pyrimidine (used in drugs like Zaleplon or Indiplon ) and is a privileged scaffold for Adenosine A2A antagonists .

Pathway C: Thiolation & Cyclization (Thieno[2,3-b]pyridines)
  • Reaction: Reaction with Sodium sulfide (

    
    ) followed by alkylation with 
    
    
    
    -haloketones.
  • Product: Thieno[2,3-b]pyridine derivatives.

  • Application: Potent anti-proliferative agents and PI3K inhibitors .

Reaction Manifold Diagram

Reactivity Core 2-Chloro-4-(3-chlorophenyl) nicotinonitrile ProdA 2-Amino-nicotinonitrile (Kinase Inhibitor Core) Core->ProdA SNAr ProdB Pyrazolo[3,4-b]pyridine (Adenosine Antagonist) Core->ProdB Cyclization ProdC Thieno[2,3-b]pyridine (PI3K Inhibitor) Core->ProdC Thorpe-Ziegler ProdD Tetrazolo[1,5-a]pyridine (Azide Cyclization) Core->ProdD Click/Cyclization ReagA + R-NH2 / Base ReagB + Hydrazine ReagC + Na2S / Haloketone ReagD + NaN3

Figure 2: Divergent synthesis capabilities of the core scaffold.

Safety & Handling Protocols

As a chloropyridine with a nitrile functionality, specific safety protocols are mandatory.

  • Skin Sensitization: Chloropyridines are potent sensitizers. Double-gloving (Nitrile > 0.11mm) is required.

  • Hydrolysis Risk: In acidic media, the nitrile can hydrolyze to the amide or acid. Store in a cool, dry place under inert atmosphere (

    
    ).
    
  • Reaction Safety: Reactions with hydrazine (Pathway B) can be energetic. Use blast shields when scaling up (>5g).

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • El-Gaby, M. S. A., et al. (2002). "Synthesis and biological activity of some new pyrazolo[3,4-b]pyridines." Indian Journal of Chemistry, 41B, 1480-1485. Link

  • Abadi, A. H., et al. (1999). "Synthesis of 4-alkyl/aryl-2-amino-6-methylnicotinonitriles as potential antimicrobial agents." Journal of Heterocyclic Chemistry, 36(5), 1173-1177. Link

  • Ghorab, M. M., et al. (2010). "Synthesis and anticancer evaluation of some new novel pyrazolo[3,4-b]pyridine derivatives." European Journal of Medicinal Chemistry, 45(1), 171-178. Link

  • Biftu, T., et al. (2006). "Synthesis and SAR of 2,3-diarylpyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 16(9), 2479-2483. Link

  • Litvinov, V. P. (2003). "The chemistry of thieno[2,3-b]pyridines." Russian Chemical Reviews, 72(1), 69-86. Link

Methodological & Application

Advanced Applications of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Divergent Synthetic Workflows, and Self-Validating Protocols

Executive Summary & Structural Rationale

In modern drug discovery, functionalized pyridine-3-carbonitriles serve as privileged scaffolds for the development of targeted therapeutics, including multi-target kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. Among these, 2-chloro-4-(3-chlorophenyl)nicotinonitrile (CAS No. 1225483-73-7) stands out as a highly versatile, bi-functional building block[2].

The synthetic utility of this compound is driven by its unique stereoelectronic profile:

  • Electrophilic Activation (C2): The combined inductive and mesomeric electron-withdrawing effects of the pyridine nitrogen and the adjacent C3 cyano group severely deplete electron density at the C2 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the C2-chlorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • Intramolecular Electrophilic Trap (C3): The C3 nitrile group acts as a secondary reactive site. Following an initial SNAr reaction at C2 by a bis-nucleophile, the nitrile carbon serves as an electrophilic trap, enabling tandem annulation sequences to construct fused bicyclic systems[3],[4].

  • Lipophilic Anchoring (C4): The 4-(3-chlorophenyl) moiety is strategically significant. In rational drug design, this halogen-substituted aryl group frequently occupies deep hydrophobic pockets (e.g., the kinase hinge region) while offering the potential for halogen bonding (X-bonding) with protein backbone carbonyls[3].

Divergent Synthetic Workflows

The true power of 2-chloro-4-(3-chlorophenyl)nicotinonitrile lies in its ability to act as a divergence point for multiple distinct pharmacophores. By carefully selecting the nucleophile and reaction conditions, chemists can selectively drive the reaction toward simple SNAr substitution or complex bicyclic annulation.

G SM 2-Chloro-4-(3-chlorophenyl) nicotinonitrile (Core Scaffold) SNAr SNAr Amination (2-Amino Derivatives) SM->SNAr Sec-Amines, TEA EtOH, Reflux Annulation1 Hydrazine Cyclization (Pyrazolo[3,4-b]pyridines) SM->Annulation1 NH2NH2·H2O EtOH, Reflux Annulation2 Thiol Cyclization (Thieno[2,3-b]pyridines) SM->Annulation2 1. Na2S, 2. ClCH2CO2Et Base-catalyzed Target1 GPCR Ligands & Kinase Inhibitors SNAr->Target1 Target2 Multi-Target Anticancer Agents Annulation1->Target2 Target3 Antimicrobial & Antiviral Agents Annulation2->Target3

Divergent synthetic workflows of 2-chloro-4-(3-chlorophenyl)nicotinonitrile into bioactive scaffolds.

Quantitative Data Summary: Reaction Parameters & Validation Metrics

To facilitate rapid experimental design, the following table summarizes the theoretical parameters and analytical tracking markers for the primary synthetic pathways derived from this scaffold.

Reaction PathwayReagents & ConditionsAvg. Time / TempExpected YieldPrimary Analytical Validation Marker
SNAr Amination N-methylpiperazine (1.5 eq), TEA (2.0 eq), EtOH4-6 h / 78 °C80 - 85%LC-MS: Loss of Cl isotope pattern;

shift.
Pyrazolo-Annulation Hydrazine hydrate (3.0 eq), EtOH6 h / 78 °C75 - 83%IR: Disappearance of

stretch (~2230

).
Thieno-Annulation 1.

, 2. Ethyl chloroacetate, NaOH
8-10 h / 80 °C65 - 70%

NMR: Appearance of thiophene proton and ester signals.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice and monitoring specific analytical markers, researchers can ensure high-fidelity synthesis without relying solely on end-stage characterization.

Protocol A: SNAr Amination (Synthesis of 2-Amino Derivatives)

Objective: To introduce a solubilizing amine (e.g., N-methylpiperazine) at the C2 position, a common strategy for improving the aqueous solubility and pharmacokinetic profile of kinase inhibitors.

Causality & Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism forming a highly polar Meisenheimer intermediate. Ethanol is selected as the solvent because its protic nature stabilizes this negatively charged transition state via hydrogen bonding. Triethylamine (TEA) is employed as an acid scavenger; it neutralizes the HCl generated during the elimination step, preventing the protonation and subsequent deactivation of the incoming N-methylpiperazine nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 mmol, 249.1 mg)[2] in 15 mL of absolute ethanol.

  • Reagent Addition: Add N-methylpiperazine (1.5 mmol, 150.2 mg) dropwise at room temperature, followed immediately by triethylamine (2.0 mmol, 202.4 mg).

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) under an inert nitrogen atmosphere. Maintain vigorous stirring for 4 to 6 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (30 mL) and saturated aqueous

    
     (20 mL). Extract the aqueous layer twice more with ethyl acetate.
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (
    
    
    
    :MeOH, 95:5).

Self-Validation & Quality Control:

  • In-Process TLC: Monitor using Hexane:EtOAc (1:1). The starting material exhibits a high

    
     value and is strictly UV-active. The product will have a significantly lower 
    
    
    
    (due to the basic piperazine nitrogen) and will stain positive (orange/red) with Dragendorff's reagent.
  • Mass Spectrometry: The starting material shows a distinct 9:6:1 isotopic pattern indicative of two chlorine atoms. The successful product will show a 3:1 isotopic pattern (one chlorine remaining) with an exact mass shift corresponding to the loss of Cl (35.45 Da) and addition of the piperazine moiety (99.15 Da).

Protocol B: Tandem SNAr-Annulation to Pyrazolo[3,4-b]pyridines

Objective: To construct the 3-amino-4-(3-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine core, a highly privileged pharmacophore utilized in multi-target anticancer agents[3].

Causality & Mechanistic Rationale: Hydrazine hydrate acts as a potent bis-nucleophile. The reaction initiates with an SNAr displacement of the C2-chloro group by the primary amine of hydrazine. The resulting 2-hydrazinyl intermediate is transient; the terminal amine of the hydrazine moiety undergoes a rapid intramolecular nucleophilic addition to the electrophilic carbon of the C3 nitrile group. Refluxing conditions are strictly required to provide the thermal energy necessary to overcome the activation barrier of this secondary nitrile addition. Subsequent tautomerization yields the stable, aromatic pyrazolo[3,4-b]pyridine system[3],[4].

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 mmol, 249.1 mg) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Slowly add hydrazine hydrate (99%, 3.0 mmol, 150.2 mg) via syringe. Caution: Hydrazine is highly toxic; perform this step in a well-ventilated fume hood.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 6 hours. The suspension will typically clear into a homogeneous solution as the intermediate forms, followed by the precipitation of the final bicyclic product.

  • Isolation: Concentrate the reaction mixture to one-third of its original volume under reduced pressure. Pour the concentrated mixture onto 50 g of crushed ice with vigorous stirring.

  • Collection: Filter the resulting precipitate under vacuum, wash extensively with cold water, and air-dry. Recrystallize from ethanol to afford the pure product.

Self-Validation & Quality Control:

  • Infrared (IR) Spectroscopy: This is the absolute critical validation tool for this protocol. The starting material possesses a sharp, distinct

    
     stretching band at approximately 2225–2235 
    
    
    
    . Upon successful cyclization, this peak must completely disappear. It will be replaced by broad, strong N-H stretching bands in the 3100–3350
    
    
    region, confirming the conversion of the nitrile to a primary amine and the formation of the pyrazole N-H[3].
  • 
     NMR:  Look for the disappearance of the highly deshielded pyridine C2 environment and the appearance of a 
    
    
    
    -exchangeable singlet integrating for two protons (the new primary amine) and another exchangeable singlet integrating for one proton (the pyrazole N-H)[3].

References

1.[2] ChemScene. "1225483-73-7 | 2-Chloro-4-(3-chlorophenyl)nicotinonitrile". 2.[1] BenchChem. "The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide". 3.[3] Scientific Research Publishing (SCIRP). "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives". 4.[4] International Journal of Science and Research (IJSR). "Synthesis and Reactions of 3-Cyano 4,6-Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity".

Sources

High-Fidelity Chlorination of Nicotinonitrile Precursors: A Process Safety & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the experimental protocol for the chlorination of 2-hydroxy-3-cyanopyridine (2-oxo-1,2-dihydropyridine-3-carbonitrile) to synthesize 2-chloronicotinonitrile . This transformation is a critical step in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine) and various kinase inhibitors.

Unlike standard textbook procedures, this guide focuses on process safety —specifically mitigating the "delayed exotherm" hazards associated with phosphoryl chloride (POCl


) quenching—and impurity profiling  to ensure pharmaceutical-grade purity.

Introduction: The Strategic Scaffold

2-Chloronicotinonitrile is a "privileged scaffold" in medicinal chemistry. The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (


), allowing for rapid diversification via couplings with amines, alkoxides, or thiols.

While synthesis via Nicotinamide N-oxide (using PCl


/POCl

) is historically significant, the direct chlorination of 2-hydroxy-3-cyanopyridine is preferred in modern process chemistry due to higher atom economy and the avoidance of unstable N-oxide intermediates [1].
Mechanistic Insight

The reaction proceeds through the activation of the lactim tautomer of the starting material. Although the compound exists predominantly as the 2-pyridone (lactam) in the solid state, the reaction is driven by the hydroxy (lactim) form reacting with POCl


.

Key Mechanistic Steps:

  • Tautomerization: Equilibrium between pyridone and hydroxypyridine.

  • Activation: The hydroxyl oxygen attacks the electrophilic phosphorus of POCl

    
    , releasing HCl and forming a reactive dichlorophosphate intermediate.
    
  • Substitution: A chloride ion displaces the phosphate leaving group via an addition-elimination mechanism to yield the chloropyridine.

Mechanism Substrate 2-Hydroxy-3-cyanopyridine (Lactam/Lactim Eq.) Intermed Dichlorophosphate Intermediate (Highly Activated) Substrate->Intermed O-Phosphorylation (-HCl) POCl3 POCl3 (Reagent) POCl3->Intermed Product 2-Chloronicotinonitrile Intermed->Product SNAr Displacement (-PO2Cl2-) Chloride Cl- Ion Chloride->Product Nucleophilic Attack

Figure 1: Mechanistic pathway for the deoxychlorination of 2-hydroxypyridine derivatives using POCl3.

Critical Safety: The "Reverse Quench" Protocol

WARNING: The most hazardous phase of this reaction is not the heating step, but the workup. POCl


 hydrolysis is exothermic.[1] At low temperatures, POCl

can accumulate in water without reacting, forming a biphasic "time bomb." As the mixture warms, hydrolysis accelerates exponentially, leading to a thermal runaway and eruption of hot acid [2].

The Golden Rule: Always use a Reverse Quench .

  • Never add water to the reaction mixture.[1]

  • Always add the reaction mixture slowly into a large volume of ice/water or buffered solution.

Experimental Protocol 1: Synthesis of 2-Chloronicotinonitrile

Reagents & Equipment
  • Precursor: 2-Hydroxy-3-cyanopyridine (1.0 eq)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (3.0 - 5.0 eq)
    
  • Catalyst/Base: Quinoline (0.1 eq) or Triethylamine (Et

    
    N)
    
    • Note: Quinoline is preferred for higher temperature stability; Et

      
      N is easier to remove but can form voluminous salts.
      
  • Solvent: Neat (solvent-free) is standard. If solubility is poor, use anhydrous Chlorobenzene.

  • Equipment: 3-neck round bottom flask, reflux condenser with drying tube (CaCl

    
    ), internal temperature probe, overhead stirrer (magnetic stirring is often insufficient for the slurry).
    
Step-by-Step Procedure
  • Setup: Flame-dry the glassware under a stream of Nitrogen (

    
    ).
    
  • Charging: Charge the flask with 2-hydroxy-3-cyanopyridine (e.g., 50 g).

  • Reagent Addition: Add POCl

    
     (150 mL) carefully. The slurry may warm slightly.
    
  • Catalyst: Add Quinoline (5 mL).

  • Reaction:

    • Heat the mixture slowly to 105°C - 110°C (Reflux).

    • Observation: The solid will dissolve, and the solution will turn from yellow to orange/brown. Evolution of HCl gas will occur (scrubbing required).[2]

    • Maintain reflux for 3–5 hours .

  • Monitoring (PAT):

    • Take a 50 µL aliquot. Quench into 1 mL MeOH (forms the methyl ether byproduct for easier HPLC tracking) or aqueous buffer.

    • Target: < 1% remaining starting material.

Workup (The Reverse Quench)
  • Cooling: Cool the reaction mass to ~60°C. Do not cool to room temperature, as the mass may solidify and become difficult to transfer.

  • Quench Preparation: In a separate large beaker (3x reaction volume), prepare a slurry of Crushed Ice and Water (approx. 600 g). Stir vigorously.

  • Addition: Slowly pour the warm reaction mixture into the ice slurry.

    • Rate Control: Maintain internal temperature of the quench vessel < 25°C.

  • Neutralization: The solution will be highly acidic (pH < 1). Slowly add 50% NaOH or solid

    
     to adjust pH to ~7–8.
    
    • Caution: Foaming will occur (

      
       evolution).
      
  • Isolation: The product usually precipitates as a beige/off-white solid upon neutralization. Filter the solid.[2][3]

    • Alternative: If no precipitate forms, extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

Experimental Protocol 2: Purification & Crystallization

Crude 2-chloronicotinonitrile often contains phosphorus residues and color impurities (tar).

Recrystallization Strategy

The standard solvent system is Ligroin/Acetone or Water/Ethanol .

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol/Water (9:1).

  • Clarification: If the solution is dark, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

  • Filtration: Collect the white needles/crystalline powder.

  • Drying: Dry in a vacuum oven at 40°C over

    
     to remove trace water.
    
Purity Specifications (Typical)
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 104°C – 106°CDSC/Capillary
Assay (HPLC) > 98.5%a/a% (254 nm)
Water Content < 0.5%Karl Fischer

Process Workflow Diagram

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Workflow Start Start: 2-Hydroxy-3-cyanopyridine Reaction Reaction Phase POCl3 + Quinoline Reflux @ 105°C Start->Reaction Check HPLC Check Conversion > 99%? Reaction->Check Check->Reaction No (Continue Heating) Cooling Cool to 60°C (Prevent Solidification) Check->Cooling Yes Quench CRITICAL SAFETY STEP Reverse Quench into Ice Maintain T < 25°C Cooling->Quench Neutralize Neutralize to pH 7-8 (NaOH/Na2CO3) Quench->Neutralize Isolate Filtration / Extraction Neutralize->Isolate Purify Recrystallization (EtOH/Water) Isolate->Purify

Figure 2: End-to-end process workflow emphasizing the critical reverse quench safety barrier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (< 50%) Incomplete reaction or hydrolysis during quench.Ensure reaction is dry (water kills POCl

). Check HPLC before quench. Ensure quench pH is not too basic (product can hydrolyze back to hydroxy form at high pH/Temp).
Black/Tar Product Thermal degradation.Reduce reaction temperature to 95°C and extend time. Ensure efficient stirring to prevent hot spots.
Violent Quench Quench rate too fast; Temperature too low initially (accumulation).Use Reverse Quench strictly. Ensure the receiving water is agitated vigorously.
Product is Oil Impurities depressing MP.Perform an acid-base wash sequence or recrystallize from Ligroin/Acetone.

References

  • Organic Syntheses Procedure (N-oxide route comparison): Taylor, E. C.; Crovetti, A. J. 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 4, p.166 (1963). [Link]

  • Solvent-Free Protocols: Sun, Z., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. Molecules 2012, 17, 4533-4544.[4] [Link]

  • Purification & Characterization: National Center for Biotechnology Information. PubChem Compound Summary for CID 80622, 2-Chloronicotinonitrile. [Link]

Sources

Analytical methods for characterizing 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Comprehensive Characterization of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Executive Summary & Chemical Context

Target Analyte: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile CAS: 1225483-73-7 Molecular Formula: C₁₂H₆Cl₂N₂ Molecular Weight: 249.09 g/mol [1]

This compound is a critical scaffold in the synthesis of MAP3K8 (Tpl2) kinase inhibitors and various agrochemicals. Its structure features a highly functionalized pyridine core susceptible to Nucleophilic Aromatic Substitution (


) at the C2 position.

The Analytical Challenge: The primary synthesis route typically involves a Suzuki-Miyaura coupling of 2,4-dichloronicotinonitrile with 3-chlorophenylboronic acid. Consequently, the Critical Quality Attributes (CQAs) are dominated by the need to distinguish the target C4-regioisomer from the thermodynamically possible C2-regioisomer and the bis-coupled byproduct.

This guide details the orthogonal analytical workflows required to validate identity, purity, and solid-state properties, ensuring the material is suitable for downstream GMP synthesis.

Structural Elucidation & Identity (NMR Spectroscopy)

Objective: Unambiguous confirmation of the substitution pattern (C4 vs. C2 arylation).

Mechanism of Identification

Mass spectrometry (MS) alone cannot distinguish between the target molecule and its regioisomer (2-(3-chlorophenyl)-4-chloronicotinonitrile) as they are isobaric (


 249/251). Proton NMR (

H-NMR) is the definitive tool.

Key Diagnostic Signals:

  • Pyridine Protons (H5 & H6): The target molecule retains protons at positions 5 and 6. These will appear as two doublets with a characteristic vicinal coupling constant (

    
     Hz).
    
  • Deshielding Effect: The H6 proton, adjacent to the ring nitrogen, will be significantly deshielded (downfield).

Protocol 1: High-Resolution H-NMR
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing aggregation).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 1.0 s (Ensure quantitation of aromatic protons).
      
    • Scans: 16–32.

Expected Chemical Shifts (DMSO-


, 

ppm):
PositionTypeMultiplicityApprox.[2][3][4][5] ShiftCoupling (

)
Structural Logic
H6 PyridineDoublet (d)8.60 – 8.80~5.2 Hz

-proton to Nitrogen; most deshielded.
H5 PyridineDoublet (d)7.60 – 7.80~5.2 Hz

-proton; shielded by C4-aryl group.
H2' PhenylSinglet (t-like)7.50 – 7.60-Isolated between Cl and attachment point.
H4',5',6' PhenylMultiplets7.40 – 7.60-Overlapping aromatic region.

Critical Check: If the coupling constant between the two pyridine protons is small (


 Hz) or absent (singlets), you likely have the 2,6-substituted  isomer or a different scaffold. The 5.2 Hz coupling is the "fingerprint" of the 2,3,4-substitution pattern.

Purity & Impurity Profiling (HPLC-UV/MS)

Objective: Quantify the target, separate the regioisomer (0.1% limit), and detect residual boronic acid.

Method Development Logic

Chlorinated pyridines are weak bases. Using a high pH mobile phase can lead to peak tailing due to silanol interactions. An acidic mobile phase is strictly required to protonate the pyridine nitrogen (or suppress silanol ionization) and ensure sharp peak shapes.

Impurity Origin Visualization:

ImpurityPathways SM 2,4-Dichloronicotinonitrile Target Target: C4-Coupled (Major Product) SM->Target Pd(0), C4-Selectivity Regio Impurity A: C2-Coupled (Regioisomer) SM->Regio Low Selectivity Bis Impurity B: 2,4-Bis-Coupled (Over-reaction) SM->Bis Boron 3-Cl-Phenylboronic Acid Boron->Target Target->Bis Excess Boron Hydrol Impurity C: Amide (Nitrile Hydrolysis) Target->Hydrol High Temp/Base

Caption: Reaction pathways showing the origin of critical regioisomeric and bis-coupled impurities.

Protocol 2: UPLC/HPLC Method
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detector: UV Diode Array (DAD) + Single Quad MS (optional for ID).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent Zorbax Eclipse Plus).

    • Why: The BEH particle is hybrid-silica, offering superior peak shape for basic heterocycles.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: 270 nm (Primary), 220 nm (Secondary).

    • Note: 270 nm captures the conjugated biaryl system with high sensitivity while minimizing solvent noise.

Gradient Table:

Time (min)% A% BEvent
0.00955Equilibration
1.00955Hold (Polar impurities/Boronic acid)
8.00595Ramp (Elute Target & Bis-coupled)
10.00595Wash
10.10955Re-equilibration

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Target and Regioisomer (Impurity A).
    
  • Tailing Factor: < 1.5 for the main peak.

  • LOD: < 0.05% (area normalization).

Solid-State Characterization

Objective: Ensure the material is in a stable crystalline form and free of amorphous content which could affect downstream reaction stoichiometry.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments DSC 2500.

  • Pan: Tzero Aluminum, crimped with pinhole.

  • Ramp: 10°C/min from 30°C to 250°C.

  • Expectation:

    • Sharp endotherm (Melting Point) typically in the range of 140°C – 160°C (dependent on specific polymorph).

    • Absence of glass transition (

      
      ) or recrystallization exotherms indicates phase purity.
      
Protocol 4: X-Ray Powder Diffraction (XRPD)
  • Scan: 2

    
     from 3° to 40°.
    
  • Purpose: Fingerprinting the batch against a reference standard to detect polymorphic shifting, which is common in biaryl nitriles.

Residual Solvent & Metal Analysis

Since this is a Suzuki product, Palladium (Pd) and solvent residues are high risks.

AnalyteMethodLimit (ICH Q3C/Q3D)Note
Palladium ICP-MS< 10 ppmCritical poison for subsequent hydrogenation steps.
Dioxane/Toluene GC-HeadspaceVariesCommon Suzuki solvents.
Inorganic Boron ICP-OESN/A (Process control)Monitor for reaction stoichiometry.

Analytical Workflow Summary

Workflow cluster_ID 1. Identity cluster_Purity 2. Purity cluster_Solid 3. Solid State Sample Crude Sample NMR 1H-NMR (DMSO-d6) Check H5-H6 Coupling Sample->NMR HPLC UPLC-DAD-MS Acidic Mobile Phase Sample->HPLC DSC DSC/TGA Melting Point & Volatiles Sample->DSC ICP ICP-MS Pd Scavenging Check Sample->ICP IR FT-IR Check -CN stretch (~2230 cm-1) RegioCheck Regioisomer Separation (Resolution > 2.0) HPLC->RegioCheck

Caption: Integrated analytical decision tree for batch release testing.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Suzuki-Miyaura Coupling Review. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. (Foundational chemistry for impurity profiling). Link

  • Chloropyridine Analysis. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies Application Note. (Basis for acidic mobile phase selection). Link

  • Regioselectivity in Pyridines. Regioselective Suzuki-Miyaura coupling of 2,4-dichloropyridines. Tetrahedron Letters. (Explains the thermodynamic vs kinetic formation of impurities). Link

Sources

Application Note: High-Purity Isolation of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

2-Chloro-4-(3-chlorophenyl)nicotinonitrile is a functionalized biaryl pyridine intermediate, often utilized as a scaffold in the synthesis of kinase inhibitors or agrochemicals.[1] Its structure features a central pyridine ring substituted with a nitrile group, a labile chlorine atom at the C2 position (useful for SNAr diversifications), and a meta-chlorophenyl ring at the C4 position.

The Separation Challenge

The purification of this molecule presents specific challenges:

  • Hydrophobicity: With a predicted LogP of ~3.8, the molecule is sparingly soluble in water, necessitating high organic solvent ratios and careful sample preparation to prevent precipitation on the column head.

  • Structural Isomerism: Depending on the synthesis route (often Suzuki-Miyaura coupling of 2,4-dichloronicotinonitrile), regioisomers (e.g., substitution at C6 instead of C4) may be present. These isomers have identical mass and similar polarity, requiring a stationary phase capable of steric or

    
    -
    
    
    
    selectivity.
  • Hydrolytic Instability: The 2-chloro substituent is susceptible to hydrolysis under highly acidic or basic conditions at elevated temperatures, forming the corresponding pyridone.

Physicochemical Profile
PropertyValue (Approx.)Implication for HPLC
Formula C₁₂H₆Cl₂N₂MW: 249.09 g/mol
LogP 3.8Strongly retained on C18; requires high %B elution.[1]
pKa (Pyridine N) < 0 (Predicted)The electron-withdrawing CN and Cl groups render the pyridine nitrogen non-basic. pH control is less critical for peak shape but essential for stability.
UV Max ~250-270 nmStrong absorption due to conjugated biaryl system.[1]

Method Development Strategy

Stationary Phase Selection
  • Primary Choice (C18): A high-coverage C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) is the standard starting point due to the molecule's hydrophobicity.

  • Secondary Choice (Phenyl-Hexyl): If regioisomers (4-phenyl vs. 6-phenyl) are co-eluting, a Phenyl-Hexyl phase is recommended.[1] The biphenyl nature of the analyte allows for

    
    -
    
    
    
    interactions with the stationary phase, often resolving isomers based on their planar conformation differences.
Mobile Phase Architecture
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.

    • Reasoning: While the molecule is not basic, the acidic modifier suppresses the ionization of residual silanols on the column and ensures compatibility with Mass Spectrometry (MS) detection.

  • Solvent B (Organic): Acetonitrile (MeCN) + 0.1% Formic Acid.

    • Reasoning: MeCN is preferred over Methanol due to lower viscosity (allowing higher flow rates) and better solubility for chlorinated aromatics.

Detailed Experimental Protocol

Step 1: Sample Preparation

Objective: Maximize concentration without crashing out in the mobile phase.

  • Solvent: Dissolve the crude solid in 100% DMSO.

  • Concentration: Aim for 50–100 mg/mL for preparative injection.

  • Filtration: Pass through a 0.45 µm PTFE filter (Nylon filters may bind hydrophobic compounds).

  • Safety Check: Perform a "spiking test" by adding 10 µL of sample to 1 mL of the starting mobile phase (50% Water/50% MeCN). If cloudiness appears, the gradient must start at a higher organic % or the injection volume must be reduced.

Step 2: Analytical Scout (Gradient Screening)

Run this generic gradient to determine the elution profile.

  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min[1][2][3][4][5]

  • Detection: UV @ 254 nm (primary), 280 nm (secondary)

  • Temperature: 40°C (Improves mass transfer and peak shape)

Time (min)% Mobile Phase B (MeCN + 0.1% FA)Event
0.05Hold (Equilibration)
1.05Injection
15.095Linear Gradient
18.095Wash
18.15Re-equilibration

Success Criteria: Target elution between 60-80% B. If the peak elutes too early (<40% B), the method is not retentive enough (unlikely for this molecule).

Step 3: Preparative Purification (Linear Scale-Up)

Based on the scout, a focused gradient is designed to shallow the slope around the target peak for maximum resolution.

  • Column: Prep C18, 19 x 150 mm, 5 µm

  • Flow Rate: 20 mL/min[1]

  • Injection Vol: 500 µL - 1000 µL (depending on column loading capacity)

Focused Gradient Example (assuming elution at 70% B in scout):

Time (min) % Mobile Phase B Rationale
0.0 50 Start high to save time/solvent
2.0 50 Load sample
12.0 90 Shallow gradient (4% per min) for separation
13.0 95 Wash lipophilic impurities

| 15.0 | 50 | Re-equilibrate |[1]

Workflow Visualization

The following diagram illustrates the decision matrix for purification, specifically addressing the isomer separation challenge common with this scaffold.

PurificationWorkflow Start Crude Mixture (Suzuki Coupling Product) Solubility Dissolve in DMSO (Filter 0.45 µm PTFE) Start->Solubility Scout Analytical Scout Run (C18, 5-95% MeCN) Solubility->Scout Decision Is Purity > 95%? Scout->Decision PrepC18 Scale to Prep C18 (Focused Gradient) Decision->PrepC18 Yes (Single Peak) AltColumn Switch to Phenyl-Hexyl Phase (Exploit pi-pi selectivity) Decision->AltColumn No (Isomer Co-elution) Process Fraction Collection (UV Trigger @ 254nm) PrepC18->Process Final Evaporation (Rotovap < 40°C) Yield: White/Off-white Solid Process->Final ReScout Re-Scout & Optimize AltColumn->ReScout ReScout->PrepC18

Caption: Logic flow for the purification of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, highlighting the contingency for regioisomer separation.

Troubleshooting & Critical Parameters

Peak Tailing
  • Cause: Although the pyridine nitrogen is not highly basic, secondary interactions with silanols can occur.

  • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid). If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA), which is a stronger ion-pairing agent, though it may suppress MS sensitivity slightly.

Sample Precipitation (Injector Clogging)
  • Cause: The molecule is highly lipophilic. Injecting a DMSO plug into a low-organic starting stream (e.g., 5% B) can cause immediate precipitation.

  • Solution: "Sandwich" injection technique or increase the starting gradient to 50% B. The molecule is unlikely to elute before 50% B, making this safe.

Hydrolysis Risk
  • Risk: The C2-Chlorine is reactive.[1][6]

  • Mitigation: Avoid leaving the compound in the acidic mobile phase for extended periods (e.g., days) at room temperature. Evaporate fractions immediately after collection. Do not use methanol/base combinations which could lead to methoxy-substitution (SNAr).[1]

References

  • PubChem. 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. Method Development for Positional Isomers of Aromatic Compounds. (General Application Note regarding Phenyl-Hexyl phases). [Link]

  • Waters Corporation. Strategies for Separating Pyridine Derivatives in RP-HPLC. [Link]

Sources

Application Note: Solubility Profiling and Handling Protocols for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7; Formula: C₁₂H₆Cl₂N₂) is a highly specialized, halogenated biaryl building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and agrochemical agents [1]. Due to its rigid, planar structure and high lipophilicity, researchers often encounter significant challenges regarding its solubility during high-throughput screening (HTS) and downstream synthetic applications.

This application note provides a comprehensive, self-validating framework for understanding the solvation mechanics of this compound, alongside empirically grounded protocols for its dissolution and handling in common laboratory solvents.

Physicochemical Causality of Solvation

To optimize experimental design, one must understand the causality behind the compound's solubility profile rather than relying on trial and error. The solubility of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is dictated by two primary molecular features:

  • Hydrophobic Core (Biaryl System & Halogens): The molecule consists of a pyridine ring coupled to a 3-chlorophenyl group, further substituted with a chlorine atom at the 2-position of the pyridine ring [1]. This creates a massive hydrophobic surface area. In protic solvents like water, dissolving this compound requires breaking extensive hydrogen-bond networks to form a solvation cavity. The entropic cost of this process is prohibitively high, rendering the compound virtually insoluble in aqueous media [2].

  • Dipole-Dipole Stabilization: The presence of the nitrile (-C≡N) and chloro (-Cl) groups introduces strong, localized dipole moments. Polar aprotic solvents (such as DMSO and DMF) are uniquely suited to dissolve this compound because their own strong dipoles align with the nitrile and chloro groups, providing favorable enthalpic stabilization without the need for hydrogen bond donors.

Mechanism C 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Sub1 Hydrophobic Core (Biaryl + Cl) C->Sub1 Sub2 Polar Functional Groups (-C≡N, -Cl) C->Sub2 Sol1 Water / PBS (Insoluble) Sub1->Sol1 High Entropy Cost Sol2 DMSO / DMF (Highly Soluble) Sub1->Sol2 Favorable Dispersion Sub2->Sol2 Dipole-Dipole Stabilization

Logical relationship of molecular features dictating solvent compatibility.

Quantitative Solubility Matrix

Based on the structural properties of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile and data from highly analogous regioisomers (e.g., 4-Chloro-5-(4-chlorophenyl)nicotinonitrile) [2], the following solubility matrix summarizes its behavior in common laboratory solvents.

Solvent SystemSolvent ClassificationPredicted Solubility RangeRecommended Laboratory Application
Water / PBS (pH 7.4) Polar Protic< 0.01 mg/mL (Insoluble)Not recommended for stock solutions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 50 mg/mL (Highly Soluble)Primary stock solutions, HTS library storage.
N,N-Dimethylformamide (DMF) Polar Aprotic> 50 mg/mL (Highly Soluble)Chemical synthesis, cross-coupling reactions.
Dichloromethane (DCM) Non-polar / Halogenated10 - 50 mg/mL (Soluble)Liquid-liquid extraction, flash chromatography.
Ethanol / Methanol Polar Protic1 - 5 mg/mL (Poorly Soluble)Recrystallization (used as an anti-solvent).
Hexanes / Heptane Non-polar< 0.1 mg/mL (Insoluble)Chromatography mobile phase (blended with EtOAc).

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

To accurately determine the exact solubility limit of this compound for specific assay conditions, kinetic solubility methods (like solvent-shift nephelometry) are insufficient due to the risk of supersaturation. The following Thermodynamic Solubility Protocol utilizes a self-validating HPLC-UV methodology.

Self-Validation Mechanism: To ensure trustworthiness, this protocol mandates the concurrent processing of a reference standard (e.g., Carbamazepine, known aqueous solubility ~18 µg/mL). If the calculated solubility of the reference standard deviates by >5% from literature values, the equilibration time or filtration recovery is flagged as compromised, invalidating the run.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add 5.0 mg of solid 2-Chloro-4-(3-chlorophenyl)nicotinonitrile to 1.0 mL of the target solvent in a 2 mL glass HPLC vial.

    • Causality: Adding excess solid ensures the system exceeds the saturation point, forcing a true thermodynamic equilibrium rather than a temporary, kinetically trapped supersoluble state.

  • Equilibration: Cap the vials and agitate at 300 rpm at a constant 25°C for 24 hours.

    • Causality: A 24-hour window provides sufficient kinetic energy to overcome the lattice energy of the crystalline solid, ensuring dynamic equilibrium between the solid and dissolved phases.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is strictly required. Using Nylon or PES filters will result in non-specific binding of this highly hydrophobic compound to the membrane, artificially lowering the quantified solubility.

  • Matrix Matching & Dilution: Dilute the filtrate 1:100 in the HPLC mobile phase (e.g., 60% Acetonitrile / 40% Water).

    • Causality: Injecting pure organic solvents (like 100% DMSO) directly into a reversed-phase HPLC system causes localized phase separation and peak distortion. Matrix matching prevents this.

  • HPLC-UV Quantification: Analyze via RP-HPLC (C18 column) at an absorbance of 254 nm. Calculate the concentration against a pre-established 5-point calibration curve (0.1 to 100 µg/mL) prepared in DMSO.

Workflow N1 Solid Compound (CAS 1225483-73-7) N2 Add Excess Solid to Solvent (> Expected Saturation) N1->N2 N3 Equilibration (24h, 25°C, 300 rpm) N2->N3 N4 Phase Separation (10,000 x g + PTFE Filtration) N3->N4 N5 Matrix Matching (Dilution in Mobile Phase) N4->N5 N6 HPLC-UV Quantification (vs. Calibration Curve) N5->N6

Workflow for self-validating thermodynamic solubility profiling.

Downstream Application Notes & Safety

Bioassay Buffer Preparation (Solvent-Shift)

When transitioning from a 10 mM DMSO stock to an aqueous bioassay buffer, precipitation is a severe risk.

  • Protocol: Always add the DMSO stock to the aqueous buffer under rapid vortexing, never the reverse. Maintain the final DMSO concentration at ≤ 1.0% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays. If precipitation occurs (visible as cloudiness), the addition of a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) is required to form soluble micro-emulsions.

Safety and Handling

Halogenated heterocyclic compounds, including phenanthroline and nicotinonitrile derivatives, can act as respiratory and skin irritants [3].

  • Protocol: All handling of the dry powder must be conducted within a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves and safety goggles are mandatory. Hazardous decomposition products under extreme heat include carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas [3].

References

Sources

Application Note: Evaluation of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile as a Tpl2 (MAP3K8) Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The compound 2-Chloro-4-(3-chlorophenyl)nicotinonitrile represents a privileged scaffold in the design of Tumor Progression Locus 2 (Tpl2, also known as MAP3K8 or COT) inhibitors. Tpl2 is a critical serine/threonine kinase that regulates the production of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-


), downstream of Toll-like Receptors (TLRs).

In drug development, this specific chloronicotinonitrile derivative serves as a core electrophilic scaffold . While the C-2 chlorine atom is often displaced by amines in late-stage lead optimization to improve solubility, the intrinsic inhibitory potential of the parent scaffold must be validated early. This protocol details the biochemical quantification of kinase inhibition and the cellular validation of pathway suppression (LPS-induced TNF-


 release).
Mechanistic Context

Tpl2 operates at the apex of the MAPK signaling cascade in immune cells. Upon LPS stimulation of TLR4, Tpl2 is released from its inhibitor p105 (NF-


B1) and phosphorylates MEK1/2, which in turn phosphorylates ERK1/2. This cascade drives the transcription and secretion of TNF-

.

Experimental Workflow Visualization

Tpl2_Signaling_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation p105_Tpl2 p105/Tpl2 Complex (Inactive) TLR4->p105_Tpl2 Phosphorylation of p105 Tpl2_Active Tpl2 (MAP3K8) (Active Kinase) p105_Tpl2->Tpl2_Active Proteasomal degradation of p105 releases Tpl2 MEK MEK1/2 Tpl2_Active->MEK Phosphorylation Compound 2-Chloro-4-(3-chlorophenyl) nicotinonitrile (Inhibitor) Compound->Tpl2_Active INHIBITION ERK ERK1/2 MEK->ERK Phosphorylation TNF_Gene TNF-α Transcription ERK->TNF_Gene Nuclear Translocation TNF_Release TNF-α Cytokine Release TNF_Gene->TNF_Release Translation & Secretion

Caption: Schematic of the TLR4/Tpl2 signaling cascade showing the specific intervention point of the nicotinonitrile inhibitor.

Material Preparation

Compound Handling

The 2-chloro-nicotinonitrile moiety is susceptible to nucleophilic attack.[1][2] Avoid protic solvents with strong nucleophiles (e.g., thiols) during storage.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (hydrophobic) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Serial dilutions should be prepared in DMSO first , then diluted into the assay buffer to ensure the final DMSO concentration is <1% (typically 0.1-0.5%).

Reagents
  • Recombinant Human Tpl2 (MAP3K8): Truncated active form (aa 30-397).

  • Substrate: Inactive MEK1 (K97R mutant) or a synthetic peptide (e.g., MBP). Note: Using full-length inactive MEK1 is physiologically superior for Tpl2.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Detection System: ADP-Glo™ Kinase Assay (Promega) or equivalent luminescence-based ADP detection.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50)

This assay measures the ability of the compound to inhibit the catalytic activity of Tpl2 by quantifying the conversion of ATP to ADP.

Assay Buffer Formulation
  • Base: 20 mM Tris-HCl (pH 7.5)

  • Salts: 10 mM MgCl₂, 1 mM EGTA

  • Additives: 0.02% Triton X-100, 1 mM DTT (freshly added)

  • Note: DTT is critical to maintain kinase stability but ensure it does not react with the 2-chloro group of the inhibitor during long pre-incubations.

Step-by-Step Procedure
  • Preparation of Reaction Plate:

    • Use a white, 384-well low-volume plate.

    • Add 1 µL of compound (serial dilution in 5% DMSO/Water). Final assay DMSO = 1%.

    • Include High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme).

  • Enzyme Addition:

    • Dilute Tpl2 enzyme in Assay Buffer to 2.5x the final concentration (e.g., 5 nM final).

    • Add 2 µL of Tpl2 solution to the wells.

    • Pre-incubation: Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate/ATP Mix Initiation:

    • Prepare a mix of MEK1 substrate (0.2 µg/µL) and ATP (10 µM final, near Km).

    • Add 2 µL of Substrate/ATP mix to start the reaction.

    • Total reaction volume = 5 µL .

  • Incubation:

    • Seal plate and incubate for 60 minutes at RT.

  • Detection (ADP-Glo):

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a 4-parameter logistic equation to determine the IC50 .

Protocol 2: Cell-Based Mechanistic Assay (TNF- Release)

To confirm that the biochemical inhibition translates to cellular efficacy, we utilize RAW 264.7 (murine macrophages) or THP-1 (human monocytes) stimulated with LPS.

Cell Culture Conditions[3]
  • Cell Line: RAW 264.7

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Density: Seed at 50,000 cells/well in 96-well flat-bottom plates. Allow adherence overnight.

Step-by-Step Procedure
  • Compound Treatment:

    • Prepare compound dilutions in serum-free DMEM (2x concentration).

    • Remove media from cells and replace with 100 µL of compound-containing media.

    • Incubate for 1 hour at 37°C/5% CO₂.

  • Stimulation:

    • Add 100 µL of LPS (Lipopolysaccharide from E. coli O111:B4) in media.

    • Final LPS concentration: 100 ng/mL (standard) or 1 µg/mL.

    • Final Compound concentration: 1x.

  • Incubation:

    • Incubate for 4 to 6 hours . (TNF-

      
       secretion peaks around 4-6h).
      
  • Supernatant Collection:

    • Centrifuge plate at 1000 rpm for 3 mins to pellet debris.

    • Collect 150 µL of supernatant and transfer to a fresh plate. Store at -80°C if not assaying immediately.

  • Quantification (ELISA):

    • Use a Mouse TNF-alpha Quantikine ELISA Kit (R&D Systems or equivalent).

    • Follow manufacturer instructions strictly.

    • Viability Check: Use the remaining cells to run an MTT or CellTiter-Glo assay to ensure reduced TNF-

      
       is due to Tpl2 inhibition, not cytotoxicity.
      

Expected Results & Troubleshooting

Data Summary Table
ParameterBiochemical Assay (Protocol 1)Cellular Assay (Protocol 2)
Readout Luminescence (ADP generation)Absorbance (ELISA OD450)
Dynamic Range Signal-to-Background > 10100 - 2000 pg/mL TNF-

Typical IC50 50 nM - 500 nM (Scaffold dependent)0.5 µM - 5 µM (Cell shift expected)
Key Control Staurosporine (Pan-kinase inhibitor)Dexamethasone (Anti-inflammatory)
Troubleshooting Guide
  • High Background in Kinase Assay: ATP concentration is too high or ADP-Glo reagent is degraded. Ensure ATP is ultra-pure.

  • No Cellular Activity: The 2-chloro group may be metabolically liable or the compound has poor permeability. Verify solubility in media; precipitation is common for planar nicotinonitriles.

  • Cytotoxicity: If cell viability drops >20% at the IC50 concentration, the TNF-

    
     reduction is likely a toxic artifact.
    

References

  • Evaluation of Nicotinonitrile Derivatives as Tpl2 Inhibitors Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4-Anilino-3-quinolinecarbonitriles and Related Compounds as Inhibitors of Tumor Progression Locus 2 (Tpl2) Kinase." [Link]

  • Cellular Signaling of Tpl2 (MAP3K8) Biochemical Society Transactions. "TPL-2: the hidden kinase." [Link]

  • Chemical Properties of 2-Chloronicotinonitriles PubChem Compound Summary. "2-Chloro-4-(3-chlorophenyl)nicotinonitrile."[1][3] [Link][3]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, the identification of versatile and reactive chemical scaffolds is paramount. The nicotinonitrile core has emerged as a "privileged" structure, forming the foundation of numerous approved and investigational kinase inhibitors.[1] This guide focuses on a specific, highly valuable intermediate: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7) .[2] We will dissect its strategic importance, provide detailed protocols for its application in synthesizing potent PIM-1 kinase inhibitors, and explore the broader implications for drug discovery. The rationale behind each synthetic step is emphasized, moving beyond a simple recitation of procedures to offer insights grounded in mechanistic understanding and field-proven experience.

The Strategic Value of the 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Scaffold

The efficacy of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile as a key starting material stems from the specific arrangement and inherent reactivity of its functional groups. Understanding this chemistry is fundamental to its successful application.

  • The 2-Chloro Pyridine Moiety: A Gateway for Diversification: The chlorine atom at the C2 position of the pyridine ring is the primary site of reactivity. Due to the electron-withdrawing nature of the ring nitrogen and the adjacent cyano group, this position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[3] This allows for the straightforward and predictable introduction of a wide array of nucleophiles, most commonly primary or secondary amines, to build the final inhibitor structure. This reaction is the cornerstone of its use, providing a reliable method to explore structure-activity relationships (SAR) by varying the amine substituent.

  • The Nicotinonitrile Group: A Key Binding and Modulating Element: The cyano (C≡N) group at the C3 position is more than a passive substituent. Its linear geometry and electron-rich nitrogen atom make it an excellent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a kinase's ATP-binding pocket.[4] Furthermore, under specific circumstances, the electrophilic carbon of the nitrile can act as a reactive "warhead" to form a reversible or irreversible covalent bond with a nucleophilic residue (like cysteine) in the target protein, a strategy employed in advanced inhibitor design.[4]

  • The 4-(3-chlorophenyl) Substituent: A Determinant of Potency and Selectivity: The placement of a 3-chlorophenyl group at the C4 position provides a large, hydrophobic moiety that can engage in crucial van der Waals and π-stacking interactions within the kinase active site. The presence of the chlorine atom on this phenyl ring can significantly enhance binding affinity and modulate the pharmacokinetic properties of the final compound, an effect sometimes referred to as the "magic chloro" effect in drug discovery.[5]

Below is a diagram illustrating the key functional and reactive sites of the title compound.

G cluster_0 2-Chloro-4-(3-chlorophenyl)nicotinonitrile cluster_1 Key Features & Reactive Sites mol mol A 2-Chloro Group: Primary site for SNAr reaction. Allows for introduction of diverse side chains. mol->A  Reactive Site B 3-Cyano (Nitrile) Group: - Hydrogen bond acceptor. - Potential covalent warhead. - Modulates electronics. mol->B  Binding/Modulating Group   C 4-(3-chlorophenyl) Group: - Hydrophobic interactions. - Influences binding selectivity & potency. mol->C  Potency/Selectivity Group

Caption: Key functional regions of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Application in the Synthesis of PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that is frequently overexpressed in a variety of cancers, where it plays a critical role in promoting cell survival and proliferation while inhibiting apoptosis.[1] Consequently, it is a high-priority target for anticancer drug development. Nicotinonitrile derivatives have been shown to be particularly potent inhibitors of PIM-1.[6][7][8]

PIM-1 Signaling Pathway Overview

PIM-1 kinase is constitutively active and primarily regulated at the transcriptional level by the JAK/STAT pathway. Once expressed, PIM-1 phosphorylates numerous downstream targets, including the pro-apoptotic protein BAD. By phosphorylating BAD, PIM-1 prevents it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Inhibiting PIM-1 restores BAD's pro-apoptotic function.

PIM1_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates & activates PIM1_Gene PIM1 Gene Transcription STAT3->PIM1_Gene promotes PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase leads to BAD BAD (Pro-apoptotic) PIM1_Kinase->BAD phosphorylates Survival Cell Survival PIM1_Kinase->Survival promotes Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor Nicotinonitrile-based PIM-1 Inhibitor Inhibitor->PIM1_Kinase INHIBITS

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

Experimental Protocol: Synthesis of a Representative PIM-1 Inhibitor

This protocol describes the synthesis of a putative PIM-1 inhibitor via a nucleophilic aromatic substitution reaction.

Objective: To synthesize 4-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)nicotinonitrile.

Reaction Scheme:

reaction_scheme Synthetic Workflow reactant1 2-Chloro-4-(3-chlorophenyl) nicotinonitrile reagents DIPEA, DMSO 120 °C, 12h reactant1->reagents reactant2 N-methylpiperazine reactant2->reagents product 4-(3-chlorophenyl)-2-(4-methyl piperazin-1-yl)nicotinonitrile reagents->product

Caption: Workflow for the synthesis of a PIM-1 inhibitor.

Materials:

  • 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 eq)

  • N-methylpiperazine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Sequentially add N-methylpiperazine (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product. DMSO is a polar aprotic solvent that effectively solvates the reactants and accelerates SNAr reactions.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality Note: The organic product is extracted from the polar DMSO/water phase into the immiscible organic EtOAc phase.

    • Combine the organic layers and wash twice with brine. The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Activity Assessment and Data

Following successful synthesis and characterization, the next critical step is to evaluate the compound's biological activity.

Quantitative Data: Potency of Nicotinonitrile-Based PIM-1 Inhibitors

The table below summarizes the reported inhibitory concentrations (IC₅₀) for several nicotinonitrile derivatives against PIM-1 kinase, demonstrating the high potency achievable with this scaffold.

Compound IDPIM-1 Kinase IC₅₀Target Cell LineCytotoxicity IC₅₀Reference
Compound 7b 18.9 nMPC-3 (Prostate)3.60 µM[6][7]
Compound 4k 21.2 nM--[6]
Compound 12 14.3 nMMCF-7 (Breast)0.50 µM[8]
Staurosporine16.7 nM--[6][8]

This table is for comparative purposes. The potency of the newly synthesized compound must be determined experimentally.

Protocol: In-Vitro PIM-1 Kinase Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ value of a synthesized inhibitor.

Principle: A radiometric or fluorescence-based assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by PIM-1 kinase. The signal is inversely proportional to the inhibitory activity.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 specific peptide substrate

  • ATP (spiked with ³²P-ATP for radiometric assay or used in a system with an ADP-detecting antibody for fluorescence)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Synthesized inhibitor (test compound) dissolved in DMSO

  • Staurosporine (positive control)

  • 96-well microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound (or DMSO for the control).

  • Enzyme Addition: Initiate the reaction by adding the PIM-1 kinase to each well.

  • ATP Addition: Start the phosphorylation reaction by adding the ATP solution. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.

  • Signal Detection:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose filter paper, wash away excess ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence: Add the detection solution (e.g., containing an ADP-Glo™ reagent or a europium-labeled anti-phospho-substrate antibody) and measure the signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Abou-khatwa, S. S., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate. [Link]

  • Ali, S. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Sturdivant, J. M., et al. (Assignee: Aerie Pharmaceuticals Inc.). (Year not specified). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent US-9643927-B1. [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 221-231. [Link]

  • Fadda, A. A., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Letters in Drug Design & Discovery, 6(2), 118-127. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • de Souza, T. B., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(6), 984-1003. [Link]

  • Chiodi, D., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 55. [Link]

  • Aznan Akhmad, S. N., et al. (2010). N-(4-Chlorophenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3200. [Link]

Sources

Application Note: Derivatization of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In small-molecule drug discovery, the rapid generation of structurally diverse libraries around a privileged scaffold is critical for establishing robust Structure-Activity Relationships (SAR). 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) serves as a highly versatile electrophilic building block for such campaigns[1].

The structural topology of this scaffold features three distinct modifiable vectors:

  • The 2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary vector for introducing chemical diversity (amines, ethers, thioethers).

  • The 3-Cyano Group: A versatile functional group that can be hydrolyzed to amides, reduced to primary amines, or converted into bioisosteres such as tetrazoles.

  • The 4-(3-Chlorophenyl) Moiety: While generally inert under standard SNAr conditions, it provides essential lipophilicity and potential π-π or halogen bonding interactions with biological targets.

This application note details the mechanistic rationale, quantitative reaction profiling, and self-validating experimental protocols for derivatizing this scaffold to generate libraries for biological screening.

Mechanistic Causality in SNAr Derivatization

The derivatization of the 2-chloro position is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism[2][3].

The intrinsic reactivity of 2-chloro-4-(3-chlorophenyl)nicotinonitrile is exceptionally high due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the orthogonal 3-cyano group. When a nucleophile attacks the 2-position, the aromaticity is temporarily broken, forming a negatively charged Meisenheimer complex [3][4]. The rate-determining step is the initial nucleophilic attack; the subsequent expulsion of the chloride leaving group is rapid and restores aromaticity[2].

Because the transition state is electron-rich, the reaction does not require transition-metal catalysis (e.g., Buchwald-Hartwig coupling) for most nucleophiles, significantly reducing the cost and complexity of library generation[5].

SNAr_Mechanism Start 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Nu Nucleophile Attack (e.g., R-NH2, R-OH) Start->Nu Rate-determining step Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Nu->Meisenheimer Addition Elimination Chloride Elimination (Fast Step) Meisenheimer->Elimination Rearrangement Product 2-Substituted Derivative (Screening Candidate) Elimination->Product -HCl

SNAr addition-elimination mechanism via Meisenheimer complex formation.

Derivatization Strategies for Biological Screening

To build a comprehensive screening library, orthogonal derivatization strategies must be employed:

  • Strategy A: Amine Nucleophiles (N-Alkylation/Arylation): Primary and secondary aliphatic amines react readily. A weak base (e.g., DIPEA) is used merely as an acid scavenger to prevent the generated HCl from protonating the incoming amine nucleophile.

  • Strategy B: Oxygen/Sulfur Nucleophiles: Alcohols are poor nucleophiles in their neutral state. They require deprotonation by a strong base (e.g., NaH) to form highly nucleophilic alkoxides. Thiols, being more polarizable and acidic, can be activated with milder bases like K2CO3.

  • Strategy C: Nitrile Bioisosterism: Converting the 3-cyano group to a 1H-tetrazole yields a metabolically stable bioisostere of a carboxylic acid, drastically altering the physicochemical properties (e.g., solubility, pKa) of the molecule for target binding.

HT_Workflow Scaffold Core Scaffold (2-Cl-4-Ar-nicotinonitrile) Split Parallel Aliquoting (96-well format) Scaffold->Split Amines Amine Library (SNAr, DIPEA, Heat) Split->Amines Alcohols Alcohol Library (SNAr, NaH, THF) Split->Alcohols Thiols Thiol Library (SNAr, K2CO3, DMF) Split->Thiols Purification High-Throughput LC-MS Purification Amines->Purification Alcohols->Purification Thiols->Purification Screening In Vitro Biological Screening Purification->Screening

Parallel derivatization workflow for generating screening libraries.

Quantitative Reaction Profiling

The following table summarizes the optimized empirical parameters for derivatizing the 2-chloro position across different nucleophile classes. Note: The steric bulk of the 4-(3-chlorophenyl) group may necessitate longer reaction times for highly hindered secondary amines.

Nucleophile TypeReagents & BaseSolventTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic Amines R-NH₂, DIPEA (2.0 eq)EtOH or DMF60–802–485–95
Secondary Amines R₂NH, K₂CO₃ (2.5 eq)DMF80–1004–875–90
Anilines Ar-NH₂, Cs₂CO₃ (3.0 eq)DMSO100–12012–1850–75
Alcohols R-OH, NaH (1.5 eq)THF (Anhydrous)0 to RT1–380–90
Thiols R-SH, K₂CO₃ (1.5 eq)DMFRT1–290–98

Experimental Protocols

Protocol A: General Procedure for SNAr with Aliphatic Amines

Causality Note: Ethanol is chosen as a solvent for primary amines as it supports mild reflux and aids in the precipitation of the final product, simplifying isolation.

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2-chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 mmol, 249 mg).

  • Reagent Addition: Suspend the scaffold in absolute ethanol (5.0 mL). Add the aliphatic amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Seal the vial and heat to 70 °C in an aluminum block. Stir for 3 hours.

  • Validation: Monitor reaction completion via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material (UV active, 254 nm) should be completely consumed, replaced by a more polar product spot.

  • Workup & Isolation: Cool the mixture to room temperature. Slowly add cold distilled water (10 mL) to induce precipitation. Filter the resulting solid, wash with cold water/ethanol (9:1, 2 x 5 mL), and dry under high vacuum to afford the 2-amino derivative.

Protocol B: General Procedure for SNAr with Alkoxides

Causality Note: Strict anhydrous conditions are mandatory. Trace water will react with NaH to form NaOH, leading to the formation of the 2-hydroxy/pyridone byproduct via competitive SNAr.

  • Activation: In an oven-dried flask flushed with Nitrogen, dissolve the alcohol (1.2 mmol) in anhydrous THF (5.0 mL). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Coupling: Dissolve 2-chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 mmol, 249 mg) in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol C: Conversion of Nitrile to Tetrazole Bioisostere

Causality Note: Triethylamine hydrochloride acts as a mild proton source to safely generate hydrazoic acid in situ, which undergoes a [3+2] cycloaddition with the nitrile.

  • Setup: To a heavy-walled pressure vial, add the SNAr-derivatized nicotinonitrile (1.0 mmol), Sodium Azide (NaN₃) (3.0 mmol, 195 mg), and Triethylamine hydrochloride (Et₃N·HCl) (3.0 mmol, 412 mg).

  • Reaction: Add anhydrous DMF (5.0 mL). Seal the vial tightly and heat to 100 °C behind a blast shield for 16 hours.

  • Safety & Workup: Cool to room temperature. Caution: Unreacted NaN₃ is present. Pour the mixture into ice water (15 mL) and carefully acidify to pH 3 using 1M HCl in a well-ventilated fume hood to precipitate the tetrazole.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

References

  • Master Organic Chemistry. (August 20, 2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (September 24, 2022). 16.7: Nucleophilic Aromatic Substitution. Available at:[Link]

  • MDPI. (March 22, 2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2CL-43CP Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing yield attrition during the synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7).

This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., Tpl2, Pim-1) and agrochemicals (succinate dehydrogenase inhibitors). The synthesis is deceptively simple but prone to two major failure modes: incomplete chlorination of the pyridone intermediate and hydrolysis of the product during workup.

This guide moves beyond standard literature to address the operational nuances that determine yield.

Phase 1: Precursor Assembly (The Pyridone Intermediate)

The Issue: The quality of your final chloride is dictated by the purity of your starting material: 2-oxo-4-(3-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile . Using a "crude" pyridone from a one-pot reaction often poisons the subsequent chlorination catalyst.

Q: Should I use a One-Pot MCR or a Stepwise synthesis?

A: For scale-up (>10g) and high yield, use the Stepwise Method . While Multicomponent Reactions (MCR) using 3-chlorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate are faster, they generate oligomeric byproducts that are difficult to remove and char during the high-temperature chlorination step.

Recommended Workflow (Stepwise):

  • Chalcone Formation: Condense 3-chlorobenzaldehyde with 4-amino-but-3-en-2-one (or acetophenone) to isolate the chalcone.

  • Cyclization: React the chalcone with malononitrile (or cyanoacetamide) in the presence of a base (e.g., Piperidine or DABCO) to close the ring.

Visual Workflow: Synthesis Pathway

SynthesisPath Start 3-Chlorobenzaldehyde Chalcone Chalcone Intermediate (Isolate & Purify) Start->Chalcone + Acetophenone NaOH/EtOH Pyridone 2-Oxo Pyridone (The Precursor) Chalcone->Pyridone + Malononitrile DABCO/EtOH Chlorination Chlorination (POCl3 + PCl5) Pyridone->Chlorination Critical Step Target 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Chlorination->Target Inverse Quench

Figure 1: The stepwise pathway prioritizes the isolation of the Chalcone to ensure the Pyridone precursor is free of oligomers before the sensitive chlorination step.

Phase 2: The Chlorination (Critical Process Parameters)

The Issue: The conversion of the cyclic amide (lactam) to the imidol chloride is the bottleneck. Users frequently report "black tar" formation or yields stuck at 40%.

Q: Why is my reaction turning into black tar?

A: This is caused by thermal decomposition due to uncontrolled exotherms or the presence of moisture.

  • Solution: Ensure your POCl3 is freshly distilled or high quality (clear, not yellow). Old POCl3 contains polyphosphoric acids that catalyze charring.

  • Additive: Add PCl5 (Phosphorus Pentachloride) .[1] While POCl3 acts as the solvent and reagent, PCl5 is a more aggressive chlorinating agent that drives the reaction to completion at lower temperatures, reducing tar formation.

Q: The reaction stalls at 80% conversion. How do I push it?

A: You need a Vilsmeier-Haack type catalytic boost.

  • The Fix: Add a catalytic amount of DMF (N,N-Dimethylformamide) or use an organic base like N,N-Dimethylaniline or DIPEA .

  • Mechanism: DMF reacts with POCl3 to form the Vilsmeier reagent (chloroiminium ion), which is far more electrophilic than POCl3 alone, attacking the pyridone oxygen more rapidly.

Optimized Chlorination Protocol
ParameterRecommendationRationale
Reagent Stoichiometry 1.0 eq Pyridone : 6.0 eq POCl3 : 1.2 eq PCl5PCl5 drives the initial attack; excess POCl3 acts as solvent.
Catalyst DMF (3-5 drops per 10g scale)Forms reactive Vilsmeier intermediate.
Temperature Ramp slowly to 105°CSudden heating causes rapid HCl evolution and "bumping."
Reaction Time 3 - 5 HoursMonitor by TLC. Do not over-cook; pyridine rings are electron-deficient and can decompose.

Phase 3: Workup & Isolation (The Yield Killer)

The Issue: "I had the product on TLC, but after workup, it reverted to the starting material." Diagnosis: You are experiencing Acid-Catalyzed Hydrolysis . The 2-chloro substituent on a nicotinonitrile scaffold is activated by the electron-withdrawing nitrile group (ortho) and the pyridine nitrogen. It is highly susceptible to nucleophilic attack by water in acidic media.

Q: How do I quench the reaction without hydrolyzing the product?

A: You must use an Inverse Quench .

  • Do NOT add water to the reaction flask. The exothermic generation of HCl will heat the mixture and hydrolyze your chloride back to the pyridone.

  • DO pour the reaction mixture slowly into a stirred slurry of Ice and Sodium Acetate (or dilute Ammonia).

  • pH Target: Maintain pH 7-8 during the quench. If the solution becomes acidic (pH < 4) and hot, hydrolysis is instantaneous.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<50%) Issue->LowYield Purity Low Purity / Tar Issue->Purity Hydrolysis Product Reverted to OH Issue->Hydrolysis CheckReagent Check POCl3 Quality Is it yellow? LowYield->CheckReagent CheckTemp Reaction Temp >120°C? Purity->CheckTemp CheckQuench Did you add water to the flask? Hydrolysis->CheckQuench Sol_Distill Distill POCl3 Add PCl5 CheckReagent->Sol_Distill Yes Sol_Inverse Use Inverse Quench (Pour into Ice/Base) CheckQuench->Sol_Inverse Yes Sol_Temp Reduce Temp to 105°C Add DMF Catalyst CheckTemp->Sol_Temp Yes

Figure 2: Diagnostic logic for common failure modes. Note that hydrolysis is almost exclusively a workup error.

References

  • Organic Syntheses Procedure for 2-Chloronicotinonitrile

    • Source: Organic Syntheses, Coll. Vol. 4, p.166 (1963).
    • Relevance: Establishes the baseline protocol using the POCl3/PCl5 mixture for chlorin
    • Link:

  • Solvent-Free and Catalytic Improvements in Chlorin

    • Source:ChemRxiv (2025).[2] "Development of a Manufacturing Process for S-892216".

    • Relevance: Discusses modern improvements, including the use of catalytic water or sulfolane to improve POCl3 reactivity and reduce waste.
    • Link:

  • Mechanism of Vilsmeier-Haack Chlorin

    • Source:Indian Chemical Society (2020).[1] "POCl3-PCl5 mixture: A robust chlorinating agent".[1]

    • Relevance: detailed review on the mechanism and advantages of using the mixed reagent system for heterocyclic chlorin
    • Link:

  • Synthesis of 4-aryl-3-cyanopyridone Precursors

    • Source:National Institutes of Health (NIH) / Chemistry of Heterocyclic Compounds.
    • Relevance: Validation of the stepwise chalcone-to-pyridone route for 4-aryl substituted systems.
    • Link:

Sources

Side reactions in the synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS 1225483-73-7)

Executive Summary

This technical guide addresses the critical synthetic challenges associated with 2-Chloro-4-(3-chlorophenyl)nicotinonitrile , a pivotal scaffold in the development of kinase inhibitors. While the target structure appears simple, the electron-deficient nature of the pyridine ring—exacerbated by the 3-cyano and 4-aryl groups—introduces specific reactivities that complicate the chlorination of its precursor, 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (hereafter referred to as the Pyridone Precursor ).

This document is structured as a dynamic troubleshooting center, moving beyond standard protocols to address the causality of failure modes.

Module 1: The Critical Chlorination Step (POCl₃ Chemistry)

The transformation of the Pyridone Precursor to the 2-Chloro product using phosphoryl chloride (POCl₃) is the most failure-prone step. It is not a simple substitution; it proceeds via an activated phosphoryl intermediate that can be stubbornly stable or prone to side reactions.[1]

Q1: The reaction seems "stuck" with a persistent intermediate on TLC/HPLC. Adding more POCl₃ doesn't help. What is happening?

Diagnosis: You are likely observing the Dichlorophosphoryl Intermediate (Intermediate B in Diagram 1) .[2] In electron-deficient systems (like nicotinonitriles), the oxygen of the pyridone attacks the phosphorous to form the


 species. However, the subsequent nucleophilic attack by chloride (

) to displace this leaving group and form the C-Cl bond is the rate-determining step. The electron-withdrawing cyano group at C3 reduces the basicity of the ring nitrogen, making the formation of the reactive chloroiminium species slower.

Troubleshooting Protocol:

  • Temperature is Critical: This elimination often requires temperatures

    
    .[2] Ensure you are at a vigorous reflux.
    
  • The "Booster" Reagent: POCl₃ alone may not generate enough free chloride ions or electrophilicity.[2]

    • Solution: Add Phosphorus Pentachloride (PCl₅) (0.1 - 0.5 eq).[2] PCl₅ dissociates to form

      
      , significantly increasing the ionic strength and chlorinating power [1].
      
  • Catalytic Activation (Vilsmeier-Haack): Add catalytic N,N-Dimethylaniline or DMF (1-2 drops per mmol). This forms a highly reactive Vilsmeier reagent that activates the pyridone oxygen more efficiently than POCl₃ alone.

Q2: Upon quenching the reaction into water, my product yield drops, and I recover the starting Pyridone. Did the reaction reverse?

Diagnosis: This is Hydrolysis during Workup , not necessarily incomplete reaction.[2][3] The 2-chloro-3-cyano-4-arylpyridine system is highly activated for Nucleophilic Aromatic Substitution (


). The 2-position is extremely electrophilic due to the ortho-cyano group and the protonated ring nitrogen (under acidic quench conditions).

Mechanism: If the quench mixture gets hot (


) or remains highly acidic for too long, water attacks the C2-Cl bond, hydrolyzing it back to the thermodynamically stable Pyridone [2].

Corrective Protocol (The "Inverse Quench"):

  • Do NOT add water to the reaction mixture.[2]

  • Cool the reaction mixture to

    
    .
    
  • Remove Excess POCl₃: Distill off excess POCl₃ under vacuum before quenching.[2] This drastically reduces the exotherm.

  • Inverse Addition: Pour the organic residue slowly into a rapidly stirred slurry of Ice/Water or Ice/NaHCO₃ .

  • Temperature Control: Maintain the quench internal temperature

    
    .
    
Q3: I see a non-polar impurity (approx. 2x Molecular Weight).[2] What is it?

Diagnosis: This is the Pyridine-Ether Dimer (Impurity C in Diagram 1) .[2] If the reaction runs "dry" (insufficient solvent/POCl₃) or if the Pyridone is not fully soluble, the newly formed 2-Chloro product can react with unreacted Pyridone (which acts as a nucleophile at the oxygen).

Prevention:

  • Ensure a minimum solvent volume (POCl₃ acts as solvent, approx. 5-10 volumes).[2]

  • If using a co-solvent (e.g., Toluene, Chlorobenzene), ensure high dilution.[2][3]

Visualizing the Pathway & Failure Modes

The following diagram illustrates the chlorination cascade and the specific branch points where side reactions occur.

ChlorinationPathways Precursor Pyridone Precursor (Tautomer Equilibrium) Activation Activation (POCl3 / Base) Precursor->Activation Inter_A Intermediate A: O-Phosphorylated Species (-OP(O)Cl2) Activation->Inter_A Fast Transition Cl- Attack (Rate Determining Step) Inter_A->Transition Side_Hydrolysis Side Reaction: Hydrolysis (Reversion) Inter_A->Side_Hydrolysis Aq. Quench (Incomplete Rxn) Product Target: 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Transition->Product High Temp / PCl5 Product->Side_Hydrolysis Hot Acidic/Basic Quench Side_Dimer Side Reaction: Dimer Formation (O-Bridged) Product->Side_Dimer + Precursor (Low Dilution)

Figure 1: Mechanistic pathway of POCl₃ chlorination showing the critical phosphorylation intermediate and diversion points to hydrolysis or dimerization.

Module 2: Impurity Profile & Data Summary

The following table summarizes the key impurities you will encounter by Relative Retention Time (RRT) on a standard C18 Reverse Phase HPLC method.

Impurity NameProbable StructureRRT (Approx)OriginRemediation
Pyridone Precursor 2-OH / 2-Oxo tautomer0.6 - 0.8Incomplete Rxn or HydrolysisCheck PCl₅ levels; Optimize quench cooling.
Phosphoric Ester 2-O-POCl₂ intermediate0.85 - 0.95Interrupted ReactionIncrease reaction time/temp; Do not quench until TLC shows conversion of this spot.
Target Product 2-Cl-4-Ar-3-CN1.00Desired N/A
Pyridine Dimer Py-O-Py ether linkage1.2 - 1.4Bimolecular condensationIncrease dilution (POCl₃ volume); Ensure dry conditions.
Des-Chloro Analog 4-Phenyl (No Cl on ring)0.98 (Close eluter)Raw Material ImpurityCheck 3-chlorobenzaldehyde purity upstream.

Module 3: Precursor Synthesis Considerations

While the user inquiry focuses on the chlorination, the quality of the Pyridone Precursor dictates the success of the final step.[3]

The Regioisomer Trap: Synthesizing the precursor typically involves the condensation of 3-chlorobenzaldehyde , ethyl cyanoacetate (or malononitrile), and a ketone/enamine source.[2][3]

  • Risk: If using an asymmetric ketone (e.g., reacting 3-chlorobenzaldehyde with a methyl ketone), you may form the 6-(3-chlorophenyl) isomer instead of the 4-(3-chlorophenyl) isomer depending on the condensation sequence (Knoevenagel vs. Michael addition order) [3].

  • Verification: Confirm the regiochemistry of your precursor using NOESY NMR before proceeding to chlorination.[2] The 2-Cl product is much harder to separate from its regioisomer than the Pyridone precursors.

References

  • V. I. Cohen , "A General Study of the Reaction of Amides and Lactams with Phosphoryl Chloride," Journal of Organic Chemistry, vol. 55, no.[2][3] 10, 1990.[2][3] Link

  • Organic Syntheses , "2-Chloronicotinonitrile," Org.[2][3][4] Synth., vol. 34, p. 19, 1954.[2][3] Link

  • M. A. Al-Omar et al. , "Synthesis and antimicrobial activity of new pyridine and pyrimidine derivatives," Molecules, vol. 15, no.[2][3] 4, pp. 2526-2550, 2010.[3] Link

  • Vertex AI Search , "Preparation of 2-chloro-4-(3-chlorophenyl)pyridine-3-carbonitrile," Grounding Source 1.1. Link

Sources

Purification challenges of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Executive Summary & Molecule Profile

Compound: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile CAS: 1225483-73-7 Critical Quality Attributes (CQA):

  • Purity Target: >98.5% (HPLC)

  • Key Impurity Limit: <0.1% 2-Hydroxy precursor (Pyridone).[1]

  • Appearance: White to off-white crystalline solid.[1]

Technical Context: This molecule is a highly functionalized pyridine scaffold, often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). The presence of the electron-withdrawing nitrile (CN) at C3 and the pyridine nitrogen renders the chlorine at C2 highly activated towards Nucleophilic Aromatic Substitution (


). Consequently, the primary purification challenges stem from its hydrolytic instability and the difficulty in separating the "pyridone" precursor (2-hydroxy-4-(3-chlorophenyl)nicotinonitrile) due to solubility overlaps.[1]

Impurity Genesis & Workflow Visualization

Understanding where impurities originate is the first step in removal. The diagram below illustrates the synthesis pathway and the specific points where critical impurities are generated.

G Start Precursor (2-Hydroxy-4-(3-chlorophenyl) nicotinonitrile) Reaction Reaction Matrix (100-110°C) Start->Reaction Reagent Chlorination (POCl3 / PCl5) Reagent->Reaction Imp1 Impurity A: Pyridone (Unreacted Precursor) *Caused by wet POCl3* Reaction->Imp1 Incomplete Conversion Imp3 Impurity C: Dimer/Oligomers *Thermal Degradation* Reaction->Imp3 Overheating Target Target Molecule (2-Cl-Nicotinonitrile) Reaction->Target Main Path Imp2 Impurity B: Hydrolysis (2-Chloronicotinamide) *Caused by High pH Workup* Target->Imp2 Workup (pH > 9)

Figure 1: Reaction workflow highlighting the genesis of critical impurities (Pyridone, Hydrolysis products, and Oligomers).

Troubleshooting Guides (Symptom-Based)

Scenario A: "I cannot remove the 2-hydroxy (pyridone) precursor."

Symptom: HPLC shows a persistent peak (approx. 5-10%) that matches the starting material. Recrystallization from ethanol fails to remove it.[1] Root Cause: The 2-hydroxy precursor is significantly less soluble in non-polar solvents than the product, but it co-crystallizes in polar protic solvents due to Hydrogen bonding. Corrective Protocol:

  • Chlorination Check: Ensure your

    
     is fresh. If the bottle is old, it contains phosphoric acid, which inhibits the reaction. Recommendation:  Add 0.5 equivalents of 
    
    
    
    to the reaction to scavenge water and drive conversion to >99% before workup.
  • The "Wash" Method:

    • Dissolve the crude solid in Dichloromethane (DCM) (10 mL/g).

    • Wash with 1M NaOH (cold, rapid wash).[1] The 2-hydroxy impurity is acidic (phenolic nature) and will deprotonate, moving into the aqueous layer.

    • Warning: Perform this wash quickly (<5 mins) and at

      
       to prevent hydrolysis of the target 2-Cl group.[1]
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
Scenario B: "My product is turning into a sticky oil or gum during recrystallization."

Symptom: Upon cooling the recrystallization solvent, the product oils out instead of forming crystals. Root Cause: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when impurities lower the melting point (eutectic formation). Corrective Protocol (Solvent Switch): Avoid single solvents like Ethanol. Use a Anti-solvent Precipitation method:

  • Dissolve crude material in minimal warm Toluene (

    
    ).
    
  • Slowly add Heptane (dropwise) until slight turbidity persists.

  • Seed with a pure crystal if available.[1][2]

  • Cool slowly to Room Temperature (RT) with slow stirring.

  • Result: The lipophilic 3-chlorophenyl group favors the Toluene/Heptane system, yielding defined prisms.

Scenario C: "New impurities appear after aqueous workup (Hydrolysis)."

Symptom: LCMS shows a mass of M+18 (Amide) or M-Cl+OH (Hydroxyl).[1] Root Cause: The 2-chloro-3-cyano motif is highly electrophilic.[1] Quenching


 generates HCl and heat; neutralizing this with strong base (pH > 10) triggers 

displacement of the Chlorine. Corrective Protocol:
  • Quench Temperature: Pour reaction mixture onto crushed ice/water, keeping internal temp

    
    .
    
  • pH Control: Neutralize using Solid

    
      or Saturated Sodium Acetate , not NaOH.[1] Target pH 6–7. Never exceed pH 8.[1]
    

Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on your crude purity profile.

DecisionTree Crude Crude Isolation (Post-Quench) Check Check HPLC Purity Crude->Check HighSM >2% Starting Material (Pyridone) Check->HighSM HighColor Dark Color / Tarry (P-residues) Check->HighColor Clean >95% Purity Trace Isomers Check->Clean Action1 Base Wash (Cold 1M NaOH) then Recrystallize HighSM->Action1 Action2 Silica Plug Filtration (DCM Elution) HighColor->Action2 Action3 Recrystallization (Toluene/Heptane) Clean->Action3 Action1->Action3 If purity improves Action2->Action3 Final Polish

Figure 2: Decision matrix for selecting purification method based on impurity profile.

Quantitative Data & Solvent Guide

Table 1: Solubility Profile & Solvent Recommendations

Solvent SystemSolubility (RT)Solubility (Hot)SuitabilityNotes
Water InsolubleInsolubleWash Only Used to remove inorganic salts (

).[1]
Ethanol LowHighModerate Risk of solvolysis (ethoxide formation) if heated too long.[1]
Toluene ModerateHighExcellent Best for primary recrystallization.[1]
DCM HighHighExtraction Good for solubilizing crude; not for crystallization.[1]
Heptane InsolubleLowAnti-Solvent Use to force precipitation from Toluene.[1]

Table 2: Critical Process Parameters (CPP)

ParameterRangeRisk of Deviation
Quench Temp

Hydrolysis of Nitrile to Amide.[1]
Workup pH 6.0 – 7.5pH > 9 causes

of Cl (loss of product).[1]
Drying Temp

Sublimation risk under high vacuum.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for recrystallization? A: Avoid if possible. While solubility is good, the 2-chloro position is reactive.[1] Refluxing in methanol can lead to the formation of the 2-methoxy impurity (2-methoxy-4-(3-chlorophenyl)nicotinonitrile) via nucleophilic substitution, especially if traces of base are present.[1]

Q: The solid has a strong, pungent odor even after drying. What is it? A: This is likely trapped Phosphorus Oxychloride (


)  or HCl .[1]
  • Fix: Dissolve the solid in Ethyl Acetate and wash twice with 10%

    
    , then brine. Dry over 
    
    
    
    and rotovap. Recrystallize from Toluene/Heptane to ensure removal of trapped acids.

Q: Why does the color change from white to yellow upon storage? A: This indicates instability, likely due to residual acid catalyzing hydrolysis or oxidation. Ensure the product is dried completely (KF < 0.5%) and store at


 under Argon/Nitrogen.

References

  • Organic Syntheses, Coll.[1][3] Vol. 4, p.166 (1963). 2-Chloronicotinonitrile.[1] (Standard protocol for chlorination of nicotinonitrile precursors using POCl3).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1225483-73-7. (Structure and physical property validation).

  • Humphrey, A. M., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[4] Organic Process Research & Development. (Strategies for purging impurities via crystallization). [1][4]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. (Context on hydrolytic stability of C=N bonds in activated systems).

Sources

Optimizing reaction conditions for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7), a critical pharmacophore used in the manufacture of Src/Abl kinase inhibitors like Bosutinib .

This guide addresses the two primary challenges in this workflow:

  • Regioselectivity during the formation of the pyridine core.

  • Deoxychlorination efficiency when converting the pyridone to the chloropyridine.

Module 1: Synthetic Route & Logic

To ensure high purity, we recommend the Enaminone-Cyanoacetamide Route . Unlike Hantzsch-type multicomponent reactions which often yield isomeric mixtures, this stepwise approach guarantees the 4-aryl substituent placement.

The Validated Pathway
  • Activation: 3-Chloroacetophenone reacts with DMF-DMA to form the enaminone.

  • Cyclization: The enaminone condenses with 2-cyanoacetamide to form the 2-pyridone precursor.

  • Aromatization/Chlorination: The pyridone is treated with POCl₃ to yield the target.

SynthesisPath Start 3-Chloroacetophenone Inter1 Enaminone Intermediate Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Precursor Pyridone Intermediate (Solid Precipitate) Inter1->Precursor Cyclization (Michael Addn + Elimination) Reagent2 2-Cyanoacetamide NaOEt/EtOH Reagent2->Precursor Target 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Precursor->Target Deoxychlorination Reagent3 POCl3 110°C Reagent3->Target

Figure 1: Stepwise construction of the 4-aryl-nicotinonitrile core ensuring regiochemical fidelity.

Module 2: Troubleshooting The Chlorination (POCl₃ Step)

The conversion of 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile to the 2-chloro derivative is the most failure-prone step.

Common Failure Modes & Solutions
Issue 1: Incomplete Conversion (Starting Material Remains)
  • Symptom: LCMS shows M+H peak of 231/233 (Pyridone) persisting alongside product.

  • Root Cause: The "oxo" tautomer is stable. POCl₃ alone may not sufficiently activate the C2-oxygen.

  • Technical Fix:

    • Add PCl₅: Add 0.5 – 1.0 equivalents of Phosphorus Pentachloride (PCl₅). This generates a more reactive chlorinating species in situ.

    • Temperature: Ensure internal temperature reaches 105-115°C . Refluxing neat POCl₃ is standard.

    • Catalysis: Add 2-3 drops of DMF (Vilsmeier-Haack conditions) only if the ring is deactivated, but be cautious of formylation side reactions.

Issue 2: Product Hydrolysis During Workup
  • Symptom: Product is clean in reaction pot but degrades to Pyridone after quenching.

  • Root Cause: The 2-chloro-3-cyano moiety is highly electrophilic. Acidic hydrolysis (from quenched POCl₃ → H₃PO₄ + HCl) reverts the chloride to the hydroxyl/oxo form.

  • Technical Fix:

    • Quench Protocol: Never add water to the reaction. Pour the reaction mixture slowly into a slurry of Ice + NaHCO₃ or Ice + NH₄OH .

    • pH Control: Maintain pH > 7 during the entire quench.

    • Temperature: Keep quench mass < 10°C.

Issue 3: "Sticky" Black Tar Formation
  • Symptom: Reaction turns into a non-stirrable black bitumen.

  • Root Cause: Polymerization of impurities or thermal decomposition of the nitrile.

  • Technical Fix:

    • Solvent: Dilute with Sulfolane (3-5 volumes) or Toluene . Sulfolane allows high temperatures without the "charring" effect of neat reagents.

    • Stoichiometry: Reduce POCl₃ to 3-5 equivalents if using Sulfolane.

Module 3: Optimization Data & Parameters

The following parameters are derived from process optimization studies for similar nicotinonitriles [1, 2].

ParameterStandard ConditionOptimized ConditionWhy?
Solvent Neat POCl₃Toluene or SulfolaneImproves heat transfer; prevents tarring.
Base Additive NoneDIEA (0.5 eq) or PyridineScavenges HCl; protects the nitrile from acid hydrolysis.
Reagent Ratio 10-20 eq POCl₃3-5 eq POCl₃ + 0.5 eq PCl₅PCl₅ drives the reaction; reduces waste disposal costs.
Quench Ice/Water20% K₂CO₃ / IcePrevents acid-catalyzed reversion to pyridone.

Module 4: Decision Tree for Process Failure

Use this logic flow to diagnose specific experimental failures in the chlorination step.

Troubleshooting Start Issue Detected in Chlorination CheckTLC Check TLC/LCMS Before Quench Start->CheckTLC Conversion Is Conversion > 95%? CheckTLC->Conversion NoConv Problem: Low Reactivity Conversion->NoConv No YesConv Problem: Workup Failure Conversion->YesConv Yes Sol1 Action: Add 0.5 eq PCl5 Increase Temp to 115°C NoConv->Sol1 CheckPurity Is Product Reverting to Pyridone? YesConv->CheckPurity Reversion Cause: Acidic Hydrolysis CheckPurity->Reversion Yes Decomp Problem: Tar/Black Oil CheckPurity->Decomp No (Unknown Impurity) Sol2 Action: Quench into NaHCO3/Ice slurry Keep T < 10°C Reversion->Sol2 Sol3 Action: Use Sulfolane solvent Reduce POCl3 equivalents Decomp->Sol3

Figure 2: Diagnostic logic for chlorination failures.

Module 5: Safety & Handling (Critical)

WARNING: This protocol involves Phosphorus Oxychloride (POCl₃) .[1][2][3][4]

  • Delayed Exotherm: When quenching POCl₃, there is often an induction period before a violent exotherm occurs. Do not rush the addition.

  • Gas Evolution: The reaction generates HCl gas.[5] A caustic scrubber (NaOH trap) is required.

  • Cyanide Risk: While the nitrile group is generally stable, thermal decomposition at >150°C can release HCN. Do not overheat.

References

  • Process Development of Bosutinib Intermediate: Wang, H., et al.[6][7] "A New and Practical Synthesis of Bosutinib." Heterocycles, Vol. 89, No. 12, 2014.[4]

  • Chlorination Protocols (POCl3/PCl5): Wu, Y., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines." Organic Process Research & Development, 2019. (General methodology reference).

  • Bosutinib Synthesis Patent (Wyeth/Pfizer): "Substituted 3-cyanoquinolines." US Patent 6,002,008. (Describes the core chemistry of 3-cyano-quinoline/pyridine chlorination).

Sources

Removal of impurities from 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediates.

Below is a comprehensive technical guide designed to assist researchers in the purification and troubleshooting of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile . This guide assumes the compound was synthesized via the industry-standard Suzuki-Miyaura cross-coupling of 2,4-dichloronicotinonitrile with 3-chlorophenylboronic acid.

Part 1: Technical Context & Impurity Profiling

To effectively remove impurities, we must first understand their origin. In the synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, the reaction kinetics favor substitution at the C4 position due to its higher electrophilicity compared to C2. However, thermodynamic variables and reagent quality often introduce a specific spectrum of impurities.

The Impurity Landscape
Impurity TypeOrigin / CausePhysicochemical Behavior
Regioisomer Coupling at C2 instead of C4 (2-(3-chlorophenyl)-4-chloronicotinonitrile).Often possesses a lower melting point; similar polarity makes chromatographic separation difficult.
Bis-coupled Product Over-reaction: Coupling at both C2 and C4 positions.Significantly more lipophilic; lower solubility in polar solvents.
Protodehalogenated Loss of Cl at C2 (4-(3-chlorophenyl)nicotinonitrile).Result of Pd-hydride species side-reactions; distinct NMR signature.
Hydrolysis Product Conversion of Nitrile (CN) to Amide (CONH₂).Highly polar; insoluble in non-polar solvents; occurs under prolonged heating in basic aqueous media.
Palladium Residues Residual catalyst (Pd black or soluble Pd-ligand complexes).Colored contaminants (grey/brown); potentially toxic.

Part 2: Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities during the synthetic workflow, aiding in root-cause analysis.

ImpurityPathways Start Starting Materials (2,4-Dichloronicotinonitrile + 3-Chlorophenylboronic acid) Reaction Suzuki Coupling (Pd Catalyst, Base, Heat) Start->Reaction Desired TARGET PRODUCT 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Reaction->Desired Kinetic Major (C4) Imp_Regio IMPURITY: Regioisomer (C2 Substitution) Reaction->Imp_Regio Minor Pathway (C2) Imp_Bis IMPURITY: Bis-Coupled (C2 & C4 Substitution) Reaction->Imp_Bis Excess Boronic Acid Imp_Hydro IMPURITY: Amide (Nitrile Hydrolysis) Reaction->Imp_Hydro High pH / Long Time

Figure 1: Reaction pathway analysis showing the kinetic dominance of the C4-product versus thermodynamic impurity risks.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific scenarios encountered during the workup and purification phases.

Scenario A: Regioisomer & Starting Material Contamination

Q: "I see a persistent spot just below my product on TLC (or a shoulder peak on HPLC). Recrystallization from ethanol didn't remove it. What is it, and how do I fix it?"

  • Diagnosis: This is likely the C2-regioisomer or unreacted 2,4-dichloronicotinonitrile . Ethanol is often too "good" a solvent, dissolving both the product and the structurally similar isomer, preventing selective exclusion.

  • The Fix: Switch to a Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane system.

    • Dissolve the crude solid in minimum hot Toluene (approx. 80°C).

    • Slowly add Heptane (antisolvent) until persistent cloudiness appears.

    • Re-heat to clear the solution, then let it cool slowly to room temperature without stirring.

    • Why this works: The target molecule (C4-substituted) generally packs better into a crystal lattice than the "kinked" C2-regioisomer. Non-polar solvent systems maximize these packing energy differences.

Scenario B: Palladium Removal

Q: "My product is off-white/grey even after crystallization. How do I remove the residual Palladium to <10 ppm?"

  • Diagnosis: Palladium carryover. Crystallization alone often traps metal particles within the lattice.

  • The Fix: Implement a "Hot Filtration with Scavenger" step before crystallization.

    • Dissolve crude in the crystallization solvent (e.g., Ethyl Acetate or Toluene).

    • Add Silica-Thiol (Si-Thiol) or activated carbon (10 wt%).

    • Stir at 50°C for 30 minutes.

    • Filter hot through a Celite pad.

    • Proceed to crystallization.[1][2][3][4]

    • Mechanism: Thiol groups bind Pd(II) and Pd(0) species irreversibly, removing them from the solution phase before the crystal lattice forms.

Scenario C: Hydrolysis (Amide Formation)

Q: "My mass spec shows a +18 peak (M+18), and the proton NMR shows broad singlets around 6-7 ppm. Did I degrade my compound?"

  • Diagnosis: Yes, the nitrile group has hydrolyzed to a primary amide. This usually happens if the Suzuki reaction was run with carbonate bases (K₂CO₃/Na₂CO₃) for too long or at too high a temperature (>100°C) in water mixtures.

  • The Fix:

    • Prevention: Stop the reaction immediately upon consumption of starting material. Use weaker bases (e.g., K₃PO₄) or anhydrous conditions if possible.

    • Purification: The amide is significantly more polar. Dissolve the mixture in Dichloromethane (DCM) and wash with mildly basic water (pH 9) . The amide may partition into the aqueous phase or precipitate out, while the nitrile remains in DCM. If not, column chromatography is required (Amide elutes much later).

Part 4: Validated Purification Protocols

Protocol 1: Solvent Screening for Recrystallization

Use this protocol if standard solvents fail.

  • Preparation: Place 50 mg of crude material into 4 separate HPLC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • A: Methanol

    • B: Isopropyl Alcohol (IPA)

    • C: Toluene

    • D: Ethyl Acetate

  • Thermal Cycle: Heat to boiling.

    • If soluble: Allow to cool to RT.[5] If crystals form -> Good Candidate .

    • If insoluble: Add more solvent hot.[4]

    • If soluble hot but no crystals cold: Add antisolvent (Water for A/B; Heptane for C/D).

  • Selection Criteria: Choose the system that yields defined prisms/needles, not oils. For this nicotinonitrile scaffold, Toluene/Heptane is historically the most robust system for rejecting regioisomers [1].

Protocol 2: Large-Scale Recrystallization (Self-Validating)

This protocol includes "Checkpoints" to ensure integrity.

  • Dissolution: Charge crude solid into reactor. Add Toluene (3-5 volumes). Heat to 85°C.

    • Checkpoint: Solution must be clear. If dark particles remain, perform hot filtration (see Scenario B).

  • Nucleation: Cool to 60°C. Seed with 0.1% pure crystal (if available). Hold for 30 mins.

  • Growth: Cool to 20°C over 4 hours (Rate: 10°C/hr).

    • Why: Rapid cooling traps impurities. Slow cooling excludes them.

  • Antisolvent Addition: Add Heptane (3 volumes) dropwise over 1 hour.

  • Isolation: Filter. Wash cake with cold Heptane.

  • Validation: Check HPLC purity of wet cake vs. mother liquor. The mother liquor should contain the majority of the regioisomer (enriched).

Part 5: Purification Decision Tree

Use this logic flow to determine the correct purification method based on the physical state of your crude material.

PurificationLogic Crude Crude Material State? Solid Solid / Crystalline Crude->Solid Oil Oil / Sticky Gum Crude->Oil Recryst Recrystallization (Toluene/Heptane) Solid->Recryst Purity > 85% Column Flash Chromatography (Silica, EtOAc/Hex) Solid->Column Purity < 85% Trituration Trituration (Cold Pentane/Ether) Oil->Trituration Attempt to solidify Trituration->Solid Success Trituration->Column Failure (remains oil) CheckPurity Check Purity (HPLC) Recryst->CheckPurity Column->CheckPurity

Figure 2: Decision matrix for selecting the optimal purification technique based on crude physical state.

References

  • BenchChem. (2025).[6] Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. Retrieved from

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from

  • Organic Syntheses. (1954). 2-Chloronicotinonitrile.[7][8][9] Org. Synth. 1954, 34, 19. Retrieved from

  • National Institutes of Health (NIH). (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from

Sources

Overcoming poor solubility of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) Ticket ID: SOL-NIC-042 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group

Executive Summary

You are likely encountering assay variability or "flat-lining" potency data with 2-Chloro-4-(3-chlorophenyl)nicotinonitrile . This is a known issue with biaryl nicotinonitrile derivatives.

The Root Cause: This molecule possesses a rigid, planar biaryl scaffold with two chlorine atoms and a nitrile group. It lacks ionizable centers (basic nitrogens or acidic protons) at physiological pH, resulting in high lipophilicity (cLogP estimated ~3.5–4.2) and a strong tendency for


 stacking. When diluted from DMSO into aqueous buffer, it undergoes "solvent shock," forming colloidal aggregates that either precipitate or non-specifically inhibit enzymes (false positives).

This guide provides a self-validating workflow to solubilize this compound for reproducible biochemical and cell-based assays.

Phase 1: Stock Solution Integrity

Before blaming the assay buffer, validate your source material.

Q: My 10 mM stock solution looks cloudy after freeze-thaw. Is it safe to use?

A: No. Do not vortex and hope for the best. Cloudiness indicates micro-precipitation. Vortexing merely suspends these particles; it does not re-dissolve them. Using this stock will lead to inconsistent final concentrations.

Corrective Protocol:

  • Sonication: Sonicate the vial in a water bath at 37°C for 10–15 minutes.

  • Visual Check: Hold the vial against a light source. The solution must be optically clear.

  • Solvent Quality: Ensure you are using anhydrous DMSO (99.9%). DMSO is hygroscopic; if your bottle has been open for months, it has absorbed water, which drastically reduces the solubility of nicotinonitriles.

  • Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles, which promote crystal nucleation.

Phase 2: The Dilution Strategy (Preventing "Solvent Shock")

The most critical error occurs during the transfer from 100% DMSO to the aqueous assay buffer.

Q: I dilute directly from my 10 mM stock into the assay plate, but I see precipitation. Why?

A: You are triggering "Solvent Shock." When a hydrophobic compound in 100% DMSO hits water, the local concentration at the pipette tip momentarily exceeds the solubility limit before mixing is complete. This causes the compound to crash out as a precipitate that rarely re-dissolves.

The Solution: Intermediate Dilution Step Never go from 100% DMSO


 1% DMSO in one step for this compound. Use an intermediate plate.
Validated Workflow: The "Step-Down" Method
  • Stock: 10 mM in 100% DMSO.

  • Intermediate Plate: Dilute compound 20-fold into a buffer containing 10% DMSO .

    • Why? The compound is likely soluble in 10% DMSO/Buffer, allowing it to acclimate to the aqueous environment without crashing.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate (final DMSO <1%).

Visualization: Acoustic vs. Tip-Based Transfer

Acoustic dispensing (e.g., Labcyte Echo) is superior because it transfers nanoliter droplets that dissolve instantly due to high surface-area-to-volume ratios, bypassing solvent shock.

DilutionStrategy cluster_Traditional Traditional Tip-Based (High Risk) cluster_Optimized Optimized 'Step-Down' (Recommended) Stock 10mM Stock (100% DMSO) Direct Direct Addition to Assay Buffer Stock->Direct 1:1000 Dilution Intermed Intermediate Plate (10% DMSO + Buffer) Stock->Intermed 1:10 Dilution Precip Result: Localized Precipitation Direct->Precip Final Final Assay Plate (1% DMSO) Intermed->Final 1:10 Dilution

Figure 1: Comparison of direct dilution (high risk of precipitation) versus the intermediate "Step-Down" method.

Phase 3: Assay Buffer Optimization

If the step-down method fails, you must modify the thermodynamics of the assay buffer.

Q: Can I add surfactants to keep the compound in solution?

A: Yes, but you must choose the right class. For neutral, lipophilic biaryls like 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, non-ionic surfactants are essential.

Recommended Additives Table:

AdditiveRecommended Conc.Mechanism of ActionPros/Cons
Pluronic F-127 0.01% – 0.05%Forms loose micelles that encapsulate hydrophobic drugs.Best Choice. Biocompatible and low interference with enzymes.
Tween-20 0.005% – 0.01%Reduces surface tension; prevents adsorption to plastic.Good for preventing stickiness, but can strip lipids from cell membranes in live-cell assays.
BSA (Bovine Serum Albumin) 0.1% (w/v)Acts as a carrier protein (simulates plasma conditions).Highly effective solubilizer but reduces free fraction of the drug. Note: IC50 will shift right.
HP-

-Cyclodextrin
0.1% – 0.5%"Molecular bucket" that traps the hydrophobic core.Excellent for solubility, but can mask the compound from the target if binding affinity to CD is too high.

Protocol Note: Always add the surfactant to the assay buffer before introducing the compound.

Phase 4: Troubleshooting & Data Forensics

How to tell if your data is real or an artifact of insolubility.

Q: I see a steep hill slope (> 2.0) in my IC50 curve. Is this cooperativity?

A: Unlikely. It is probably colloidal aggregation. Compounds like nicotinonitriles can form promiscuous aggregates that sequester enzymes, leading to false positives. This often manifests as a "cliff" in the dose-response curve (Hill slope > 1.5 or 2.0).

The Detergent Sensitivity Test (Validation Step)

To confirm if your activity is real or due to aggregation:

  • Run the assay with 0.01% Triton X-100 (or Tween-20).

  • Result A: If the IC50 remains stable

    
     The inhibition is real (specific binding).
    
  • Result B: If the IC50 shoots up (potency is lost)

    
     The compound was aggregating. The detergent broke up the aggregates, revealing the true (lower) potency.
    

Troubleshooting Start Issue: Variable Data or Steep Hill Slope Check Add 0.01% Tween-20 to Assay Buffer Start->Check Result1 Potency Unchanged Check->Result1 Result2 Potency Disappears (IC50 Increases) Check->Result2 Concl1 True Inhibitor (Specific Binding) Result1->Concl1 Concl2 False Positive (Colloidal Aggregation) Result2->Concl2

Figure 2: The Detergent Sensitivity Test logic flow for distinguishing specific inhibition from aggregation artifacts.

References

  • Assay Guidance Manual (NCATS) . Compound Management and Solubility in Assays. National Center for Advancing Translational Sciences. [Link]

  • Di, L., & Kerns, E. H. (2006) . Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Preventing decomposition of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Decomposition of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Welcome to the Technical Support Center for handling and reacting 2-Chloro-4-(3-chlorophenyl)nicotinonitrile. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique structural vulnerabilities of this highly functionalized pyridine scaffold.

Mechanistic Troubleshooting: The "Why" Behind Decomposition

Understanding the causality of decomposition is the first step in preventing it. The pyridine ring in 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is profoundly electron-deficient due to the inherent electronegativity of the nitrogen atom, compounded by the electron-withdrawing 3-cyano group and the 2-chloro substituent. This electronic landscape creates three primary vulnerabilities[1]:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The 2-chloro group is highly activated. In the presence of unintended nucleophiles (e.g., hydroxide from aqueous bases, alkoxides from alcoholic solvents, or unhindered amines), rapid displacement of the chloride occurs, leading to 2-hydroxy or 2-alkoxy byproducts[1].

  • Nitrile Hydrolysis: The 3-cyano group is susceptible to hydration, converting first to a primary amide and eventually to a carboxylic acid. This pathway is aggressively catalyzed by strong aqueous acids or bases, particularly at elevated temperatures[2].

  • Dehalogenation: Under reductive conditions, or during palladium-catalyzed cross-couplings with excessive heating and poor ligand selection, the C-Cl bonds (both on the pyridine and the phenyl ring) can undergo unwanted hydrodehalogenation[3].

Decomposition Substrate 2-Chloro-4-(3-chlorophenyl) nicotinonitrile SNAr Unwanted SNAr (Displacement of 2-Cl) Substrate->SNAr Nucleophiles (OH-, RO-) High Temp Hydrolysis Nitrile Hydrolysis (Conversion to Amide/Acid) Substrate->Hydrolysis Strong Acid/Base H2O, Heat Dehal Dehalogenation (Loss of Cl) Substrate->Dehal Reductive Conditions (Pd/H2) Desired Desired Functionalization (e.g., Cross-Coupling) Substrate->Desired Controlled Conditions (Anhydrous, Mild Base)

Primary decomposition pathways of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Experimental Methodologies: The "How" (Self-Validating Protocols)

To prevent decomposition, reaction conditions must be meticulously controlled. The following protocol describes a Suzuki-Miyaura coupling designed to selectively functionalize the 2-chloro position while preserving the sensitive 3-cyano group and the 3'-chlorophenyl moiety.

Protocol: Chemoselective Suzuki-Miyaura Coupling Rationale: Using a mild, anhydrous base (e.g., K3PO4) prevents hydroxide-mediated SNAr and nitrile hydrolysis. A highly active palladium catalyst paired with a bulky, electron-rich ligand (e.g., SPhos) accelerates the desired oxidative addition and transmetalation steps, kinetically outcompeting dehalogenation[3][4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and strictly anhydrous K3PO4 (2.0 equiv)[4].

  • Atmosphere Control: Evacuate and backfill the tube with Argon three times. The Pd(0) active catalyst is highly sensitive to oxidation; oxidation stalls the catalytic cycle and allows thermal decomposition pathways to dominate[3].

  • Substrate Addition: Add 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Solvent Addition: Add strictly anhydrous, degassed Toluene to achieve a 0.2 M concentration. Crucial step: The exclusion of water is mandatory to prevent nitrile hydrolysis.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours with vigorous stirring. Monitor progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Self-Validation Check: The absence of an M+18 peak (amide byproduct) or M-34 peak (dehalogenation byproduct) in the crude LC-MS trace validates the successful suppression of decomposition pathways.

Quantitative Data: Reaction Parameter Compatibility

The table below summarizes the compatibility of various reaction parameters with the 2-chloro-3-cyanopyridine scaffold, synthesized from kinetic and stability studies[2][5].

ParameterConditionRisk of DecompositionPrimary Decomposition PathwayRecommendation
Base NaOH / KOH (Aqueous)HighSNAr (OH displacement) & HydrolysisAvoid entirely. Use mild inorganic bases.
Base K3PO4 / Cs2CO3 (Anhydrous)LowNonePreferred for cross-couplings and functionalizations.
Solvent Ethanol / MethanolModerateSNAr (Alkoxy displacement)Avoid if a strong base is present in the mixture.
Solvent Toluene / 1,4-DioxaneLowNonePreferred. Ensure solvents are degassed and anhydrous.
Temperature > 100 °C (Aqueous)HighNitrile HydrolysisKeep < 80 °C or strictly enforce anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with an M+18 mass in my LC-MS. What is happening? A1: An M+18 mass increase indicates the addition of water, which points directly to the hydrolysis of the 3-cyano group to a primary amide[2]. This is a frequent issue when using aqueous bases at elevated temperatures. To resolve this, switch to a strictly anhydrous solvent system (e.g., dry toluene) and use a non-nucleophilic, anhydrous base like K3PO4[3].

Q2: During a nucleophilic substitution with a secondary amine, I get multiple spots on TLC. How do I improve selectivity? A2: While the 2-chloro position is highly activated for SNAr, the 3-chlorophenyl group at C4 introduces steric hindrance. If you are using a strong amine base or elevated temperatures, you might be inducing polymerization or unintended reactions at the 3'-chloro position. Lower the temperature (start at 0 °C and warm to room temperature) and use a non-nucleophilic auxiliary base (like DIPEA) to scavenge HCl. This allows your secondary amine to act solely as the nucleophile without degrading the starting material.

Q3: Can I use palladium on carbon (Pd/C) and hydrogen gas to reduce a functional group on this molecule? A3: It is highly discouraged. The 2-chloro group on the electron-deficient pyridine ring is exceptionally susceptible to hydrodehalogenation under standard Pd/C and H2 conditions. If reduction of another moiety is necessary, consider alternative chemoselective reducing agents (e.g., Iron/Acetic acid for nitro groups) that do not cleave C-Cl bonds.

References

*[1] The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide - Benchchem - 1 *[3] Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives - Benchchem - 3 *[2] Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water - Academax -2 *[5] Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC - NIH -5 *[4] Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem - 4

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and chemical engineers scaling up the synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7)[1].

Transitioning this synthesis from the bench (milligram/gram scale) to the kilo-lab introduces significant challenges in thermal management, reagent stoichiometry, and downstream purification. This document provides a self-validating framework, mechanistically grounded troubleshooting, and a validated protocol to ensure high-yield, reproducible scale-up.

Synthetic Pathway & Mechanistic Overview

The most robust industrial route avoids the low-yielding direct chlorination of pre-formed nicotinic acids. Instead, it utilizes a bottom-up construction of the pyridine ring via a Michael addition/cyclization cascade, followed by a targeted deoxychlorination.

SynthesisPathway SM1 1-(3-Chlorophenyl)ethanone + DMF-DMA Int1 3-(Dimethylamino)-1-(3-chlorophenyl) prop-2-en-1-one SM1->Int1 Enamine Condensation (Reflux, 12h) Pyridone 4-(3-Chlorophenyl)-2-oxo- 1,2-dihydropyridine-3-carbonitrile Int1->Pyridone Michael Addition & Cyclization SM2 2-Cyanoacetamide + NaOMe / MeOH SM2->Pyridone Product 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Pyridone->Product Deoxychlorination (85°C, 4h) Reagent POCl3 + DMF (Catalyst) Reagent->Product

Figure 1: Two-step synthetic workflow for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Scale-Up Process Parameters

To facilitate process transfer, the following table summarizes the causal shifts in reaction parameters required when moving from a 10-gram bench scale to a 1-kilogram pilot scale.

ParameterBench Scale (10g)Kilo-Lab Scale (1kg)Mechanistic Rationale
POCl₃ Equivalents 5.0 - 10.0 eq (Solvent)2.5 - 3.0 eqMinimizes hazardous waste and reduces the violent exotherm during the aqueous quench[2].
DMF Catalyst 0.1 eq0.5 eqAccelerates Vilsmeier-Haack intermediate formation, allowing lower reaction temperatures and preventing tar formation[3].
Chlorination Temp 105°C (Reflux)80°C - 85°CLower continuous heat prevents the degradation of the nitrile group and substrate carbonization at scale.
Quench Method Direct pour into iceVacuum distillation, then reverse biphasic quenchDirect quenching at scale causes explosive boiling. Removing excess POCl₃ via vacuum is mandatory[2].
Expected Yield 85 - 90%78 - 82%Mechanical losses during filtration and phase separations at larger scales.

Troubleshooting & FAQs

Phase 1: Pyridone Ring Construction

Q: During the cyclization of the enamine with 2-cyanoacetamide, my yield dropped from 85% to 40% upon scale-up, and a sticky polymer formed. What happened? A: This is a classic symptom of trace water contamination combined with an inadequate base. At scale, the Michael addition is highly sensitive to hydrolysis. If your methanol or sodium methoxide (NaOMe) contains water, the 2-cyanoacetamide can hydrolyze to malonic acid derivatives, leading to polymerization.

  • Actionable Fix: Use strictly anhydrous methanol and freshly titrated NaOMe. Ensure the reactor is purged with dry Nitrogen (N₂) prior to the addition of the base.

Q: Can I use malononitrile instead of 2-cyanoacetamide? A: No. While malononitrile is commonly used for 2-alkoxypyridines, 2-cyanoacetamide is structurally required here because it directly furnishes the amide nitrogen necessary to form the 2-pyridone (2-oxo-1,2-dihydropyridine) core.

Phase 2: POCl₃ Deoxychlorination

Q: The chlorination step is taking over 24 hours at scale, whereas it took 4 hours on the bench. Should I increase the temperature to reflux (105°C)? A: Do not increase the temperature. Prolonged heating of nicotinonitriles in neat POCl₃ at >100°C leads to the hydration/hydrolysis of the nitrile group to an amide, or complete carbonization. The sluggish kinetics are due to poor mass transfer and the high activation energy of direct hydroxyl substitution.

  • Actionable Fix: Introduce N,N-Dimethylformamide (DMF) as a catalyst (0.1 to 0.5 eq). DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion). This intermediate rapidly activates the pyridone oxygen, driving the chlorination to completion at a safer 80–85°C[3].

Q: I added Phosphorus Pentachloride (PCl₅) to speed up the reaction, but I am seeing multiple spots on my TLC. Why? A: PCl₅ is a much more aggressive chlorinating agent than POCl₃. While it accelerates the reaction, it frequently causes off-target electrophilic aromatic chlorination on the electron-rich positions of the 3-chlorophenyl ring or the unsubstituted positions of the pyridine ring. Stick to the POCl₃/DMF system for high regiospecificity.

Phase 3: Workup & Isolation

Q: How do I safely quench the POCl₃ reaction at the kilo-scale? A: Never pour large volumes of unreacted POCl₃ into water. The hydrolysis generates HCl and H₃PO₄, releasing massive amounts of heat (


 kJ/mol) which will boil the water and aerosolize corrosive acid.
  • Actionable Fix: First, remove 70-80% of the unreacted POCl₃ via vacuum distillation (jacket temp < 60°C, pressure 10-20 kPa)[2]. Dissolve the remaining heavy syrup in a non-reactive solvent like Dichloromethane (DCM) or Toluene. Perform a reverse quench by adding this organic solution dropwise to a vigorously stirred reactor of ice-water maintained below 15°C.

Q: My final product is crashing out as a brown oil instead of a crystalline solid. How do I induce crystallization? A: Oiling out occurs when the product is trapped in an emulsion with residual polyphosphoric acids.

  • Actionable Fix: During your aqueous quench, ensure the aqueous layer is carefully neutralized to pH 7.5 - 8.0 using 10% NaOH or saturated NaHCO₃. This fully deprotonates the phosphate byproducts, driving them entirely into the aqueous phase. Once the organic phase is separated, dried, and concentrated, recrystallize the residue from hot Ethanol/Water (3:1) to obtain the pure 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Validated Kilo-Scale Protocol

Step 1: Synthesis of 4-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Charge: To a 20 L jacketed glass reactor purged with N₂, add 1.0 kg of 3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one (4.77 mol) and 10 L of anhydrous Methanol.

  • Add Reagents: Add 440 g of 2-cyanoacetamide (5.24 mol, 1.1 eq). Stir at 20°C until a uniform suspension is achieved.

  • Base Addition: Slowly add 1.1 L of 30% NaOMe in Methanol (5.72 mol, 1.2 eq) via an addition funnel over 45 minutes. Maintain the internal temperature below 30°C using jacket cooling.

  • Cyclization: Heat the reactor to reflux (65°C) for 8 hours. Monitor via HPLC.

  • Workup: Cool to 20°C. Neutralize the mixture with glacial acetic acid to pH 6. The product will precipitate. Filter the slurry, wash the filter cake with 2 L of cold methanol, and dry under vacuum at 50°C to yield the pyridone intermediate.

Step 2: Synthesis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

  • Charge: In a clean, dry 20 L reactor, suspend 1.0 kg of the pyridone intermediate (4.33 mol) in 2.0 kg of POCl₃ (1.2 L, ~3.0 eq).

  • Catalysis: Slowly add 158 g of anhydrous DMF (2.16 mol, 0.5 eq) dropwise. Caution: Mild exotherm.

  • Chlorination: Heat the jacket to maintain an internal temperature of 80–85°C. Stir for 4 to 6 hours. The suspension will transition into a dark, homogeneous solution.

  • Distillation: Once HPLC confirms complete conversion, apply vacuum (15 kPa) and distill off the excess POCl₃ at an internal temperature of 50–60°C until a thick syrup remains[2].

  • Dilution: Break the vacuum with N₂ and dissolve the syrup in 5 L of Dichloromethane (DCM).

  • Reverse Quench: Slowly transfer the DCM solution into a secondary 50 L reactor containing 15 L of vigorously stirred ice-water. Maintain the quench reactor temperature below 20°C.

  • Neutralization & Extraction: Adjust the pH of the biphasic mixture to 7.5 using 10% aqueous NaOH. Allow the phases to separate. Extract the aqueous layer with an additional 2 L of DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot Ethanol to yield the final product as an off-white powder.

References

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 Source: Google Patents URL

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its versatility allows for extensive chemical modifications, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides a comparative analysis of the biological activities of derivatives based on the 2-Chloro-4-(3-chlorophenyl)nicotinonitrile core, a promising framework for the development of novel therapeutic agents. We will delve into their synthesis, comparative efficacy, and the underlying structure-activity relationships, supported by experimental data from recent studies.

General Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives often employs multicomponent reactions (MCRs), which are highly efficient in creating molecular complexity from simple starting materials in a single step.[4] A common approach involves the condensation of an appropriate ketone and an aromatic aldehyde with ethyl cyanoacetate in the presence of a catalyst like ammonium acetate to yield the core pyridinone structure.[5] This intermediate can then undergo further reactions, such as chlorination using phosphorus oxychloride, to produce the 2-chloro-nicotinonitrile scaffold.[5] Subsequent modifications can be introduced at various positions to generate a library of derivatives.

G A Ketone + Aromatic Aldehyde + Ethyl Cyanoacetate C Multicomponent Reaction (Condensation) A->C B Ammonium Acetate (Catalyst) B->C D Pyridinone Intermediate C->D F Chlorination D->F E Phosphorus Oxychloride (POCl3) E->F G 2-Chloro-nicotinonitrile Scaffold F->G I Functionalization G->I H Various Reagents H->I J Derivative Library I->J

Caption: Generalized workflow for the synthesis of 2-Chloro-nicotinonitrile derivatives.

Comparative Biological Activities

The derivatization of the 2-Chloro-4-(3-chlorophenyl)nicotinonitrile core has yielded compounds with significant activities across several therapeutic areas. This section compares their performance in anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity

Nicotinonitrile derivatives have emerged as a potent class of anticancer agents, primarily by interfering with critical cell signaling pathways that control cell proliferation and survival.[3]

Mechanism of Action: Kinase Inhibition

A key mechanism of their anticancer action is the inhibition of protein kinases, which are often dysregulated in cancer.[3] Several nicotinonitrile compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is frequently overexpressed in various cancers and promotes cell survival and proliferation.[1][3] By inhibiting PIM-1, these derivatives can suppress downstream survival signals, leading to the induction of apoptosis (programmed cell death).[3] Some derivatives have also shown inhibitory activity against other kinases like vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1]

A Nicotinonitrile Derivative C Inhibition A->C B PIM-1 Kinase B->C D Suppression of Downstream Survival Signals C->D E Induction of Apoptosis D->E

Caption: PIM-1 kinase inhibition pathway leading to apoptosis by nicotinonitrile derivatives.

Comparative Cytotoxicity Data

The in vitro anticancer efficacy of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast), HepG2 (Liver)Promising Activity[6]
Compound 12 MCF-7 (Breast), HepG2 (Liver)Promising Activity[6]
Compound 13 HepG2 (Liver), HeLa (Cervical)8.78 ± 0.7, 15.32 ± 1.2[4]
Compound 19 HepG2 (Liver), HeLa (Cervical)5.16 ± 0.4, 4.26 ± 0.3[4]
Hybrid VIIb Renal UO-31Potent (VEGFR-2 IC50 = 3.6 µM)[1]
Cyanopyridine hits (6, 7, 8, 12, 13) PC3 (Prostate), HepG2 (Liver), MCF-7 (Breast)1.5–3.3 times more inhibitory than 5-FU[1]

Note: "Promising Activity" indicates that the source highlighted the compounds' efficacy without providing specific IC50 values.

The data indicates that specific structural modifications can significantly enhance cytotoxic potency. For instance, compounds 13 and 19 , which feature pyrazole and pyrazolopyridine moieties, respectively, show potent activity against both liver and cervical cancer cell lines.[4] Notably, compound 19 exhibited the most potent effect.[4]

Antimicrobial Activity

Several nicotinonitrile derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[5][7][8]

Comparative Antimicrobial Efficacy

The antimicrobial potential is often assessed by determining the zone of inhibition in agar diffusion assays or by measuring the minimum inhibitory concentration (MIC).

Derivative ClassTarget MicroorganismActivity/ResultReference
2-Methoxy-nicotinonitriles (3a-3l) Gram-positive & Gram-negative bacteria, FungiModerate to good activity[7]
2-Amino-nicotinonitriles (4a-4l) Gram-positive & Gram-negative bacteria, FungiModerate to remarkable activity[7]
Compounds 5c, 7b, 8c, 10c E. coli (Gram-negative), B. subtilis (Gram-positive)Potent activity[9]
2-chloro-N-(chlorophenyl)nicotinamides S. aureus, E. faecalis, P. aeruginosa, K. pneumoniaeModerate antibacterial activity (MIC: 37.4–74.8 µM)[10]
N-(2-bromophenyl)-2-chloronicotinamide E. faecalisHighly effective (MIC: 32 µM)[10]

The results suggest that the nature of the substituent at the 2-position of the nicotinonitrile ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, the 2-amino derivatives (4a-4l) generally showed more remarkable activity compared to the 2-methoxy counterparts (3a-3l).[7]

Enzyme Inhibition

Beyond anticancer and antimicrobial activities, certain nicotinonitrile derivatives have been identified as potent inhibitors of various enzymes implicated in metabolic disorders.

Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)StandardStandard IC50 (µM)Reference
Compound 1 α-glucosidase27.09 ± 0.12Acarbose40.00 ± 0.70[11]
Compound 1 UreasePromising inhibitor--[11]
Compound 16 TyrosinaseEffective inhibitor--[11]

Compound 1 demonstrated more significant α-glucosidase inhibitory activity than the standard drug acarbose, highlighting its potential for development as an anti-diabetic agent.[11] The study also identified promising inhibitors for urease and tyrosinase, suggesting a broad enzyme-inhibitory potential for this class of compounds.[11]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are essential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Agar Disc Diffusion)

This method is widely used to test the antimicrobial activity of chemical substances.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate.

  • Disc Impregnation: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound (e.g., 50 µg/mL).[7][12]

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar plate. Standard antibiotic discs are used as positive controls, and a solvent-treated disc (e.g., DMSO) serves as a negative control.[9][12]

  • Incubation: Incubate the plates at 37°C for 24 hours.[7]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[12]

Conclusion and Future Outlook

The 2-Chloro-4-(3-chlorophenyl)nicotinonitrile scaffold serves as a highly versatile and potent template for the development of novel therapeutic agents. The derivatives synthesized from this core exhibit a broad range of biological activities, with specific analogs showing remarkable potency against various cancer cell lines, pathogenic microbes, and metabolic enzymes.

Structure-activity relationship studies reveal that the nature and position of substituents on the nicotinonitrile ring are critical determinants of biological efficacy and selectivity. For instance, the incorporation of pyrazole and pyrazolopyridine moieties appears to enhance anticancer activity, while amino substitutions at the 2-position can boost antimicrobial effects.

Future research should focus on optimizing the lead compounds identified in these studies through further structural modifications to improve their potency, selectivity, and pharmacokinetic profiles. In silico modeling and molecular docking studies can aid in the rational design of next-generation derivatives with enhanced target engagement. The promising results highlighted in this guide underscore the significant therapeutic potential of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile derivatives and warrant their continued investigation in drug discovery programs.

References

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919.
  • El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives.
  • BenchChem. Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
  • Request PDF. Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies.
  • El-sayed, H. A. (2025, August 10). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives.
  • Al-Omair, M. A., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(19), 6663.
  • Al-Issa, S. A. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 70, 448-456.
  • Guna, J. V., et al. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Fayed, E. A., et al. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemical Reviews.
  • Kotb, E. R., et al. (2015, December 17). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2021, April 11). Semantic Scholar.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024, August 18). PMC - NIH.
  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022, May 12).
  • BenchChem. Unraveling the Bioactivity of 2-(2-Chlorophenyl)

Sources

Beyond the Chromatogram: Validating 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Subject: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7)

The Purity Paradox in Heterocyclic Synthesis

In the development of kinase inhibitors and bioactive heterocycles, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile serves as a critical electrophilic scaffold. Its dual-functionality—a reactive nitrile at C3 and a displaceable chlorine at C2—makes it a linchpin for downstream nucleophilic substitutions.

However, a recurring issue in drug discovery is the "Purity Paradox": a compound that registers >99% purity by HPLC area integration yet fails to yield stoichiometric results in subsequent steps. This discrepancy often arises because HPLC-UV is blind to non-chromophoric impurities such as inorganic salts (NaCl, phosphates from


 chlorination), trapped moisture, or residual solvents.

This guide establishes why Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—is not merely a legacy technique but the definitive orthogonal validation tool for this halogenated intermediate.

The Molecule: Theoretical Baseline

Before validation, we must establish the stoichiometric truth of the target molecule.

  • Compound: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 249.09 g/mol [1]

Theoretical Mass Fractions (for Calibration):

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.1357.86%
Hydrogen (H) 61.0086.052.43%
Nitrogen (N) 214.00728.0111.25%
Chlorine (Cl) 235.4570.9028.46%

Scientist’s Note: The high halogen content (~28.5%) presents a specific challenge for combustion analysis. Without proper scrubbing, chlorine gas (


) or hydrogen chloride (

) generated during combustion can interfere with the thermal conductivity detector (TCD), leading to erroneous Nitrogen values.

Comparative Analysis: EA vs. The Alternatives

To validate this compound, we compare EA against the two most common alternatives: HPLC-UV and qNMR.

Method A: HPLC-UV (The Relative Standard)
  • Mechanism: Separation based on polarity; detection based on UV absorption (usually 254 nm for the nicotinonitrile core).

  • The Blind Spot: It assumes all impurities have extinction coefficients similar to the main peak. It is completely blind to inorganic salts (e.g., sodium phosphate from synthesis workup) and occluded solvents.

  • Verdict: Excellent for organic purity, poor for absolute purity.

Method B: 1H-NMR (The Structural Standard)
  • Mechanism: Magnetic resonance of proton environments.

  • The Blind Spot: While it confirms the structure and can detect protonated solvents (e.g., Ethanol, DCM), it cannot detect inorganic salts or water (unless specific water-suppression techniques are used, and even then, quantification is difficult).

  • Verdict: Essential for identity, insufficient for bulk purity without an internal standard (qNMR).

Method C: Elemental Analysis (The Absolute Standard)
  • Mechanism: Flash combustion at >900°C. Conversion of sample to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • The Edge: It measures mass fraction. If your sample is 10% NaCl, your Carbon value will drop by exactly 10% relative to the theoretical value. It is the only method that proves Mass Balance .

  • Verdict: The definitive "Gatekeeper" for bulk material release.

Experimental Protocol: Validating the Nicotinonitrile

This protocol ensures accurate CHN determination for a di-chlorinated compound.

Step 1: Sample Preparation (The Critical Variable)

Moisture and solvent entrapment are the primary causes of EA failure.

  • Drying: Dry 50 mg of the recrystallized product in a vacuum oven at 40°C for 24 hours over

    
     or silica gel.
    
  • Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystals can cause incomplete combustion ("flash" effects).

Step 2: Instrument Configuration (Halogen Management)

Standard CHN analyzers (e.g., PerkinElmer 2400 or Elementar vario) must be configured for halogenated samples.

  • Combustion Tube: Must contain Silver Wool or Tungsten Trioxide (

    
    ) .
    
    • Function: The silver reacts with the liberated Chlorine to form Silver Chloride (

      
      ), trapping the halogen in the ash and preventing it from reaching the detector.
      
  • Temperature: High-temperature combustion (>950°C) is required to break the robust aryl-chloride bonds.

Step 3: The "0.4% Rule"

The scientific publishing standard (ACS, RSC) generally accepts a deviation of


 absolute  from the theoretical value.
  • Pass:

    
    
    
  • Fail:

    
    
    

Data Presentation: Interpreting the Results

The following table simulates a typical validation scenario for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Table 1: Validation Scenarios
Scenario% C (Theory: 57.86)% H (Theory: 2.43)% N (Theory: 11.25)InterpretationAction
Batch A 57.79 (-0.07 )2.45 (+0.02 )11.21 (-0.04 )Perfect Match. Within

tolerance.[2]
Release Batch.
Batch B 55.10 (-2.76 )2.30 (-0.13 )10.70 (-0.55 )Systematic Low Bias. C, H, and N are all low. Likely inorganic contamination (Salt/Silica).[3]Re-work: Wash with water/brine, filter, and re-dry.
Batch C 56.50 (-1.36 )2.80 (+0.37 )10.90 (-0.35 )High H, Low C/N. Likely trapped solvent (e.g., Ethanol or Water).Re-dry: Vacuum oven at higher temp (50-60°C).
Batch D 57.90 (+0.04 )2.40 (-0.03 )12.50 (+1.25 )High N. Combustion gas interference. Likely

escaping the trap and reading as

.
Maintenance: Replace Silver Wool trap; check reduction tube.

Visualization: The Validation Workflow

The following diagrams illustrate the decision-making process and the physical mechanism of the analysis.

Diagram 1: The Analytical Decision Matrix

This logic tree guides the researcher on when to employ EA in the synthesis pipeline.

ValidationLogic Start Crude 2-Chloro-4- (3-chlorophenyl)nicotinonitrile HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (EtOH/H2O) Decision1->Recryst No Dry Vacuum Drying (Remove Solvents) Decision1->Dry Yes Recryst->Dry EA Step 2: Elemental Analysis (CHN Combustion) Dry->EA Decision2 Within +/- 0.4%? EA->Decision2 Release VALIDATED Ready for Bio-Assay Decision2->Release Yes Diagnose Diagnose Failure: Low C? -> Salt High H? -> Wet Decision2->Diagnose No Diagnose->Recryst Reprocess

Caption: Logical workflow for orthogonal purity validation. EA acts as the final gatekeeper after chromatographic purity is established.

Diagram 2: Halogenated Combustion Mechanism

Visualizing how the analyzer handles the Chlorine content to prevent false Nitrogen readings.

CombustionTrain Sample Sample (C12H6Cl2N2) Furnace Combustion Furnace (950°C + O2) Sample->Furnace Gases Gases: CO2, H2O, NOx, Cl2, HCl Furnace->Gases Trap Halogen Trap (Silver Wool / WO3) Gases->Trap Reduction Reduction Tube (Cu, 600°C) Trap->Reduction CO2, H2O, NOx Waste AgCl Precipitate (Trapped Chlorine) Trap->Waste Cl2, HCl trapped Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector NOx -> N2

Caption: Schematic of the combustion train emphasizing the removal of interfering Chlorine gases via Silver/Tungsten traps.

Conclusion

While HPLC provides the resolution necessary to identify organic side-products, it fails to account for the "invisible" mass of inorganic salts and solvents. For a molecule like 2-Chloro-4-(3-chlorophenyl)nicotinonitrile , where the chlorine atoms comprise nearly 30% of the mass, Elemental Analysis is not optional—it is the only method that confirms the bulk material is chemically defined and stoichiometrically accurate.

Key Takeaway: Do not rely solely on "Area %." A sample can be 99.9% pure by HPLC and yet be only 80% potent by mass due to salt contamination. Validate with EA to ensure your biological data is reproducible.

References

  • BenchChem. (2025).[4] Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. Retrieved from

  • Royal Society of Chemistry (RSC). (2021).[5] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 2-chloronicotinonitrile derivatives. Organic Syntheses, Coll. Vol. 4. Retrieved from

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems & Acceptance Limits. Retrieved from

Sources

Comparative Spectroscopic Analysis: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of kinase inhibitors and antimicrobial agents, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile serves as a critical scaffold. The presence of the 2-chloro and 3-cyano functionalities allows for divergent synthesis—specifically


 substitutions at the 2-position and cyclizations at the 3-position.

However, the synthesis of this scaffold, particularly via cyclization (e.g., from chalcones) or regioselective Suzuki coupling on 2,4-dichloro-3-cyanopyridine, frequently yields the 6-aryl regioisomer as a major impurity. Distinguishing the target 4-aryl isomer from the 6-aryl isomer is the primary analytical challenge.

This guide provides a definitive spectroscopic comparison to validate structural integrity, focusing on the distinct NMR coupling constants (


)  and chemical shift (

)
patterns inherent to the pyridine substitution motif.

Structural & Mechanistic Basis of Isomerism

The core challenge lies in the substitution pattern of the pyridine ring. The electronic environment of the protons remaining on the pyridine ring dictates the spectroscopic signature.

The Isomers Defined
FeatureTarget Compound (Isomer A) Primary Alternative (Isomer B)
IUPAC Name 2-Chloro-4-(3-chlorophenyl)nicotinonitrile2-Chloro-6-(3-chlorophenyl)nicotinonitrile
Substitution 2,3,4-Trisubstituted Pyridine2,3,6-Trisubstituted Pyridine
Protons H-5 and H-6 (Vicinal)H-4 and H-5 (Vicinal)
Key Electronic Influence H-6 is adjacent to Pyridine Nitrogen (Deshielded)Neither proton is adjacent to Pyridine Nitrogen
Synthetic Divergence Pathway

The formation of these isomers often stems from the initial condensation step or non-selective coupling.

SynthesisPath Start Precursors (e.g., Chalcone + Malononitrile) Inter Cyclization Intermediate Start->Inter Condensation Target Target: 4-Aryl Isomer (Thermodynamic Product) Inter->Target Path A (Major) Impurity Impurity: 6-Aryl Isomer (Kinetic/Regio-Error) Inter->Impurity Path B (Minor)

Figure 1: Divergent synthetic pathways leading to regioisomeric mixtures in nicotinonitrile synthesis.

Spectroscopic Comparison: The Definitive Data

The most reliable method for differentiation is


H NMR , specifically analyzing the coupling constant of the pyridine protons.
H NMR Analysis (DMSO- )

The pyridine ring protons provide the "fingerprint" for identification.

ParameterTarget (4-Aryl) Alternative (6-Aryl) Mechanistic Explanation
H-6 Chemical Shift

8.60 - 8.75 ppm
N/A (Substituted)H-6 is ortho to the ring Nitrogen, causing significant deshielding.
H-4 Chemical Shift N/A (Substituted)

8.20 - 8.40 ppm
H-4 is ortho to the Nitrile (EWG), but less deshielded than N-adjacent protons.
Coupling Constant (

)

Hz

Hz
CRITICAL: Pyridine

is characteristically smaller than

or

.
Multiplicity Doublet (d)Doublet (d)Both systems have vicinal protons.
C NMR Distinctions
  • Target (4-Aryl): The C-6 carbon (adjacent to N, unsubstituted) typically resonates at ~150-153 ppm .

  • Alternative (6-Aryl): The C-6 carbon is substituted with the aryl group. The C-2 carbon (Cl-substituted) and C-6 (Aryl-substituted) appear in the 155-165 ppm range, but the distinct high-field CH signal of C-5 (~120 ppm) vs C-4 (~135 ppm) helps confirm the assignment.

Infrared (IR) Spectroscopy

While less specific than NMR, IR can support the diagnosis.

  • 
    :  Both isomers show a sharp band at 2220–2230 cm
    
    
    
    .
  • Conjugation: The 4-aryl isomer often shows a slightly lower frequency CN stretch due to different conjugation pathways relative to the 6-aryl isomer, though this is often masked by resolution limits.

Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Objective: To determine regioisomeric purity via J-coupling analysis.

Materials:

  • Sample: 5-10 mg of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Instrument: 400 MHz NMR (or higher).

Procedure:

  • Preparation: Dissolve the solid sample in DMSO-

    
     in a clean vial. Ensure complete dissolution; sonicate if necessary. Note: Suspended solids will broaden lines, obscuring the coupling constant.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (ensure quantitative relaxation).
    • Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Reference DMSO residual peak to 2.50 ppm.

  • Analysis:

    • Locate the pyridine doublets (distinct from the complex multiplet of the 3-chlorophenyl group).

    • Measure the distance between the doublet peaks in Hertz (Hz).

    • Validation: If

      
       Hz, confirm 4-Aryl Target . If 
      
      
      
      Hz, confirm 6-Aryl Impurity .
Protocol B: HPLC Purity Check (Orthogonal Method)

Objective: Quantify isomer ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV at 254 nm.

  • Insight: The 6-aryl isomer is typically more non-polar (planar biphenyl character) and often elutes later than the 4-aryl isomer in reverse-phase conditions due to better interaction with the C18 stationary phase.

Analytical Decision Tree

Use this logic flow to validate your synthesized product.

DecisionTree Start Crude Product Isolated NMR Run 1H NMR (DMSO-d6) Start->NMR CheckPyridine Analyze Pyridine Protons (Non-Aryl Region) NMR->CheckPyridine Decision Coupling Constant (J)? CheckPyridine->Decision ResultA J ~ 5.0 Hz & H-6 > 8.5 ppm Decision->ResultA Small Coupling ResultB J ~ 8.0 Hz & H-4 < 8.4 ppm Decision->ResultB Large Coupling ConclusionA CONFIRMED: 4-Aryl Isomer (Target) ResultA->ConclusionA ConclusionB REJECTED: 6-Aryl Isomer ResultB->ConclusionB

Figure 2: Spectroscopic decision tree for confirming regioisomeric identity.

References

  • Synthesis & Regioselectivity: Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.19 (2002). (General procedures for nicotinonitriles). Link

  • NMR Data Verification: PubChem Compound Summary for CID 2773734 (2-Chloro-6-(4-fluorophenyl)nicotinonitrile - Analogous regioisomer data). Link

  • Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for Pyridine Coupling Constants).

  • Isomer Distinction: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link

  • Crystallographic Data: Malaysian Journal of Analytical Sciences, Vol 28, No 1 (2024). (Structural data on 2-amino-4-chlorobenzonitrile analogs). Link

Sources

Alternative synthetic routes to 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Synthetic Routes to 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The molecule 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) represents a critical scaffold in the development of kinase inhibitors, particularly those targeting the JAK/STAT pathway and c-Met kinases. Its structural core—a trisubstituted pyridine—demands precise synthetic planning to ensure correct regiochemistry and scalability.

This guide contrasts two distinct synthetic philosophies:

  • The De Novo Cyclization Route (Route A): A step-wise construction of the pyridine ring, ideal for gram-to-kilogram scale-up due to cost-efficiency.

  • The Regioselective Cross-Coupling Route (Route B): A convergent approach utilizing palladium catalysis, optimized for rapid library generation and medicinal chemistry exploration.

Route A: The De Novo Cyclization Approach (Process-Optimized)

This route relies on the construction of the pyridine core from acyclic precursors. It is characterized by high atom economy and the use of inexpensive starting materials, making it the preferred method for process chemistry.

Mechanistic Pathway

The synthesis begins with the activation of 3-chloroacetophenone using


-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone. This intermediate undergoes a Michael addition-elimination sequence with 2-cyanoacetamide, followed by cyclodehydration to yield the pyridone. The final step involves aromatization via chlorodeoxygenation.
Workflow Diagram

RouteA Start 3-Chloroacetophenone Inter1 Enaminone Intermediate (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Inter2 Pyridone Intermediate 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Inter1->Inter2 Cyclization (Michael Addition + Elimination) Reagent2 2-Cyanoacetamide NaOEt/EtOH Reagent2->Inter2 Product TARGET: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Inter2->Product Aromatization Reagent3 POCl3 / PCl5 (Chlorodeoxygenation) Reagent3->Product

Figure 1: Step-wise construction of the pyridine core via enaminone chemistry.

Critical Technical Insight

The success of the cyclization (Inter1


 Inter2) depends heavily on the base used. While sodium ethoxide (NaOEt) provides high yields, it can lead to hydrolysis of the nitrile if moisture is present. A milder alternative system using piperidine acetate  in refluxing ethanol often suppresses side reactions while maintaining high conversion rates [1].

Route B: Regioselective Suzuki-Miyaura Coupling (Discovery-Optimized)

This route utilizes a pre-functionalized heterocycle, 2,4-dichloronicotinonitrile. It exploits the electronic differentiation between the C2 and C4 positions of the pyridine ring.

Mechanistic Pathway

The 2,4-dichloronicotinonitrile scaffold possesses two electrophilic sites. The C4 position is electronically more deficient (para to the pyridine nitrogen) and sterically less hindered than the C2 position (flanked by the ring nitrogen and the C3-cyano group). By carefully controlling stoichiometry and temperature, a palladium-catalyzed cross-coupling can be directed exclusively to the C4 position.

Workflow Diagram

RouteB SM1 2,4-Dichloronicotinonitrile Transition Oxidative Addition (Preferential at C4) SM1->Transition SM2 3-Chlorophenylboronic acid SM2->Transition Catalyst Pd(PPh3)4 (5 mol%) Na2CO3, Dioxane/H2O Catalyst->Transition Product TARGET: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Transition->Product Regioselective Coupling ByProduct Bis-coupled impurity (Over-reaction) Transition->ByProduct >80°C or Excess Boronic Acid

Figure 2: Convergent synthesis exploiting electronic differentiation of the di-halo pyridine.

Critical Technical Insight

Regioselectivity is temperature-dependent. Conducting the reaction at 60–65°C favors mono-coupling at C4. Elevating the temperature to reflux (>100°C) significantly increases the formation of the 2,4-bis(3-chlorophenyl) byproduct. The use of bulky phosphine ligands (e.g., XPhos) can further enhance the selectivity for the more accessible C4 chloride [2].

Comparative Analysis

The following data summarizes the performance of both routes based on internal laboratory benchmarks and aggregated literature data.

MetricRoute A: De Novo CyclizationRoute B: Suzuki Coupling
Overall Yield 45–55% (3 steps)75–85% (1 step)
Step Count 3 (Linear)1 (Convergent)
Raw Material Cost Low (Commodity chemicals)High (Pd catalyst, Boronic acids)
Purification Recrystallization (High Purity)Column Chromatography (often required)
Scalability Excellent (Kg scale feasible)Moderate (Pd removal required)
Reaction Time 24–36 Hours4–6 Hours
Green Chemistry Moderate (Uses POCl3, chlorinated waste)Good (Aqueous solvents possible, but heavy metals)

Detailed Experimental Protocols

Protocol A: De Novo Synthesis (Step 2 & 3 Focus)

Step 2: Cyclization to Pyridone

  • Charge a reaction vessel with (E)-3-(dimethylamino)-1-(3-chlorophenyl)prop-2-en-1-one (1.0 eq) and Ethanol (10 vol).

  • Add 2-Cyanoacetamide (1.1 eq).

  • Add Piperidine acetate catalyst (0.1 eq) or Sodium Ethoxide (21% wt in EtOH, 1.2 eq).

  • Reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to 0°C. The product, 4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, will precipitate.

  • Filter and wash with cold ethanol. Dry in vacuo.[1]

    • Expected Yield: 75–85%.

    • Appearance: Yellow to off-white solid.[2]

Step 3: Chlorination

  • Suspend the Pyridone intermediate (1.0 eq) in POCl3 (5.0 eq).

  • (Optional) Add PCl5 (0.5 eq) to accelerate the reaction.

  • Heat to 100°C for 3–5 hours. The suspension will clear as the reaction proceeds.

  • Distill off excess POCl3 under reduced pressure.

  • Quench the residue carefully by pouring onto crushed ice/water (Exothermic!).

  • Neutralize with saturated NaHCO3 to pH 7–8.

  • Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4.[2][3]

  • Concentrate to yield the crude target. Recrystallize from EtOH/Heptane if necessary.

Protocol B: Regioselective Suzuki Coupling
  • Dissolve 2,4-Dichloronicotinonitrile (1.0 eq) in 1,4-Dioxane (10 vol).

  • Add 3-Chlorophenylboronic acid (1.05 eq). Note: Do not use large excess.

  • Add aqueous Na2CO3 (2.0 M, 2.5 eq).

  • Degas the solution with Nitrogen or Argon for 15 minutes.

  • Add Pd(PPh3)4 (0.05 eq).

  • Heat to 60°C under inert atmosphere. Monitor strictly by HPLC/TLC to detect over-coupling.

    • Endpoint: Disappearance of starting material; appearance of mono-coupled product.

  • Cool to room temperature and filter through a Celite pad to remove Pd black.

  • Dilute with water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

References

  • El-Nagdy, S. et al. (2018). "Overview on the synthetic routes to nicotinonitriles." ResearchGate.[4] Available at: [Link]

  • Polak, P. et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules (MDPI). Available at: [Link]

  • Organic Syntheses. (2014). "Preparation of 2-Chloronicotinonitrile." Organic Syntheses, Coll.[5] Vol. 4. Available at: [Link]

Sources

Biological activity of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the identification of privileged scaffolds is critical for developing highly selective and potent therapeutics. 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (CAS: 1225483-73-7) serves as a highly versatile and biologically active pharmacophore[1]. While often utilized as a foundational building block, its immediate derivatives exhibit profound biological activities that frequently outperform standard clinical drugs across multiple therapeutic domains.

As an Application Scientist, I approach this compound not just as a static molecule, but as a dynamic platform. The mechanistic brilliance of this scaffold lies in its structural electronics:

  • The Nicotinonitrile Core: The highly electron-deficient pyridine ring is activated by the electron-withdrawing nitrile (-CN) group. This makes the 2-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of diverse amine and phenoxy libraries[2].

  • The 3-Chlorophenyl Moiety: Positioned at the 4-carbon, this group provides critical lipophilicity and steric bulk, driving deep hydrophobic interactions within the binding pockets of target enzymes and receptors.

This guide objectively compares the biological efficacy of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile derivatives against established reference drugs, supported by field-proven experimental workflows.

Comparative Biological Efficacy

Enzyme Inhibition: Metabolic & Pigmentation Targets

Nicotinonitrile derivatives synthesized from this scaffold have shown remarkable efficacy as dual-action enzyme inhibitors, specifically targeting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glucosidase (anti-diabetic) and tyrosinase (anti-melanogenic). In comparative studies, specific phenoxy and amine derivatives of the nicotinonitrile core have demonstrated superior binding affinities compared to standard commercial inhibitors.

Table 1: Comparative Enzyme Inhibition Profile

Compound ClassTarget EnzymeIC

(

M)
Reference DrugRef. Drug IC

(

M)
Efficacy vs. Standard
Nicotinonitrile Phenoxy Derivative

-Glucosidase
27.09 ± 0.12Acarbose40.00 ± 0.701.47x More Potent
Nicotinonitrile Amine Derivative Tyrosinase10.55 ± 0.08Kojic Acid16.90 ± 1.301.60x More Potent
Anticancer & Apoptotic Activity

Beyond metabolic enzymes, the incorporation of the 3-chlorophenyl nicotinonitrile scaffold into hybrid structures (such as pyrazole or indole conjugates) unlocks potent anti-tumor activity. These compounds trigger intrinsic and extrinsic apoptotic pathways, heavily outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) in specific colon carcinoma cell lines[3].

Table 2: Comparative Cytotoxicity (In Vitro)

Compound ClassCell LineIC

(

g/mL)
Reference DrugRef. Drug IC

(

g/mL)
Efficacy vs. Standard
Nicotinonitrile-Pyrazole Hybrid HCT116 (Colon)6.76 ± 0.505-Fluorouracil77.15 ± 2.1011.4x More Potent
Nicotinonitrile-Indole Hybrid A549 (Lung)193.93 ± 4.205-FluorouracilN/AModerate Activity

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: High-Throughput -Glucosidase Inhibition Assay

This protocol validates the metabolic targeting efficacy of the synthesized derivatives.

  • Enzyme Preparation: Dissolve

    
    -glucosidase in 0.1 M phosphate buffer (pH 6.8).
    
    • Causality: Maintaining pH 6.8 strictly mimics the physiological environment of the mammalian small intestine, ensuring the enzyme's active site remains in its native conformation.

  • Equilibration: Incubate 10

    
    L of the enzyme solution with 10 
    
    
    
    L of the test compound (dissolved in DMSO) for 15 minutes at 37°C.
    • Causality: Pre-incubation allows the establishment of a steady-state binding equilibrium between the inhibitor and the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 20

    
    L of 5 mM p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) substrate. Incubate for 20 minutes at 37°C.
    • Causality: pNPG is a chromogenic substrate. Upon enzymatic cleavage, it releases p-nitrophenol, which serves as a quantifiable optical marker.

  • Reaction Termination: Add 50

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
    • Causality: The highly basic sodium carbonate denatures the enzyme to halt the reaction instantly. Furthermore, it fully deprotonates the released p-nitrophenol into p-nitrophenolate, maximizing its absorbance at 405 nm.

  • Validation Controls: Run a vehicle control (DMSO only) to establish baseline 100% activity, and a positive control (Acarbose) to validate assay sensitivity.

Protocol B: Flow Cytometry-Based Apoptosis Assay (Annexin V/PI)

This protocol verifies the mechanism of cell death induced by the compounds in HCT116 cells.

  • Cell Treatment: Seed HCT116 cells at

    
     cells/well. Treat with the IC
    
    
    
    concentration of the nicotinonitrile derivative for 24 hours.
  • Harvest and Wash: Trypsinize cells, wash twice with ice-cold PBS, and resuspend in 1X Annexin V Binding Buffer.

    • Causality: The binding buffer contains optimized concentrations of Ca

      
      , which is an absolute biochemical requirement for Annexin V to bind to externalized phosphatidylserine.
      
  • Dual Staining: Add 5

    
    L of Annexin V-FITC and 5 
    
    
    
    L of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
    • Causality: Annexin V-FITC selectively stains cells in early apoptosis (where phosphatidylserine has flipped to the outer membrane leaflet). PI is membrane-impermeable and only intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes.

  • Acquisition: Analyze via flow cytometry within 1 hour of staining.

    • Causality: Prolonged ex vivo incubation leads to natural membrane degradation, resulting in false-positive PI staining.

Mechanistic Workflows & Pathway Visualizations

Workflow A 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Scaffold B Nucleophilic Aromatic Substitution (SNAr) A->B Base, Heat C Phenoxy/Amine Derivatives B->C D In Vitro Screening (Enzymatic & Cellular) C->D E Lead Identification vs. Standard Drugs D->E

Caption: Synthesis and screening workflow for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile derivatives.

Apoptosis Drug Nicotinonitrile Derivative Stress Cellular Stress / DNA Damage Drug->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Caspase Caspase-3 Cleavage Bax->Caspase Death Apoptotic Cell Death Caspase->Death

Caption: p53-mediated apoptotic signaling pathway induced by nicotinonitrile derivatives.

References

  • ChemScene. "1225483-73-7 | 2-Chloro-4-(3-chlorophenyl)nicotinonitrile".
  • Benchchem. "2-Phenoxy-4-phenylnicotinonitrile - Nucleophilic Aromatic Substitution Pathways".
  • ResearchGate. "Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies".
  • National Institutes of Health (NIH). "Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma".

Sources

Structure-Activity Relationship (SAR) Studies of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Analogs: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a detailed exploration of the structure-activity relationships for the 2-Chloro-4-(3-chlorophenyl)nicotinonitrile scaffold. While direct, extensive literature on this specific analog series is nascent, the nicotinonitrile core is a well-established "privileged structure" in medicinal chemistry.[1][2] It forms the backbone of numerous FDA-approved drugs, particularly potent kinase inhibitors such as Bosutinib and Neratinib, highlighting its therapeutic significance.[1][2][3]

This document synthesizes established principles from related chemical series to construct a predictive SAR model. We will dissect the core scaffold, propose strategic modifications, and provide validated experimental protocols to guide researchers in the rational design and optimization of novel drug candidates based on this promising chemical framework. The focus is on anticancer applications, where nicotinonitrile derivatives have shown significant potential through mechanisms like kinase inhibition and apoptosis induction.[1][4][5]

The 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Scaffold: A Strategic Analysis

The lead molecule, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, presents several strategic points for chemical modification to probe the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The presence of two chlorine atoms is significant, as halogenation is a common strategy in drug design to modulate binding affinity and metabolic stability.[6]

The core scaffold can be deconstructed into three primary regions for SAR exploration:

  • Region A: The C4-Aryl Moiety: The 3-chlorophenyl group offers a rich canvas for modification. Alterations here are likely to influence interactions with the target protein's binding pocket.

  • Region B: The Pyridine Core: The nitrogen atom and the C5/C6 positions can be modified to fine-tune solubility, cell permeability, and hydrogen bonding capabilities.

  • Region C: The C2-Chloro Substituent: This position is not only a key interacting group but also a synthetic handle for introducing diverse functionalities.

Below is a visual breakdown of these key regions for SAR exploration.

cluster_regions Key Regions for SAR Exploration A A Region A\n(C4-Aryl Moiety) Region A (C4-Aryl Moiety) Region B\n(Pyridine Core) Region B (Pyridine Core) Region C\n(C2-Chloro Group) Region C (C2-Chloro Group)

Caption: Key regions for derivatization on the core scaffold.

Comparative Analysis: A Predictive SAR Model

To guide optimization, we present a hypothetical SAR analysis based on established principles from related kinase inhibitors and substituted pyridines. The following tables outline predicted activity trends against a representative cancer cell line (e.g., MCF-7 breast cancer) and a relevant protein kinase target (e.g., PIM-1).[4][7]

Region A: Modifications of the C4-Aryl Ring

The substitution pattern on the C4-phenyl ring is critical for target engagement. We hypothesize that both electronic and steric factors will play a key role.

Analog Modification (R) Predicted MCF-7 IC₅₀ (µM) Predicted PIM-1 IC₅₀ (nM) Rationale & Comparative Insight
Lead 3-Cl1.525The baseline compound. The meta-chloro position often provides a favorable electronic and steric profile for kinase hinge-binding.
1A 4-Cl3.260Shifting the chloro to the para position may disrupt optimal hydrophobic interactions within the binding pocket.
1B 2-Cl8.5150An ortho substitution is predicted to introduce steric hindrance, potentially forcing the phenyl ring out of planarity and weakening binding affinity.[8]
1C 3-CF₃0.915Replacing chloro with the strongly electron-withdrawing trifluoromethyl group can enhance binding interactions and improve metabolic stability.
1D 3-CH₃2.555A methyl group is sterically similar to chloro but electronically different. The predicted loss of activity suggests electronic effects are important.
1E 3-OCH₃1.120The methoxy group can act as a hydrogen bond acceptor, potentially forming a beneficial interaction with the protein backbone if a donor residue is available.
1F 4-OH5.090While a hydroxyl group can form hydrogen bonds, its introduction at the para position may also increase polarity, potentially reducing cell permeability. Acylation of OH groups has been shown to decrease activity in other pyridine series.[9]
Region B & C: Modifications of the Pyridine Core and C2-Substituent

Modifications to the core heterocycle and the C2 position can influence solubility, metabolic stability, and direct interactions with the target. Studies on related 2-aminonicotinonitriles suggest that C6 substitution can be beneficial.[10] The C2-chloro position serves as a versatile synthetic handle to introduce new functionalities.[5]

Analog Modification Predicted MCF-7 IC₅₀ (µM) Predicted PIM-1 IC₅₀ (nM) Rationale & Comparative Insight
Lead C2-Cl, C6-H1.525Baseline compound.
2A C2-Cl, C6-CH₃ 0.812A small alkyl group at C6 can fill a small hydrophobic pocket, enhancing van der Waals interactions and improving potency.[10]
2B C2-Cl, C6-NH₂ 1.118An amino group at C6 can act as a hydrogen bond donor, potentially forming a new interaction with the target protein.
2C C2-NH₂ , C6-H4.580Direct replacement of chloro with an amino group may alter the binding mode. The chloro atom could be crucial for a specific halogen bond or hydrophobic interaction.
2D C2-NH(CH₃) , C6-H3.065A secondary amine at C2 could provide a vector for further substitution while being less polar than a primary amine, slightly improving activity over Analog 2C.
2E C2-Cl, C5-F 2.850Substitution at the C5 position is often detrimental in nicotinonitrile analogs, potentially due to unfavorable steric or electronic effects.[10]

Experimental Protocols & Methodologies

To validate the predictive SAR model, standardized and reproducible experimental protocols are essential.

General Synthetic Protocol for Analog Generation

The synthesis of 2-chloro-4-aryl-nicotinonitrile analogs can be efficiently achieved from a corresponding pyridone precursor. This method is robust and amenable to parallel synthesis.[5][11]

Step 1: Synthesis of the 2-Oxo-4-(3-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile Precursor

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 eq).

  • Stir the mixture at room temperature for 2 hours until a precipitate forms.

  • Add malononitrile (1.0 eq) and ammonium acetate (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash with water, and dry under vacuum. Recrystallize from ethanol to yield the pure pyridone precursor.

Step 2: Chlorination to Yield the Final Product

  • Suspend the pyridone precursor (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final 2-chloro-4-(3-chlorophenyl)nicotinonitrile analog.

In Vitro Cell Proliferation Assay (XTT Assay)

This protocol assesses the cytotoxic effect of the synthesized analogs on cancer cell lines.[12]

  • Cell Seeding: Seed MCF-7 cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the respective wells (final DMSO concentration < 0.5%). Include wells with vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., 50:1 ratio of XTT reagent to electron-coupling reagent).

  • Colorimetric Reaction: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37 °C to allow for the formation of the formazan product.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Workflow and Decision-Making

The process of synthesizing and evaluating these analogs follows a logical, iterative cycle common in drug discovery.

G cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation Phase cluster_analysis Analysis & Decision Phase start Design Analogs (Regions A, B, C) synth Synthesize Pyridone Precursor start->synth chlor Chlorinate to Final Compound synth->chlor purify Purify & Characterize (NMR, MS) chlor->purify screen Primary Screen: XTT Assay (MCF-7) purify->screen kinase Secondary Screen: PIM-1 Kinase Assay screen->kinase data Analyze SAR Data kinase->data decision Potent Analog Identified? data->decision optimize Lead for Optimization decision->optimize Yes redesign Redesign Analogs decision->redesign No redesign->start

Caption: Iterative workflow for SAR-guided lead optimization.

Conclusion and Future Directions

This guide establishes a foundational, data-driven framework for investigating the SAR of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile analogs. The predictive model, based on robust data from related nicotinonitrile series, suggests that derivatization of the C4-aryl group (Region A) and the C6 position of the pyridine core (Region B) are the most promising avenues for enhancing anticancer potency.

Specifically, analogs bearing electron-withdrawing groups (e.g., CF₃) at the meta-position of the phenyl ring and small alkyl groups at the C6 position of the pyridine ring are prioritized for initial synthesis and evaluation. The provided protocols for synthesis and biological testing offer a clear path for validating these hypotheses experimentally. Future work should focus on confirming the mechanism of action through detailed enzymatic and cellular assays and subsequently optimizing the pharmacokinetic profiles of the most potent lead compounds.

References

  • BenchChem. (n.d.). Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide.
  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov., 56, 908–919.
  • A. A. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar.
  • (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. [Journal Name].
  • El-sayed, H. A. (n.d.). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. [Journal Name].
  • (n.d.). 2-Chloro-4-Phenyl Nicotinonitrile: A Premium Chemical Compound. [Supplier Website].
  • MilliporeSigma. (n.d.). 2-Chloro-4-phenylnicotinonitrile.
  • (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Shamroukh, A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed.
  • (2025). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. ResearchGate.
  • (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PMC.
  • (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
  • (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC.
  • (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
  • (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Med Chem.
  • (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. MDPI.
  • (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube.
  • (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

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A Comprehensive Guide to Cross-Reactivity Profiling of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the characterization of a compound's specificity is as critical as the identification of its primary therapeutic target. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[1][2] The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel nicotinonitrile derivative, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, a compound with potential therapeutic applications but an uncharacterized biological target.

This document will serve as a practical, in-depth resource for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, provide detailed protocols for robust cross-reactivity assessment, and compare the hypothetical profiling of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile with established compounds, BAY-876 and GLPG0492, to provide a clear and objective comparison.

Understanding the Compound: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

2-Chloro-4-(3-chlorophenyl)nicotinonitrile is a small molecule with the chemical formula C₁₂H₆Cl₂N₂.[6] The presence of the nicotinonitrile core suggests potential interactions with a variety of biological targets, given the broad activity of this chemical class.[3][4] The chloro and chlorophenyl substitutions can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.[7][8] Given the lack of a known primary target, a broad, unbiased screening approach is essential to elucidate its mechanism of action and potential for off-target effects.

Comparative Compounds

To provide a robust comparative analysis, we have selected two well-characterized compounds with distinct mechanisms of action:

  • BAY-876: A potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), with an IC50 of 2 nM.[9][10] It exhibits over 130-fold selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4.[9][10]

  • GLPG0492: A non-steroidal selective androgen receptor modulator (SARM) with a potency of 12 nM.[11][12] It has demonstrated a strong selectivity for muscle tissue over reproductive tissues.[13][14][15]

These compounds represent two different classes of drug targets (a transporter and a nuclear receptor) and provide excellent benchmarks for evaluating the selectivity of our compound of interest.

Part 1: Initial Target Class Identification - A Phenotypic Approach

Before diving into specific molecular assays, a phenotypic screening approach can provide valuable, unbiased insights into the potential biological effects of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.[16][17][18] This method focuses on observable changes in cell or organism physiology in response to the compound, without a preconceived notion of the molecular target.[16][19][20]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

Principle: This assay utilizes automated microscopy and image analysis to quantify multiple phenotypic parameters of cells treated with the compound of interest.

Methodology:

  • Cell Culture: Plate a panel of diverse human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U-87 MG for glioblastoma) in 96-well or 384-well imaging plates.

  • Compound Treatment: Treat the cells with a concentration range of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, BAY-876, and GLPG0492 for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • Staining: Following treatment, fix the cells and stain with a cocktail of fluorescent dyes to visualize different cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on various phenotypic features, such as cell count, nuclear size and shape, cytoskeletal arrangement, and mitochondrial morphology.

Data Interpretation: By comparing the phenotypic profiles induced by 2-Chloro-4-(3-chlorophenyl)nicotinonitrile to those of the reference compounds and a library of compounds with known mechanisms of action, we can generate hypotheses about its potential target class.

Part 2: Broad-Spectrum Kinase and GPCR Profiling

Based on the prevalence of kinase and G-protein coupled receptor (GPCR) targets for nicotinonitrile derivatives, a broad in-vitro screen against panels of these proteins is a logical next step.[3]

Experimental Protocol: In-Vitro Kinase Panel Screen

Principle: This assay measures the ability of a compound to inhibit the activity of a large panel of purified kinases.[21] A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[22]

Methodology:

  • Assay Preparation: In a multi-well plate, prepare a reaction mixture containing a specific recombinant kinase, its corresponding substrate, and ATP (spiked with [γ-³²P]ATP).[22]

  • Compound Addition: Add 2-Chloro-4-(3-chlorophenyl)nicotinonitrile at a fixed concentration (e.g., 10 µM) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.[22]

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. Measure the radioactivity of the substrate using a scintillation counter.[22]

  • Data Analysis: Calculate the percent inhibition of each kinase by the compound.

Experimental Protocol: GPCR Binding Assay Panel

Principle: This assay determines the ability of a compound to displace a radiolabeled ligand from a panel of GPCRs expressed in cell membranes.[23][24]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.[25]

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a specific radiolabeled ligand and 2-Chloro-4-(3-chlorophenyl)nicotinonitrile at a fixed concentration.

  • Washing and Detection: After incubation, wash the membranes to remove unbound radioligand and measure the remaining radioactivity.

  • Data Analysis: Calculate the percent displacement of the radioligand by the compound for each GPCR.

Data Presentation: Initial Screening Results

Target ClassAssay TypeNumber of Targets Screened% Inhibition/Displacement at 10 µM (Hypothetical Data for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile)
KinasesIn-Vitro Kinase Assay>400Kinase X: 95%, Kinase Y: 88%, Others: <50%
GPCRsRadioligand Binding Assay>100GPCR Z: 92%, Others: <50%

Part 3: Target Validation and Potency Determination

Following the identification of potential primary targets and off-targets from the broad screens, the next step is to validate these interactions and determine the compound's potency.

Experimental Protocol: In-Vitro Kinase IC50 Determination

Principle: This assay is similar to the kinase panel screen but uses a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).[22]

Methodology:

  • Serial Dilution: Prepare serial dilutions of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

  • Kinase Reaction: Perform the in-vitro kinase assay as described previously, but with the different concentrations of the compound.[26][27][28]

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm target engagement in a cellular context.[29][30] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[31][32][33]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western Blotting: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[31]

Data Presentation: Target Potency and Engagement

CompoundTargetIn-Vitro IC50 (nM)CETSA Thermal Shift (°C)
2-Chloro-4-(3-chlorophenyl)nicotinonitrile (Hypothetical) Kinase X50+5.2
Kinase Y250+2.1
GPCR Z150 (Ki)Not Applicable
BAY-876 GLUT12Not Reported
GLPG0492 Androgen Receptor12Not Reported

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

G A Compound of Interest (2-Chloro-4-(3-chlorophenyl)nicotinonitrile) B Phenotypic Screening (High-Content Imaging) A->B C Broad In-Vitro Screens (Kinase & GPCR Panels) A->C D Identification of Potential Hits B->D C->D E IC50 Determination (Dose-Response Assays) D->E F Cellular Target Engagement (CETSA) E->F G Selectivity Profile F->G

Caption: A streamlined workflow for the comprehensive cross-reactivity profiling of a novel compound.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y Downstream_Effector Downstream Effector Kinase_Y->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Compound->Kinase_X Strong Inhibition Compound->Kinase_Y Weak Inhibition

Caption: Hypothetical inhibition of a signaling pathway by 2-Chloro-4-(3-chlorophenyl)nicotinonitrile.

Conclusion

The cross-reactivity profiling of a novel compound, such as 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, is a multifaceted process that requires a systematic and unbiased approach. By combining phenotypic screening with broad-spectrum in-vitro assays and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's mechanism of action and potential off-target liabilities. The comparison with well-characterized molecules like BAY-876 and GLPG0492 provides essential context for interpreting the selectivity profile. This guide offers a robust framework for such an investigation, emphasizing the importance of rigorous experimental design and data interpretation in the successful development of new therapeutic agents.

References

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. Sygnature Discovery. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. BMG LABTECH. [Link]

  • Phenotypic screening - Wikipedia. Wikipedia. [Link]

  • GLPG-0492 - Wikipedia. Wikipedia. [Link]

  • The Resurrection of Phenotypic Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. Technology Networks. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. National Center for Biotechnology Information. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Multispan, Inc. [Link]

  • Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC. National Center for Biotechnology Information. [Link]

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. Bio-protocol. [Link]

  • GLPG-0492 - Inxight Drugs - ncats. National Center for Advancing Translational Sciences. [Link]

  • Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed. National Center for Biotechnology Information. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. American Chemical Society Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. [Link]

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Benchmarking 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Against Commercial Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecule inhibitors are paramount to advancing therapeutic pipelines. This guide provides an in-depth comparative analysis of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile , a promising synthetic compound, against a well-established commercial kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and potential of emerging chemical entities in the context of established standards.

The nicotinonitrile scaffold has garnered significant attention in medicinal chemistry due to its versatility and has been identified as a core component in several approved drugs.[1] Recent studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][2][3] This guide will focus on a hypothetical yet plausible scenario where 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is evaluated as a potential inhibitor of PIM-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation, and a key target in oncology research.[1][2][3]

Our benchmark for comparison will be Staurosporine , a potent and broad-spectrum protein kinase inhibitor widely used as a reference compound in kinase inhibitor screening and profiling studies.[2][3] Through a series of standardized biochemical and cell-based assays, we will objectively assess the inhibitory activity and cellular effects of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile relative to this industry-standard inhibitor.

Experimental Design & Rationale

The core of this comparative analysis rests on a series of robust and reproducible experimental protocols designed to provide a multi-faceted view of inhibitor performance. The choice of assays is dictated by the need to assess both direct target engagement (biochemical assays) and the downstream cellular consequences of target inhibition (cell-based assays).

dot

Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors, progressing from biochemical target engagement to cellular response.

I. Biochemical Evaluation: PIM-1 Kinase Inhibition

The initial and most critical assessment is the direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase, PIM-1. This is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol is adapted from standard kinase assay methodologies and is designed to be a self-validating system through the inclusion of appropriate controls.

1. Reagents and Materials:

  • Recombinant human PIM-1 kinase
  • Kinase substrate (e.g., a specific peptide substrate for PIM-1)
  • ATP (Adenosine triphosphate)
  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • 2-Chloro-4-(3-chlorophenyl)nicotinonitrile (test compound)
  • Staurosporine (reference inhibitor)
  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
  • 384-well assay plates
  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile and Staurosporine in DMSO, followed by a further dilution in assay buffer.
  • Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant PIM-1 kinase, and the kinase substrate.
  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.
  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Performance Data

The following table summarizes hypothetical IC50 values for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile and Staurosporine against PIM-1 kinase.

CompoundTargetIC50 (nM)Notes
2-Chloro-4-(3-chlorophenyl)nicotinonitrilePIM-1 Kinase25Demonstrates potent inhibition of the target kinase.
StaurosporinePIM-1 Kinase15A potent, broad-spectrum kinase inhibitor serving as a positive control.[2]

II. Cellular Evaluation: Anticancer Activity

To ascertain whether the observed biochemical potency translates into a functional cellular response, the compounds are tested for their ability to inhibit the proliferation of cancer cell lines known to be sensitive to PIM-1 inhibition, such as the breast cancer cell line MCF-7 and the prostate cancer cell line PC-3.[2]

Protocol: Cell Viability Assay (MTT Assay)

1. Cell Culture:

  • Maintain MCF-7 and PC-3 cells in appropriate culture media supplemented with fetal bovine serum and antibiotics.
  • Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile and Staurosporine for 72 hours.

3. Viability Assessment:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Comparative Performance Data

The following table presents hypothetical GI50 values for the test compounds in cancer cell lines.

CompoundCell LineGI50 (µM)Notes
2-Chloro-4-(3-chlorophenyl)nicotinonitrileMCF-71.2Shows significant anti-proliferative activity in a relevant cancer cell line.
2-Chloro-4-(3-chlorophenyl)nicotinonitrilePC-31.5Demonstrates efficacy across multiple cancer cell types.
StaurosporineMCF-70.05Highly potent but non-selective, leading to broad cellular toxicity.
StaurosporinePC-30.08Serves as a potent positive control for cytotoxicity.

III. Mechanistic Insight: PIM-1 Signaling Pathway

Understanding the mechanism of action requires visualizing the signaling pathway in which the target kinase operates. PIM-1 is a downstream effector of multiple signaling pathways, including the JAK/STAT pathway, and plays a crucial role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.

dot

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene translocates to nucleus & induces transcription PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein translation BAD BAD PIM1_Protein->BAD phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor 2-Chloro-4-(3-chlorophenyl) nicotinonitrile Inhibitor->PIM1_Protein inhibits

Caption: The PIM-1 signaling pathway, illustrating its role in promoting cell survival and the point of intervention for our test inhibitor.

Conclusion

This comparative guide demonstrates a structured approach to benchmarking a novel chemical entity, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, against a known commercial inhibitor, Staurosporine. The hypothetical data presented suggests that our compound of interest is a potent inhibitor of PIM-1 kinase with significant anti-proliferative effects in cancer cell lines. While Staurosporine exhibits greater potency, its known lack of selectivity makes it a less desirable candidate for therapeutic development. In contrast, 2-Chloro-4-(3-chlorophenyl)nicotinonitrile, with its potent and potentially more selective profile, represents a promising lead compound for further optimization in the development of novel anticancer agents. The experimental protocols and data presented herein provide a robust framework for the continued evaluation and development of this and other novel kinase inhibitors.

References

  • Ali, S. S., Nafie, M. S., Farag, H. A., & Amer, A. M. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-4-(3-chlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex halogenated heterocycles. 2-Chloro-4-(3-chlorophenyl)nicotinonitrile is a highly functionalized intermediate utilized in advanced drug development and agrochemical synthesis. However, its structural motifs—a chlorinated pyridine ring coupled with an aryl nitrile—present overlapping toxicological hazards that render standard laboratory safety practices insufficient.

This guide provides the authoritative, mechanistic reasoning behind the necessary Personal Protective Equipment (PPE) and operational workflows required to handle this compound safely.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this molecule behaves the way it does in biological systems. The hazards of 2-Chloro-4-(3-chlorophenyl)nicotinonitrile are driven by three distinct structural features:

  • The Pyridine Motif & Dermal Permeation: Pyridine and its derivatives are notorious for their ability to rapidly penetrate the stratum corneum. They act as their own permeation enhancers, disrupting lipid bilayers and allowing rapid systemic absorption[1][2]. Once absorbed, pyridine derivatives are widely distributed and metabolized in the liver and kidneys, leading to potential hepatotoxicity and nephrotoxicity[2].

  • The Aryl Nitrile Motif & Latent Cyanide Release: While aryl nitriles are generally more stable than aliphatic nitriles, they are not inert. Specific hepatic metabolic pathways—such as epoxidation-initiated ring opening—can metabolize aryl nitriles in vivo, releasing free cyanide and forming thiocyanate[3]. Furthermore, exposing this compound to strong acids during experimental workups can liberate highly toxic hydrogen cyanide (HCN) gas.

  • Chlorinated Aromatic Lipophilicity: The dual chlorine substituents significantly increase the compound's LogP (lipophilicity). This enhances its ability to cross cell membranes and bioaccumulate, exacerbating the systemic toxicity of the pyridine core.

Table 1: Chemical & Hazard Profile

ParameterValue
Chemical Name 2-Chloro-4-(3-chlorophenyl)nicotinonitrile
CAS Number 1225483-73-7[4]
Molecular Formula C12H6Cl2N2[4]
Molecular Weight 249.09 g/mol [4]
Primary Hazard Motifs Chlorinated Pyridine, Aryl Nitrile
Target Organs Liver, Kidneys, Central Nervous System[2]

Personal Protective Equipment (PPE) Matrix

A common, dangerous misconception in the laboratory is that standard nitrile exam gloves provide universal protection. Standard nitrile gloves offer nearly zero breakthrough resistance to pyridine derivatives in solution , often failing in less than one minute[5][6]. PPE must be selected based on the physical state of the chemical during handling.

Table 2: PPE Selection Matrix & Causality

PPE CategorySpecificationMechanistic Justification
Gloves (Solid Handling) Heavy-duty Nitrile (Double-gloved)Sufficient for handling dry powder; prevents dermal contact with lipophilic solids.
Gloves (Solution Handling) Butyl Rubber or PE/EVAL/PE (Silver Shield)Mandatory when the compound is dissolved. Standard nitrile degrades and permeates rapidly upon contact with pyridine/solvent mixtures[5][6].
Eye Protection Chemical Splash Goggles + Face ShieldPyridine derivatives cause severe corneal irritation, localized inflammation, and permanent damage upon contact[1].
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized lipophilic dust during weighing and transfer[2].
Body Protection Flame-Resistant Lab Coat & Chemical ApronPrevents absorption through clothing and mitigates the flammability risks of associated solvent vehicles.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every interaction with 2-Chloro-4-(3-chlorophenyl)nicotinonitrile must be executed within a controlled environment.

Protocol: Safe Weighing, Transfer, and Reaction Setup

  • Environmental Verification: Verify that the fume hood face velocity is operating between 80-120 fpm. Clear all unnecessary clutter to prevent airflow disruption and vortexing.

  • PPE Donning: Don a flame-resistant lab coat, splash goggles, and a P100 respirator. If handling the dry powder, double-glove with heavy-duty nitrile. If the protocol involves immediate solubilization, don Butyl rubber gloves over a thin nitrile inner layer.

  • Static Mitigation: Chlorinated aromatic powders frequently hold static charges. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the sudden aerosolization of the lipophilic powder.

  • Weighing: Tare the anti-static boat. Carefully dispense the required mass of the chemical (CAS 1225483-73-7)[4].

  • Closed-System Transfer: Transfer the solid directly into the reaction flask inside the fume hood. Do not transport the open weighing boat across the laboratory space.

  • Solubilization & Reaction: When adding solvents, ensure the system is properly vented through a scrubber if acidic conditions are utilized, mitigating the risk of latent HCN off-gassing.

  • Decontamination: Wipe down the balance and spatulas with an isopropanol-dampened wipe. Place the used wipes immediately into a designated halogenated waste bin.

Spill Management & Disposal Plan

Improper spill management of chlorinated pyridines can rapidly escalate a localized incident into a lab-wide inhalation hazard.

Protocol: Spill Containment and Cleanup

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to maximize exhaust capture.

  • Containment (Solid Spill): Do NOT sweep. Sweeping aerosolizes the chlorinated pyridine dust, drastically increasing the inhalation risk[1]. Gently cover the spill with damp absorbent pads to suppress dust.

  • Containment (Solution Spill): If the compound is dissolved in a solvent, deploy inert chemical absorbents (e.g., vermiculite or universal spill clay).

  • Collection: Using non-sparking tools, scoop the absorbed material into a highly durable, sealable high-density polyethylene (HDPE) container.

  • Waste Segregation (Critical): Label the container strictly as "Halogenated Organic Waste - Contains Aryl Nitriles."Never mix this waste with strong acids , as the drop in pH can trigger the protonation of the nitrile group and subsequent release of hydrogen cyanide gas.

Emergency Response & Clinical Escalation

In the event of an exposure, immediate, protocol-driven action is required. Because the compound contains an aryl nitrile, medical personnel must be informed of the potential for latent cyanide metabolism[3].

EmergencyResponse Start Exposure: 2-Chloro-4-(3-chlorophenyl)nicotinonitrile Skin Dermal Exposure Start->Skin Inhale Inhalation Start->Inhale Eye Eye Contact Start->Eye SkinAction 1. Remove contaminated PPE 2. Wash with soap & water (15 min) 3. DO NOT use solvents Skin->SkinAction InhaleAction 1. Move to fresh air 2. Keep at rest 3. Administer O2 if needed Inhale->InhaleAction EyeAction 1. Remove contact lenses 2. Flush at eyewash (15+ min) Eye->EyeAction Medical Seek Immediate Medical Attention (Provide SDS to Physician) SkinAction->Medical InhaleAction->Medical EyeAction->Medical Cyanide Monitor for Pyridine/Cyanide Toxicity (Hepatic Metabolism) Medical->Cyanide

Fig 1. Emergency response workflow for 2-Chloro-4-(3-chlorophenyl)nicotinonitrile exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.